Sulfuramidous fluoride
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
84110-52-1 |
|---|---|
Molecular Formula |
FH2NOS |
Molecular Weight |
83.09 g/mol |
InChI |
InChI=1S/FH2NOS/c1-4(2)3/h2H2 |
InChI Key |
NBCPSNBXKJTVOE-UHFFFAOYSA-N |
Canonical SMILES |
NS(=O)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Thiazyl Fluoride: Chemical Properties and Reactivity
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "sulfuramidous fluoride" is not a standard chemical name. Based on chemical nomenclature principles, this guide focuses on thiazyl fluoride (NSF) , a compound of sulfur, nitrogen, and fluorine, which is the most plausible interpretation of the user's request. For comparative purposes and relevance to current research trends, information on the related compound, thiazyl trifluoride (NSF₃), is also included.
Introduction
Thiazyl fluoride, with the chemical formula NSF, is a colorless, pungent gas at room temperature.[1] It condenses into a pale yellow liquid at 0.4 °C and solidifies at -89 °C.[1][2] This compound is a significant precursor in the synthesis of other sulfur-nitrogen-fluorine compounds and is noted for its high reactivity and extreme hygroscopicity.[1][2] In contrast, the related thiazyl trifluoride (NSF₃) is a much more stable, colorless gas with a tetrahedral geometry around the sulfur atom, featuring what is considered a sulfur-nitrogen triple bond.[3] The stability and reactivity of NSF₃ have recently brought it to the forefront of "click chemistry," particularly in Sulfur(VI) Fluoride Exchange (SuFEx) reactions, which are of high interest in drug discovery and chemical biology.[4][5][6] This guide provides a comprehensive overview of the chemical properties, reactivity, and experimental protocols related to thiazyl fluoride, with relevant comparisons to thiazyl trifluoride.
Physical and Chemical Properties
Thiazyl fluoride is a volatile and highly reactive molecule. Its physical and spectroscopic properties are summarized in the tables below.
Physical Properties of Thiazyl Fluoride (NSF) and Thiazyl Trifluoride (NSF₃)
| Property | Thiazyl Fluoride (NSF) | Thiazyl Trifluoride (NSF₃) |
| CAS Number | 18820-63-8[1] | 15930-75-3[3] |
| Molecular Formula | NSF[1] | NSF₃[3] |
| Molar Mass | 65.07 g·mol⁻¹[1] | 103.06 g·mol⁻¹[3] |
| Appearance | Colorless gas[1] | Colorless gas[3] |
| Melting Point | -89 °C[1] | -72.6 °C[3] |
| Boiling Point | 0.4 °C[1] | -27.1 °C[3] |
| Dipole Moment | 1.91 D[7] | 1.11 D (for SO₂F₂)[7] |
Spectroscopic and Structural Data for Thiazyl Fluoride (NSF)
| Data Type | Value |
| IR Spectroscopy (gas phase) | ν(N-S): 1515 cm⁻¹, ν(S-F): 815 cm⁻¹, ν(N-F): 945 cm⁻¹ (tentative)[8] |
| Ionization Energy | 11.49 ± 0.02 eV[9] |
| S-N Bond Length | 1.411(6) Å and 1.403(6) Å (in a derivative)[7] |
| Symmetry | Cₛ[10] |
Synthesis of Thiazyl Fluoride (NSF)
Thiazyl fluoride can be synthesized through several routes, most commonly involving the fluorination of tetrasulfur tetranitride (S₄N₄).[1][2]
General Synthesis Workflow
The synthesis of thiazyl fluoride from tetrasulfur tetranitride is a key laboratory method. The general workflow involves the reaction of S₄N₄ with a fluorinating agent, followed by purification.
Caption: General workflow for the synthesis of thiazyl fluoride.
Experimental Protocol: Synthesis of Thiazyl Fluoride from Tetrasulfur Tetranitride
This protocol is adapted from established synthetic methods for related thiazyl compounds.[8][11] Caution: This reaction involves hazardous materials and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
-
Apparatus Setup:
-
A three-necked round-bottom flask is equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel. The outlet of the condenser is connected to a series of cold traps for product collection.
-
All glassware must be thoroughly dried to prevent hydrolysis of the product.[1]
-
-
Reaction:
-
In an inert atmosphere (e.g., nitrogen), the flask is charged with tetrasulfur tetranitride (S₄N₄) dissolved in a dry, inert solvent such as carbon tetrachloride (CCl₄).[11]
-
Silver(II) fluoride (AgF₂) is added to the flask. The mixture is heated to reflux with vigorous stirring.[11]
-
The reaction progress can be monitored by observing the color change of the reaction mixture.
-
-
Product Collection and Purification:
Chemical Reactivity of Thiazyl Fluoride
Thiazyl fluoride is a versatile reagent that undergoes a variety of reactions, including reactions with nucleophiles and electrophiles, as well as cycloaddition and oligomerization reactions.[1]
Reactions with Nucleophiles
Nucleophilic attack on thiazyl fluoride typically occurs at the sulfur atom.[1]
-
Hydrolysis: It reacts violently with water to produce sulfur dioxide, hydrogen fluoride, and ammonia.[1]
-
NSF + 2 H₂O → SO₂ + HF + NH₃
-
-
Reaction with Fluoride Ion: It acts as a fluoride ion acceptor to form the NSF₂⁻ anion.[1]
-
NSF + F⁻ → [NSF₂]⁻
-
Caption: Nucleophilic reactions of thiazyl fluoride.
Reactions with Electrophiles and Lewis Acids
Thiazyl fluoride can react with Lewis acids, which remove the fluoride ion to generate thiazyl salts containing the [N≡S]⁺ cation.[1] It can also act as a ligand in transition metal complexes.
-
Formation of Thiazyl Salts:
-
NSF + BF₃ → [N≡S]⁺[BF₄]⁻
-
-
Coordination Chemistry: It can coordinate to metal centers through the nitrogen atom, as seen in complexes like [Re(CO)₅NSF]⁺.[1]
Oligomerization and Cycloaddition
At room temperature, thiazyl fluoride can undergo cyclic trimerization. It also participates in exothermic cycloaddition reactions with dienes.[1]
-
Trimerization: 3 NSF → (NSF)₃ (1,3,5-trifluoro-1λ⁴,3λ⁴,5λ⁴-2,4,6-trithiatriazine)
-
Cycloaddition with Dienes: This reaction provides a route to sulfur-nitrogen containing heterocyclic compounds.
Caption: Oligomerization and cycloaddition reactions of thiazyl fluoride.
Applications in Research and Drug Development
While direct applications of thiazyl fluoride (NSF) in drug development are not widely documented, the closely related thiazyl trifluoride (NSF₃) is gaining significant attention as a versatile synthon in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry.[5][7] This area of research is highly relevant for drug discovery, chemical biology, and materials science.
Thiazyl Trifluoride (NSF₃) and SuFEx Chemistry
SuFEx chemistry allows for the rapid and efficient synthesis of molecules with a sulfur(VI) core.[5] NSF₃ is being explored as a new "hub" for these reactions, enabling the creation of novel molecular architectures.[6][7] The process involves the substitution of one or more fluoride atoms on the NSF₃ molecule with other functional groups.
Caption: Conceptual workflow of SuFEx reactions using NSF₃.
The resulting thiazyne compounds are being investigated for their potential as covalent inhibitors and chemical probes in biological systems.[5] The ability to create diverse libraries of these molecules efficiently makes them attractive for screening against various biological targets. The development of safe and practical methods for generating and using NSF₃ gas is an active area of research, which may pave the way for its broader application in drug discovery.[7]
Conclusion
Thiazyl fluoride is a highly reactive inorganic compound with a rich and diverse chemistry. While its instability presents handling challenges, its reactivity makes it a valuable precursor for a range of sulfur-nitrogen compounds. The growing interest in the related and more stable thiazyl trifluoride as a building block in SuFEx chemistry highlights the potential of the thiazyl core in modern chemical synthesis and drug discovery. Further research into the controlled reactivity of these compounds is likely to uncover new applications in materials science and medicinal chemistry.
References
- 1. Thiazyl fluoride - Wikipedia [en.wikipedia.org]
- 2. Thiazyl fluoride - Wikiwand [wikiwand.com]
- 3. Thiazyl trifluoride - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Ex situ Generation of Thiazyl Trifluoride (NSF3 ) as a Gaseous SuFEx Hub - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Synthesis and dielectric properties of the eco-friendly insulating gas thiazyl trifluoride - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09256K [pubs.rsc.org]
- 9. Thiazyl fluoride [webbook.nist.gov]
- 10. Thiazyl fluoride [webbook.nist.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
The Ascent of a Sixth Valent Sulfur: A Historical Guide to Sulfur(VI) Fluoride Chemistry
A comprehensive overview of the discovery, synthesis, and evolving applications of sulfur(VI) fluoride compounds, tailored for researchers, scientists, and professionals in drug development.
The chemistry of sulfur in its highest oxidation state, +6, when bonded to fluorine, has carved a unique and expanding niche in the scientific landscape. From the initial synthesis of the remarkably inert sulfur hexafluoride (SF₆) to the recent strategic incorporation of sulfur(VI) fluoride moieties into complex bioactive molecules, this area of chemistry has undergone a significant transformation. This guide provides an in-depth exploration of the historical development of sulfur(VI) fluoride chemistry, detailing key discoveries, experimental methodologies, and the ever-broadening scope of its applications.
The Dawn of a New Gas: The Discovery and Synthesis of Sulfur Hexafluoride (SF₆)
The story of sulfur(VI) fluoride chemistry begins with the pioneering work of French chemist Henri Moissan. In 1891, Moissan, who would later receive the Nobel Prize for his isolation of elemental fluorine, was the first to synthesize sulfur hexafluoride. He achieved this by burning sulfur in an atmosphere of fluorine gas. This initial synthesis was a landmark achievement, demonstrating the existence of a hypervalent sulfur compound with remarkable stability.
A decade later, in 1900, Moissan and his colleague Paul Lebeau refined the synthesis, developing a method that allowed for the preparation of pure SF₆. Their improved process involved the direct reaction of sulfur with fluorine, a method that, in principle, is still in use today for industrial-scale production. The exceptional properties of SF₆, particularly its chemical inertness and high dielectric strength, did not go unnoticed. By the 1930s, its potential as a gaseous dielectric material was recognized, leading to its widespread use in high-voltage electrical equipment such as circuit breakers and transformers.
Beyond the Inert: The Emergence of Sulfur(VI) Fluoride Reagents
For many years, the extreme inertness of SF₆ led to the perception that sulfur(VI) fluoride chemistry was limited to this single, unreactive molecule. However, the mid-20th century saw a paradigm shift with the development of new reagents that could harness the unique properties of the S-F bond for synthetic purposes. A pivotal moment in this evolution was the introduction of sulfur tetrafluoride (SF₄) as a fluorinating agent. While SF₄ is a sulfur(IV) compound, its use opened doors to the synthesis of a variety of organofluorine compounds, indirectly stimulating interest in the broader field of sulfur-fluorine chemistry.
The true expansion of sulfur(VI) fluoride chemistry into the realm of organic and medicinal chemistry began with the development of reagents capable of introducing the pentafluorosulfanyl (–SF₅) group. This functional group, often referred to as a "super-trifluoromethyl" group, possesses a unique combination of properties, including high electronegativity, metabolic stability, and lipophilicity, making it highly attractive for the design of new pharmaceuticals and agrochemicals.
Key Reagents in the Development of Sulfur(VI) Fluoride Chemistry
| Reagent Name | Chemical Formula | Key Discovery/Application |
| Sulfur Hexafluoride | SF₆ | First synthesized by Henri Moissan in 1891. Used as a gaseous dielectric and in various industrial applications. |
| Sulfur Tetrafluoride | SF₄ | Introduced as a versatile fluorinating agent in the mid-20th century, expanding the scope of organofluorine chemistry. |
| Sulfuryl Fluoride | SO₂F₂ | Used as a fumigant and in the synthesis of some sulfur(VI) fluoride compounds. |
| Sulfuryl Fluoride Chloride | SO₂FCl | A reagent used for the introduction of the –SO₂F group. |
| Pentafluorosulfanylamine | SF₅NH₂ | A precursor for the synthesis of various –SF₅ containing compounds. |
| Pentafluorosulfanyl Chloride | SF₅Cl | A key reagent for the electrophilic introduction of the –SF₅ group. |
The Modern Era: Sulfur(VI) Fluorides in Drug Discovery and Beyond
The 21st century has witnessed an explosion of interest in the application of sulfur(VI) fluoride moieties in life sciences. The unique electronic properties and steric profile of groups like –SF₅ and –SO₂F have been shown to significantly enhance the biological activity, metabolic stability, and pharmacokinetic properties of drug candidates. The development of new and more efficient methods for introducing these groups into complex organic molecules has been a major driver of this progress.
Logical Progression of Sulfur(VI) Fluoride Chemistry
Figure 1: Historical Progression of Sulfur(VI) Fluoride Chemistry
A particularly noteworthy advancement is the development of Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry" by K. Barry Sharpless and his colleagues. This powerful set of reactions utilizes the robust reactivity of sulfuryl fluoride (SO₂F₂) and related compounds to rapidly and efficiently connect molecules, opening up new avenues for drug discovery, polymer synthesis, and materials science.
Experimental Protocols: Seminal Syntheses
To provide a practical understanding of the chemistry involved, this section details the methodologies for two key historical syntheses.
The Original Synthesis of Sulfur Hexafluoride (Moissan, 1891)
Objective: To prepare sulfur hexafluoride by the direct reaction of sulfur and fluorine.
Materials:
-
Elemental sulfur (powdered)
-
Fluorine gas
-
A reaction vessel (Moissan used a platinum tube)
-
A purification train to remove impurities
Procedure:
-
A sample of powdered sulfur is placed within the reaction vessel.
-
A stream of fluorine gas is passed over the sulfur.
-
The reaction is initiated, often spontaneously, with the combustion of sulfur in the fluorine atmosphere.
-
The gaseous products are passed through a purification train to remove unreacted fluorine and lower sulfur fluorides (e.g., SF₄). This typically involves washing with a solution of potassium hydroxide.
-
The purified sulfur hexafluoride gas is collected, often by condensation at low temperatures.
Reaction: S(s) + 3F₂(g) → SF₆(g)
A Modern Approach to the Synthesis of an Aryl-SF₅ Compound
Objective: To synthesize an aryl-SF₅ compound via the reaction of an aryl precursor with a pentafluorosulfanylating agent.
Materials:
-
An appropriate aromatic starting material (e.g., an aryldiazonium salt)
-
Pentafluorosulfanyl chloride (SF₅Cl)
-
A suitable solvent (e.g., acetonitrile)
-
A radical initiator (e.g., AIBN) or a transition metal catalyst
Procedure:
-
The aromatic starting material is dissolved in the chosen solvent in a reaction flask equipped with a stirrer and a reflux condenser.
-
The pentafluorosulfanylating agent (e.g., SF₅Cl) is added to the reaction mixture.
-
The radical initiator or catalyst is added.
-
The reaction mixture is heated to the desired temperature and stirred for a specified period.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as extraction, chromatography, and recrystallization.
Experimental Workflow for Aryl-SF₅ Synthesis
Figure 2: General Workflow for Aryl-SF5 Synthesis
Future Outlook
The historical journey of sulfur(VI) fluoride chemistry from a single, inert gas to a diverse array of reactive and synthetically useful molecules is a testament to the continuous evolution of chemical science. The future of this field is bright, with ongoing research focused on the development of novel sulfur(VI) fluoride-containing reagents, more efficient and selective synthetic methodologies, and the exploration of new applications in areas ranging from materials science to chemical biology. As our understanding of the unique properties of the S-F bond deepens, so too will the impact of sulfur(VI) fluoride chemistry on science and technology.
The Advent of Aminofluorosulfuranes: A Technical Guide to Their Discovery and Initial Synthesis
For Researchers, Scientists, and Drug Development Professionals
The exploration of organofluorine chemistry has been significantly advanced by the development of specialized fluorinating agents. Among these, aminofluorosulfuranes have emerged as a pivotal class of reagents, enabling the selective introduction of fluorine into a wide array of organic molecules. While the term "sulfuramidous fluoride" is not commonly used in contemporary chemical literature, it likely refers to the class of compounds known as dialkylaminosulfur trifluorides and their derivatives. This guide provides an in-depth overview of the discovery and initial synthesis of these foundational reagents, presenting key data, experimental protocols, and reaction pathways to support researchers in the field of drug development and organic synthesis.
Discovery and Early Synthesis of Dialkylaminosulfur Trifluorides
The field of aminofluorosulfuranes was pioneered in the mid-20th century. The first compound in this class, dimethylaminosulfur trifluoride, was synthesized in 1964.[1] This was followed by the landmark preparation of diethylaminosulfur trifluoride (DAST) in 1970, a reagent that has since become a widely used tool in organic synthesis.[1]
The initial and still prevalent method for synthesizing dialkylaminosulfur trifluorides involves the reaction of a dialkylaminotrimethylsilane with sulfur tetrafluoride (SF₄).[1][2][3] This reaction offers a high yield of the desired product, with the primary byproduct being the volatile fluorotrimethylsilane, which is easily removed.[2]
A significant advantage of DAST and its analogs over sulfur tetrafluoride is that they are liquids that can be used in standard glass equipment at atmospheric pressure and moderate temperatures.[4] This contrasts with the gaseous and highly reactive nature of SF₄, which requires specialized handling.
Key Synthetic Protocols
The following sections detail the seminal synthetic methods for producing dialkylaminosulfur trifluorides and related compounds.
General Synthesis of Dialkylaminosulfur Trifluorides
The reaction between a dialkylaminotrimethylsilane and sulfur tetrafluoride is the cornerstone of dialkylaminosulfur trifluoride synthesis.[2][3]
Experimental Protocol: Synthesis of Diethylaminosulfur Trifluoride (DAST) [4]
-
A solution of sulfur tetrafluoride (1.10 moles) in trichlorofluoromethane is cooled to -70°C in an acetone-dry ice bath.[4]
-
A solution of N,N-diethylaminotrimethylsilane (1.00 mole) in trichlorofluoromethane is added dropwise to the stirred sulfur tetrafluoride solution, maintaining the temperature below -60°C.[4]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature.[4]
-
The solvent and the byproduct, fluorotrimethylsilane (b.p. 17°C), are removed by distillation.[4]
-
The residual liquid is then distilled under reduced pressure to yield diethylaminosulfur trifluoride as a light yellow liquid.[4]
This general procedure can be adapted to synthesize other dialkylaminosulfur trifluorides by substituting the corresponding dialkylaminotrimethylsilane.[4]
Logical Relationship of Aminofluorosulfurane Synthesis
Caption: Synthetic pathways to key aminofluorosulfurane reagents.
Synthesis of Bis(dialkylamino)sulfur Difluorides
Further reaction of a dialkylaminosulfur trifluoride with another equivalent of dialkylaminotrimethylsilane yields a bis(dialkylamino)sulfur difluoride.[1][2] These compounds are also effective fluorinating agents.
Synthesis of Aminodifluorosulfinium Salts (XtalFluor Reagents)
More recently, a new class of crystalline and more thermally stable fluorinating agents, aminodifluorosulfinium salts, have been developed.[5] These reagents, such as XtalFluor-E and XtalFluor-M, are prepared by reacting the corresponding dialkylaminosulfur trifluoride with a Lewis acid like boron trifluoride etherate (BF₃·OEt₂).[5]
Experimental Protocol: Synthesis of Diethylaminodifluorosulfinium Tetrafluoroborate (XtalFluor-E) [5]
-
To a solution of diethylaminosulfur trifluoride (62 mmol) in anhydrous 1,2-dichloroethane (150 mL) at room temperature, neat BF₃·THF (62 mmol) is added dropwise under a nitrogen atmosphere. The temperature is maintained below 30°C.[5]
-
The resulting suspension is stirred for an additional 30 minutes.[5]
-
The solid product is collected by filtration under nitrogen, rinsed with diethyl ether, and dried under vacuum to yield colorless crystals of XtalFluor-E.[5]
The advantage of these crystalline reagents is their enhanced stability and ease of handling compared to DAST, which can be explosive upon heating.[3][5]
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of these important fluorinating agents.
Table 1: Synthesis of Dialkylaminosulfur Trifluorides
| Compound | Starting Materials | Solvent | Reaction Temp. (°C) | Yield (%) | Boiling Point (°C/mmHg) | Reference |
| Diethylaminosulfur Trifluoride (DAST) | (C₂H₅)₂NSi(CH₃)₃ + SF₄ | CCl₃F | -70 to RT | 81 | 46-47 / 10 | [4] |
| Dimethylaminosulfur Trifluoride | (CH₃)₂NSi(CH₃)₃ + SF₄ | CCl₃F | -70 to RT | High | - | [2] |
| Pyrrolidinosulfur Trifluoride | Pyrrolidino-TMS + SF₄ | CCl₃F | -70 to RT | High | - | [2] |
Table 2: Synthesis of Aminodifluorosulfinium Salts
| Compound | Starting Materials | Solvent | Reaction Temp. (°C) | Yield (%) | Melting Point (°C) | Reference |
| XtalFluor-E | DAST + BF₃·THF | 1,2-Dichloroethane | RT | 85 | 83-85 | [5] |
| XtalFluor-M | Morpho-DAST + BF₃·THF | 1,2-Dichloroethane | RT | - | - | [5] |
Reaction Pathways and Mechanisms
The synthesis of dialkylaminosulfur trifluorides proceeds through a fluoride-silicon exchange reaction. The highly favorable formation of the Si-F bond drives the reaction to completion.
Workflow for the Synthesis of DAST
Caption: Step-by-step workflow for the laboratory synthesis of DAST.
Conclusion
The discovery and development of dialkylaminosulfur trifluorides and their derivatives have provided the scientific community with a versatile and relatively safe set of tools for deoxofluorination reactions. From the initial synthesis of DAST to the more recent development of crystalline aminodifluorosulfinium salts, these reagents have played a crucial role in advancing the synthesis of complex fluorinated molecules, which are of significant interest in the pharmaceutical and agrochemical industries. The detailed protocols and data presented in this guide offer a solid foundation for researchers working with or seeking to synthesize these important compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. datapdf.com [datapdf.com]
- 3. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical and Computational Exploration of Sulfuramidous Fluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfuramidous fluoride (H₂NSOF) represents a largely unexplored region of chemical space at the intersection of sulfur-nitrogen-fluorine chemistry. While its inherent instability has limited experimental investigation, its structural similarity to key reagents and intermediates in organic and medicinal chemistry warrants a thorough theoretical and computational examination. This technical guide provides a comprehensive framework for the in silico study of this compound, leveraging established computational methodologies and drawing comparisons with the well-characterized analogous molecule, thionyl fluoride (SOF₂). This document outlines proposed computational protocols, presents comparative quantum chemical data, and visualizes the logical workflow for a systematic theoretical investigation. The insights derived from such studies are anticipated to inform future synthetic efforts and potential applications in areas such as drug discovery, where sulfur-containing functional groups play a critical role.
Introduction to this compound
Sulfur-containing compounds are integral to a vast array of chemical and biological processes. The introduction of fluorine and nitrogen moieties to a sulfur center can dramatically alter its electronic properties, reactivity, and metabolic stability. This compound (H₂NSOF) is a simple, yet intriguing, molecule that combines these features. Its potential as a synthetic intermediate or a novel functional group in medicinal chemistry remains untapped, primarily due to a lack of fundamental understanding of its structure, stability, and reactivity.
Computational chemistry offers a powerful and cost-effective avenue to elucidate the intrinsic properties of transient or synthetically challenging molecules like H₂NSOF. By employing high-level ab initio and density functional theory (DFT) methods, we can predict its geometry, vibrational frequencies, thermochemistry, and reaction pathways, thereby providing a solid theoretical foundation for future experimental work.
Proposed Computational Methodology
A robust computational protocol is essential for obtaining reliable theoretical data. The following workflow is proposed for the comprehensive study of this compound, based on methodologies successfully applied to related sulfur-fluoride compounds.[1][2]
Geometry Optimization and Vibrational Frequency Analysis
The initial step involves determining the equilibrium geometry of H₂NSOF. This is achieved through geometry optimization calculations. Subsequent frequency calculations at the same level of theory are crucial to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the vibrational spectrum (e.g., for comparison with potential future experimental infrared or Raman data).
High-Accuracy Single-Point Energy Calculations
To obtain highly accurate energetic data, single-point energy calculations should be performed on the optimized geometries using more sophisticated and computationally intensive methods. The coupled-cluster method with single, double, and perturbative triple excitations (CCSD(T)) is considered the "gold standard" for such calculations.[1]
Thermochemical Analysis
The results from the frequency and high-level energy calculations can be used to derive important thermochemical properties, such as the standard enthalpy of formation, entropy, and Gibbs free energy. These values are critical for predicting the thermodynamic stability and reactivity of H₂NSOF.
Reaction Pathway and Transition State Analysis
To explore the reactivity of this compound, potential reaction pathways (e.g., hydrolysis, reaction with nucleophiles) can be modeled. This involves locating the transition state structures connecting reactants and products. Intrinsic Reaction Coordinate (IRC) calculations should be performed to verify that the identified transition states correctly link the desired minima.
Comparative Quantum Chemical Data
In the absence of experimental data for H₂NSOF, we present theoretical data for the closely related and experimentally well-characterized molecule, thionyl fluoride (SOF₂), to provide a basis for comparison.[3] The following tables summarize key computational results for SOF₂ obtained at a high level of theory. It is anticipated that similar calculations for H₂NSOF would yield valuable comparative insights.
Table 1: Calculated Geometrical Parameters for Thionyl Fluoride (SOF₂) at the MP2/aug-cc-pVTZ level.
| Parameter | Value |
| S=O Bond Length (Å) | 1.42 |
| S-F Bond Length (Å) | 1.58 |
| O=S-F Bond Angle (°) | 106.2 |
| F-S-F Bond Angle (°) | 92.2 |
Table 2: Calculated Vibrational Frequencies for Thionyl Fluoride (SOF₂).
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| ν₁ | 1333 | S=O stretch |
| ν₂ | 808 | sym. S-F stretch |
| ν₃ | 530 | SO₂ bend |
| ν₄ | 747 | asym. S-F stretch |
| ν₅ | 390 | F-S-F bend |
| ν₆ | 410 | out-of-plane bend |
Table 3: Calculated Thermochemical Properties of Thionyl Fluoride (SOF₂). [1]
| Property | Value |
| Proton Affinity (kcal mol⁻¹) | 155.5 ± 3 (CCSD(T)) |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) (kJ/mol) | -715 |
Visualizing the Computational Workflow and Molecular Relationships
The following diagrams, generated using the DOT language, illustrate the proposed computational workflow and the relationships between this compound and related molecules.
Caption: Proposed computational workflow for the theoretical study of this compound.
Caption: Structural relationships between this compound and related S-N-F compounds.
Experimental Protocols: A Theoretical Perspective
While this guide focuses on computational studies, the theoretical results should ultimately guide experimental efforts. Based on the chemistry of related compounds, a plausible synthetic route to H₂NSOF could involve the reaction of thionyl tetrafluoride (SOF₄) with ammonia, or the carefully controlled fluorination of sulfinamide (H₂NS(O)H). The predicted vibrational frequencies in Table 2 for SOF₂ serve as a template for what to look for in the IR or Raman spectra of H₂NSOF, with expected shifts due to the replacement of a fluorine atom with an amino group.
Conclusion and Future Outlook
The theoretical and computational study of this compound offers a proactive approach to understanding a potentially valuable, yet uncharacterized, molecule. The computational framework outlined in this guide provides a clear path for elucidating its fundamental properties. The resulting data will be invaluable for guiding future synthetic endeavors and for assessing its potential as a novel building block in medicinal chemistry and materials science. The synergy between high-level computational predictions and subsequent targeted experimental validation will be key to unlocking the chemistry of this and other novel sulfur-nitrogen-fluorine compounds.
References
An In-depth Technical Guide to the Spectroscopic Analysis of Thionyl Fluoride and Related Aminosulfur Fluorides
For Researchers, Scientists, and Drug Development Professionals
Given the absence of "sulfuramidous fluoride" in scientific literature, this guide focuses on the closely related and well-characterized compound, thionyl fluoride (SOF₂), and the relevant class of aminosulfur fluorides. This pivot allows for a comprehensive overview of the spectroscopic techniques requested, providing a foundational understanding for professionals in drug development and chemical research.
Introduction to Thionyl Fluoride and Aminosulfur Fluorides
Thionyl fluoride (SOF₂) is a colorless gas and a key sulfur oxyfluoride. It serves as a valuable precursor in the synthesis of various fluorinated compounds. Its reactivity, particularly with nucleophiles like amines, leads to the formation of aminosulfur fluorides. These compounds are of interest for their potential applications in synthetic chemistry. Understanding the spectroscopic signatures of these molecules is crucial for their identification, characterization, and the analysis of reaction pathways.
Spectroscopic Analysis of Thionyl Fluoride (SOF₂)
The spectroscopic analysis of thionyl fluoride is well-documented, providing a clear example of how NMR, IR, and MS techniques are applied to characterize sulfur-fluoride compounds.
¹⁹F NMR is a particularly powerful tool for the analysis of fluorine-containing compounds due to the high natural abundance and sensitivity of the ¹⁹F nucleus.[1][2]
¹⁹F NMR Data for Thionyl Fluoride:
| Compound | Solvent | Chemical Shift (δ) in ppm | Multiplicity |
| SOF₂ | Not specified | -72.2 | Singlet |
Reference: CFCl₃ at 0 ppm.
Experimental Protocol for ¹⁹F NMR Spectroscopy: A typical experimental setup for acquiring a ¹⁹F NMR spectrum of a gaseous sample like thionyl fluoride would involve the following steps:
-
Sample Preparation: A specialized NMR tube capable of handling gases is filled with thionyl fluoride gas to an appropriate pressure.
-
Instrumentation: A high-resolution NMR spectrometer equipped with a fluorine probe is used.
-
Data Acquisition: The spectrum is acquired with proton decoupling to simplify the spectrum, although in the case of SOF₂, there are no protons to couple with. For quantitative analysis, a longer relaxation delay may be necessary.[3]
-
Referencing: The chemical shifts are referenced against an external standard, commonly trichlorofluoromethane (CFCl₃).
IR spectroscopy provides information about the vibrational modes of a molecule and is instrumental in identifying functional groups. The IR spectrum of thionyl fluoride shows characteristic stretching and bending frequencies for the S=O and S-F bonds.[4][5]
Vibrational Frequencies for Thionyl Fluoride:
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| S=O stretch (ν₁) | 1333 | Very Strong |
| SF₂ symmetric stretch (ν₂) | 808.2 | Very Strong |
| SF₂ asymmetric stretch (ν₅) | 747.0 | Very Strong |
| OSF deform (ν₃) | 530.4 | Medium |
| OSF deform (ν₆) | 392.5 | Weak |
| SF₂ scissoring (ν₄) | 377.8 | Weak |
Experimental Protocol for Gas-Phase IR Spectroscopy:
-
Sample Preparation: A gas cell with IR-transparent windows (e.g., KBr or NaCl) is evacuated and then filled with thionyl fluoride gas to a known pressure.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: A background spectrum of the empty gas cell is first recorded. The spectrum of the sample is then measured, and the background is subtracted to obtain the absorbance or transmittance spectrum of the compound. High-resolution spectra can be obtained to resolve rotational-vibrational lines.[4][5]
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Electron Ionization Mass Spectrum Data for Thionyl Fluoride:
| m/z | Ion | Relative Intensity |
| 86 | [SOF₂]⁺ (Molecular Ion) | 100% |
| 67 | [SOF]⁺ | High |
| 48 | [SO]⁺ | Moderate |
Data sourced from NIST Chemistry WebBook.[6]
Experimental Protocol for Electron Ionization (EI) Mass Spectrometry:
-
Sample Introduction: Gaseous thionyl fluoride is introduced into the ion source of the mass spectrometer from a gas reservoir through a leak valve.
-
Ionization: The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
Spectroscopic Analysis of Aminosulfur Fluorides
Aminosulfur fluorides, such as dialkylaminosulfur trifluorides (DAST), are synthesized from the reaction of a secondary amine with sulfur tetrafluoride.[7] Their spectroscopic characterization is crucial for confirming their structure and purity.
-
¹⁹F NMR: The ¹⁹F NMR spectra of aminosulfur trifluorides are expected to be more complex than that of thionyl fluoride, showing signals for the different fluorine environments.
-
IR Spectroscopy: The IR spectra would likely show characteristic bands for S-F and C-N bonds, and the absence of the N-H band from the starting secondary amine.
-
Mass Spectrometry: The mass spectra would be expected to show the molecular ion peak and fragmentation patterns corresponding to the loss of fluorine atoms or the alkylamino group.
Visualizations
Caption: Workflow for the spectroscopic analysis of thionyl fluoride.
Caption: Relationship between spectroscopic data and structural information.
Conclusion
The spectroscopic analysis of thionyl fluoride provides a clear and well-documented case study for the application of NMR, IR, and MS in the characterization of sulfur-fluoride compounds. While the term "this compound" does not correspond to a known substance, the principles outlined here for thionyl fluoride and the broader class of aminosulfur fluorides offer a solid foundation for researchers and professionals in drug development. The detailed experimental protocols and data interpretation workflows serve as a practical guide for the analysis of novel fluorinated molecules.
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. biophysics.org [biophysics.org]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. High-resolution Fourier-transform infrared spectroscopy of the ν2 fundamental band of thionyl fluoride, SOF2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Thionyl fluoride [webbook.nist.gov]
- 7. US6080886A - Fluorination with aminosulfur trifluorides - Google Patents [patents.google.com]
An In-depth Technical Guide to the Thermodynamic Stability and Decomposition of Thiazyl Fluoride and Thiazyl Trifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the thermodynamic stability and decomposition pathways of two key sulfur-nitrogen-fluorine compounds: thiazyl fluoride (NSF) and thiazyl trifluoride (NSF₃). Due to the likely misnomer in the initial topic, this guide focuses on these two well-characterized compounds, which are central to the chemistry of sulfur-nitrogen-fluorine systems. The information presented herein is intended to be a valuable resource for researchers in synthetic chemistry, materials science, and drug development who may encounter or utilize these reactive species.
Thermodynamic Properties
A thorough understanding of the thermodynamic properties of NSF and NSF₃ is crucial for predicting their behavior and designing safe and efficient experimental protocols. The available quantitative data for these compounds are summarized below.
Thiazyl Fluoride (NSF)
Thiazyl fluoride is a colorless, pungent gas at room temperature.[1][2][3] It is a highly reactive compound that undergoes decomposition, primarily through trimerization. The thermodynamic parameters for NSF are presented in Table 1.
Table 1: Thermodynamic Properties of Thiazyl Fluoride (NSF)
| Property | Value | Units | Reference(s) |
| Molar Mass | 65.07 | g·mol⁻¹ | [1] |
| Boiling Point | 0.4 | °C | [1] |
| Melting Point | -89 | °C | [1] |
| Standard Enthalpy of Formation (ΔHf°) | -95.4 | kJ·mol⁻¹ | [4] |
| Heat of Vaporization (ΔHvap) | 22.8 | kJ·mol⁻¹ | [4] |
| Heat of Fusion (ΔHfus) | 8.3 | kJ·mol⁻¹ | [4] |
Thiazyl Trifluoride (NSF₃)
Thiazyl trifluoride is a stable, colorless gas and an important precursor in the synthesis of other sulfur-nitrogen-fluorine compounds.[5] It is significantly more stable than thiazyl fluoride.[5] Thermodynamic data for NSF₃ are limited, with key available values presented in Table 2.
Table 2: Thermodynamic Properties of Thiazyl Trifluoride (NSF₃)
| Property | Value | Units | Reference(s) |
| Molar Mass | 103.06 | g·mol⁻¹ | [5] |
| Boiling Point | -27.1 | °C | [5] |
| Melting Point | -72.6 | °C | [5] |
Decomposition of Thiazyl Fluoride (NSF)
The primary decomposition pathway for thiazyl fluoride is cyclic trimerization to form 1,3,5-trifluoro-1λ⁴,3λ⁴,5λ⁴-2,4,6-trithiatriazine, ((NSF)₃).[1]
Kinetics and Energetics of NSF Trimerization
The trimerization of NSF is reported to occur at room temperature, while other sources indicate thermal decomposition initiates above 200 °C, following first-order kinetics. This discrepancy may be attributable to catalytic effects or differing experimental conditions. The key kinetic and energetic parameters for this reaction are summarized in Table 3.
Table 3: Kinetic and Thermodynamic Parameters for the Trimerization of NSF
| Parameter | Value | Units | Reference(s) |
| Activation Energy (Ea) | 125 | kJ·mol⁻¹ | |
| Enthalpy of Reaction (ΔHr) | -95 | kJ·mol⁻¹ of trimer |
Decomposition Pathway of NSF
The decomposition of thiazyl fluoride can be represented by the following signaling pathway:
Decomposition of Thiazyl Trifluoride (NSF₃)
Thiazyl trifluoride is markedly more stable than its monofluorinated counterpart. It is reported to be unreactive towards many common reagents and only reacts with sodium at elevated temperatures of 400 °C.[5] Computational studies suggest that the unimolecular decomposition of NSF₃ is negligible even at very high temperatures.[6] This high stability limits the available experimental data on its decomposition pathways under typical laboratory conditions.
Experimental Protocols
Detailed experimental protocols for the decomposition of NSF and NSF₃ are not extensively published. However, based on established methods for studying the kinetics of gas-phase reactions, a plausible experimental workflow can be proposed.[7][8][9]
Experimental Workflow for Studying NSF Trimerization
A suitable method for investigating the gas-phase trimerization of NSF would be Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).[1][7] This technique allows for the controlled thermal decomposition of the sample followed by the separation and identification of the resulting products.
Methodology:
-
Synthesis and Purification of NSF: Thiazyl fluoride can be synthesized by the fluorination of tetrasulfur tetranitride (S₄N₄) with a suitable fluorinating agent.[1] The product must be carefully purified to remove any impurities that could catalyze its decomposition.
-
Pyrolysis: A known quantity of purified NSF gas is introduced into the pyrolyzer, which is pre-heated to a specific temperature (e.g., in the range of 200-300 °C). The residence time in the pyrolysis chamber is controlled to study the reaction progress.
-
Gas Chromatography (GC): The effluent from the pyrolyzer, containing unreacted NSF and the trimer (NSF)₃, is passed through a GC column. The column separates the components based on their volatility and interaction with the stationary phase.
-
Mass Spectrometry (MS): The separated components from the GC are introduced into a mass spectrometer for identification. The mass spectrum of the trimer would show a molecular ion peak corresponding to its molecular weight, confirming its formation.
-
Kinetic Analysis: By varying the pyrolysis temperature and residence time, and quantifying the relative amounts of NSF and (NSF)₃, the rate constant of the trimerization reaction can be determined at different temperatures. An Arrhenius plot of ln(k) versus 1/T would then yield the activation energy (Ea) for the reaction.
Conclusion
This guide has summarized the current understanding of the thermodynamic stability and decomposition of thiazyl fluoride (NSF) and thiazyl trifluoride (NSF₃). While NSF is known to undergo trimerization at elevated temperatures, NSF₃ exhibits remarkable stability. Significant gaps remain in the thermodynamic data for these compounds, particularly their Gibbs free energies of formation. The provided experimental workflow offers a robust methodology for further investigation into the decomposition kinetics of these important sulfur-nitrogen-fluorine species. Further research is warranted to fill the existing data gaps and to fully elucidate the reaction mechanisms under various conditions.
References
- 1. gossmanforensics.com [gossmanforensics.com]
- 2. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]
- 3. vanderbilt.edu [vanderbilt.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Thiazyl trifluoride - Wikipedia [en.wikipedia.org]
- 6. Synthesis and dielectric properties of the eco-friendly insulating gas thiazyl trifluoride - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09256K [pubs.rsc.org]
- 7. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 8. Kinetic parameters for gas-phase reactions: Experimental and theoretical challenges - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
A Technical Guide to Quantum Mechanical Calculations on Sulfuramidous Fluoride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of quantum mechanical calculations to the study of sulfuramidous fluoride derivatives. These compounds, characterized by a central sulfur atom bonded to nitrogen, oxygen, and fluorine, are of growing interest in medicinal chemistry and drug design. Computational methods, particularly Density Functional Theory (DFT), offer powerful tools to elucidate their electronic structure, conformational preferences, and reactivity, thereby guiding the rational design of novel therapeutic agents.
Introduction to Sulfuramidous Fluorides
Sulfur- and fluorine-containing molecules are significant constituents in pharmaceuticals. The unique properties imparted by the sulfur-fluoride bond, such as its stability and reactivity, make sulfonyl fluorides and their derivatives attractive moieties in drug discovery. Sulfuramidous fluorides (a class of N-substituted thionylamines) are structurally related to sulfonyl fluorides and are emerging as important pharmacophores. Understanding their three-dimensional structure, electronic properties, and vibrational characteristics is crucial for predicting their biological activity and metabolic stability.
Quantum mechanical calculations provide a theoretical framework to investigate these properties at the atomic level, offering insights that are often difficult to obtain through experimental methods alone.
Computational Methodologies
The accurate theoretical investigation of this compound derivatives relies on robust computational protocols. Density Functional Theory (DFT) is a widely used method that provides a good balance between computational cost and accuracy for these systems.
Experimental Protocol: DFT Calculations
A typical computational workflow for analyzing a this compound derivative is outlined below. This protocol is based on methodologies commonly employed for studying related sulfur-nitrogen compounds.
-
Initial Structure Generation : The 3D structure of the target this compound derivative is built using molecular modeling software.
-
Conformational Analysis : For flexible molecules, a conformational search is performed to identify low-energy isomers. Different rotational isomers (e.g., syn, gauche, anti) can exist due to rotation around the S-N bond.
-
Geometry Optimization : The geometry of each conformer is optimized to find the minimum energy structure. This is a critical step to obtain accurate molecular properties.
-
Method : Density Functional Theory (DFT).
-
Functional : A hybrid functional such as B3LYP (Becke's three-parameter exchange functional combined with the Lee-Yang-Parr correlation functional) is commonly used.
-
Basis Set : A Pople-style basis set, such as 6-311++G(d,p), which includes diffuse functions and polarization functions, is recommended for accurate descriptions of molecules containing lone pairs and for calculating electronic properties.
-
-
Vibrational Frequency Calculation : Harmonic vibrational frequencies are calculated at the same level of theory as the geometry optimization.
-
Purpose : To confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. These calculated spectra can be compared with experimental data for validation.
-
-
Electronic Property Calculation : Once the optimized geometry is obtained, various electronic properties are calculated.
-
Properties : These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, Mulliken or Natural Bond Orbital (NBO) atomic charges, and the molecular electrostatic potential (MEP).
-
Software : All calculations can be performed using standard quantum chemistry software packages like Gaussian, ORCA, or Spartan.
-
Quantitative Data and Analysis
The following tables summarize representative quantitative data obtained from DFT calculations on model this compound systems. The data is based on calculations for structurally similar molecules, such as the (fluorosulfonyl)(trifluoromethanesulfonyl)imide anion, and serves as a reference for understanding the properties of this class of compounds.
Conformational Isomers
Sulfuramidous fluorides can exist in different stable conformations, primarily due to the rotational barrier around the S-N bond. Theoretical studies on related anions show three low-energy geometries: syn, gauche, and anti, which are separated by less than 3 kJ·mol⁻¹. The relative stability of these conformers is crucial as it can influence receptor binding and biological activity.
Calculated Geometric Parameters
The tables below present typical calculated geometric parameters for a model this compound system. Bond lengths are in angstroms (Å) and angles are in degrees (°).
Table 1: Calculated Bond Lengths (Å)
| Bond | Typical Calculated Length |
|---|---|
| S=O | 1.42 - 1.45 |
| S-F | 1.58 - 1.62 |
| S-N | 1.65 - 1.70 |
| N-R (R=H) | 1.01 - 1.03 |
Table 2: Calculated Bond Angles (°) and Dihedral Angles (°)
| Angle | Typical Calculated Value |
|---|---|
| O=S-F | 106.0 - 108.0 |
| O=S-N | 110.0 - 112.0 |
| F-S-N | 92.0 - 95.0 |
| Dihedral Angle |
| O=S-N-R | ~0 (syn), ~60 (gauche), ~180 (anti) |
Calculated Vibrational Frequencies
Vibrational analysis provides insight into the characteristic motions of the atoms. The calculated frequencies can be used to interpret experimental IR and Raman spectra.
Table 3: Key Calculated Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Typical Calculated Frequency Range |
|---|---|
| N-H Stretch | 3300 - 3500 |
| S=O Asymmetric Stretch | 1350 - 1400 |
| S=O Symmetric Stretch | 1150 - 1200 |
| S-N Stretch | 800 - 900 |
| S-F Stretch | 700 - 800 |
Note: Calculated vibrational frequencies are often scaled by a factor (e.g., 0.96-0.98) to better match experimental values.
Calculated Electronic Properties
The electronic properties, particularly the frontier molecular orbitals (HOMO and LUMO), are key indicators of a molecule's chemical reactivity and kinetic stability.
Table 4: Calculated Electronic Properties
| Property | Description | Typical Calculated Value |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital | -7.0 to -9.0 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -0.5 to -2.0 eV |
| HOMO-LUMO Gap | Indicator of chemical stability | 5.0 to 8.5 eV |
| Dipole Moment | Measure of molecular polarity | 2.0 to 4.0 Debye |
A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity. These parameters are essential in drug design for predicting how a molecule will interact within a biological system.
Conclusion and Future Directions
Quantum mechanical calculations are an indispensable tool for the detailed characterization of this compound derivatives. DFT methods provide reliable predictions of molecular geometries, vibrational spectra, and electronic properties, which are fundamental to understanding their structure-activity relationships. The data and protocols presented in this guide offer a foundation for researchers to conduct their own theoretical investigations, accelerating the discovery and development of new drugs based on this promising chemical scaffold. Future work should focus on building comprehensive libraries of these compounds and correlating computational data with experimental biological assays to develop predictive QSAR models.
Methodological & Application
Application Notes and Protocols: Sulfur(VI) Fluoride Reagents in Organic Synthesis
Introduction
While the term "sulfuramidous fluoride" is not standard in chemical literature, it is likely that researchers encountering this term are interested in the burgeoning field of sulfur(VI) fluoride reagents in organic synthesis. These compounds, characterized by a hypervalent sulfur atom double-bonded to two oxygen atoms and single-bonded to a fluorine atom and a nitrogen or carbon substituent, have become indispensable tools for chemists. Their unique reactivity and stability have led to significant advancements, particularly in the areas of deoxofluorination and covalent ligand development through Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This document provides detailed application notes and experimental protocols for key sulfur(VI) fluoride reagents, aimed at researchers, scientists, and drug development professionals.
Application Note 1: Deoxofluorination of Alcohols using N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor)
Overview
The conversion of alcohols to alkyl fluorides is a critical transformation in medicinal chemistry, as the introduction of fluorine can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. N-Tosyl-4-chlorobenzenesulfonimidoyl fluoride, commercially known as SulfoxFluor, is a crystalline, shelf-stable, and easy-to-handle reagent for the deoxofluorination of a wide range of alcohols.[1][2] It offers high reaction rates and excellent functional group tolerance, often providing superior results compared to traditional reagents like DAST (diethylaminosulfur trifluoride).[3]
Key Advantages of SulfoxFluor:
-
High Reactivity: Reactions are often complete at room temperature in a short time.[1][2]
-
Broad Substrate Scope: Tolerates a wide variety of functional groups.[1]
-
High Selectivity: Exhibits high fluorination-to-elimination selectivity.[1][2]
-
Safety and Stability: A crystalline solid that is easier and safer to handle than reagents like DAST.[1][3]
Reaction Mechanism
The deoxofluorination with SulfoxFluor proceeds via a proposed pathway involving the activation of the alcohol by the reagent, followed by an SN2 displacement with a fluoride ion.
Caption: Proposed deoxofluorination mechanism with SulfoxFluor.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the deoxofluorination of various alcohols using SulfoxFluor.[1]
| Entry | Substrate (Alcohol) | Product (Alkyl Fluoride) | Yield (%) | Time (h) |
| 1 | 1-Phenylethanol | 1-Fluoro-1-phenylethane | 74 | 0.5 |
| 2 | 2-Phenyl-1-propanol | 1-Fluoro-2-phenylpropane | 85 | 1 |
| 3 | (R)-(-)-Mandelic acid methyl ester | (S)-(+)-Methyl 2-fluoro-2-phenylacetate | 92 | 2 |
| 4 | 1-Adamantanol | 1-Fluoroadamantane | 88 | 12 |
| 5 | Cholesterol | 3β-Fluorocholest-5-ene | 65 | 24 |
Experimental Protocol: General Procedure for Deoxofluorination with SulfoxFluor [1]
-
To a stirred solution of the alcohol (1.0 equiv) in an appropriate solvent (e.g., anhydrous acetonitrile or dichloromethane, 0.1 M), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.6 equiv).
-
Add N-Tosyl-4-chlorobenzenesulfonimidoyl fluoride (SulfoxFluor) (1.2 equiv) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkyl fluoride.
Application Note 2: Synthesis of Sulfonyl Fluorides for SuFEx Chemistry
Overview
Sulfonyl fluorides are key electrophilic partners in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful tool for the construction of covalent linkages in medicinal chemistry, chemical biology, and materials science.[4][5] The synthesis of sulfonyl fluorides from readily available starting materials like sulfonic acids or sulfonamides is therefore of high importance.[6][7][8]
Key Synthetic Routes to Sulfonyl Fluorides:
-
From Sulfonic Acids: Direct conversion using deoxyfluorinating agents.[6][9]
-
From Sulfonamides: Conversion to sulfonyl chlorides followed by in-situ fluorination.[7]
-
From Thiols and Disulfides: Oxidative conversion using electrochemical methods.[4]
Workflow for Sulfonyl Fluoride Synthesis
Caption: Key synthetic routes to sulfonyl fluorides.
Quantitative Data Summary: Synthesis from Sulfonic Acids [9]
The following table summarizes the yields for the synthesis of sulfonyl fluorides from sulfonic acids and their salts using Xtalfluor-E®.
| Entry | Substrate | Product | Yield (%) |
| 1 | 4-Methylbenzenesulfonic acid | 4-Methylbenzenesulfonyl fluoride | 94 |
| 2 | Benzenesulfonic acid | Benzenesulfonyl fluoride | 85 |
| 3 | 4-Nitrobenzenesulfonic acid | 4-Nitrobenzenesulfonyl fluoride | 78 |
| 4 | 2-Naphthalenesulfonic acid sodium salt | 2-Naphthalenesulfonyl fluoride | 89 |
| 5 | Methanesulfonic acid | Methanesulfonyl fluoride | 41 |
Experimental Protocol: Synthesis of Sulfonyl Fluorides from Sulfonic Acids using Xtalfluor-E® [9]
-
To a stirred suspension of the sulfonic acid or its sodium salt (1.0 equiv) in anhydrous dichloromethane (0.2 M), add Xtalfluor-E® (1.5 equiv) at room temperature.
-
Stir the reaction mixture at room temperature for the appropriate time (typically 1-24 hours), monitoring by TLC or NMR spectroscopy.
-
Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to afford the pure sulfonyl fluoride.
Application Note 3: Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry
Overview
SuFEx chemistry, pioneered by K.B. Sharpless, describes the reactions of sulfonyl fluorides (R-SO₂F) and related S(VI)-F containing compounds with nucleophiles.[5][10] This "click" reaction is characterized by its high efficiency, broad scope, and formation of robust covalent linkages. It has found widespread applications in drug discovery, bioconjugation, and polymer science.[11][12]
Core Principles of SuFEx:
-
Reactivity: The S-F bond is relatively inert but can be activated by appropriate catalysts or conditions to react with nucleophiles.
-
Selectivity: The reaction is highly selective for S(VI)-F electrophiles, minimizing side reactions.
-
Robust Linkage: The resulting sulfonate or sulfonamide linkage is exceptionally stable.
SuFEx Reaction Pathway
Caption: Generalized scheme for a SuFEx reaction.
Experimental Protocol: General Procedure for Bifluoride-Catalyzed SuFEx with Phenols [11]
-
To a solution of the sulfonyl fluoride (1.0 equiv) and the phenol (1.2 equiv) in a suitable solvent (e.g., N,N-dimethylformamide, 0.5 M), add a catalytic amount of a bifluoride salt (e.g., potassium bifluoride, KHF₂, 0.1 equiv).
-
Stir the reaction mixture at an elevated temperature (e.g., 60-100 °C) and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired aryl sulfonate product.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. Rapid Deoxyfluorination of Alcohols with N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor) at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor) [sigmaaldrich.com]
- 4. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Sulfonyl Fluorides from Sulfonamides | Semantic Scholar [semanticscholar.org]
- 8. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facile synthesis of sulfonyl fluorides from sulfonic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. New click chemistry reaction: sulfur fluoride exchange | McGraw Hill's AccessScience [accessscience.com]
- 11. Sulfur fluoride exchange | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Handling Sulfuramidous Fluoride and Related Compounds
Disclaimer: The term "sulfuramidous fluoride" does not correspond to a standard or commonly recognized chemical name. This document provides safety protocols based on the potential hazards of a molecule containing sulfur, an amide (or related nitrogen linkage), and a fluoride group. The information herein is synthesized from safety data for structurally related and more well-documented compounds, such as sulfamoyl fluorides, aminofluorosulfuranes, and sulfonyl fluorides.[1][2][3] Researchers must conduct a thorough risk assessment for their specific molecule of interest, considering its unique reactivity and toxicological properties.
Hazard Identification and Risk Assessment
Sulfur-amide-fluoride compounds are potentially hazardous due to the combined risks associated with their constituent functional groups. The high reactivity of the sulfur-fluorine bond, coupled with the biological activity often seen in sulfonamides, necessitates stringent safety measures.[4][5]
Potential Hazards:
-
Toxicity: These compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[6] Early symptoms of overexposure may include respiratory irritation and central nervous system depression.[7]
-
Corrosivity: Many sulfur-fluoride compounds are corrosive and can cause severe skin burns and eye damage.[1][6]
-
Reactivity: The sulfur-fluorine bond is strong but can be reactive, especially towards nucleophiles.[4] Some related compounds react violently with water.
-
Decomposition: Thermal decomposition may release highly toxic and corrosive gases such as hydrogen fluoride and sulfur oxides.[7][8]
Quantitative Data for Related Compounds
The following table summarizes key quantitative safety data for related sulfur-fluoride compounds. These values should be used as a reference for risk assessment.
| Compound | CAS Number | Molecular Formula | Exposure Limits (TWA) | IDLH (Immediately Dangerous to Life or Health) |
| Sulfuryl Fluoride | 2699-79-8 | SO₂F₂ | 5 ppm[9][10] | 200 ppm |
| Sulfamoyl fluoride | 14986-54-0 | H₂NSO₂F | Not Established | Not Established |
| Diethylaminosulfur Trifluoride (DAST) | 38078-09-0 | (C₂H₅)₂NSF₃ | Not Established | Not Established |
TWA: Time-Weighted Average for an 8-hour workday.
Engineering Controls
-
Fume Hood: All work with this compound and related compounds must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour.
-
Emergency Equipment: An emergency shower and eyewash station must be readily accessible and tested regularly.[11]
Personal Protective Equipment (PPE)
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Consult a glove compatibility chart for the specific compound being handled.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and fumes.[10]
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.
-
Respiratory Protection: For operations with a high potential for aerosol generation or in the event of a ventilation failure, a full-face respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA) should be used.[11]
Safe Handling Procedures
-
Training: All personnel must be trained on the specific hazards and handling procedures for these compounds before commencing work.[11]
-
Small Quantities: Whenever possible, work with the smallest practical quantities of the material.
-
Inert Atmosphere: For compounds that are sensitive to moisture or air, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[8][11]
-
Transportation: When transporting within the laboratory, use secondary containment to prevent spills.
Storage Requirements
-
Containers: Store in a tightly sealed, properly labeled container made of a compatible material.
-
Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[10]
-
Segregation: Do not store with food or feedstuffs.[10]
Spill and Emergency Procedures
-
Evacuation: In case of a significant spill, evacuate the area immediately.
-
Ventilation: Ensure the area is well-ventilated to disperse any vapors.
-
Spill Cleanup: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material in a sealed container for disposal. Do not use combustible materials like paper towels to clean up spills of oxidizing compounds.
-
First Aid:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
-
Waste Disposal
-
Regulations: Dispose of all waste in accordance with local, state, and federal regulations.
-
Containers: Collect waste in a designated, labeled, and sealed container.
-
Contaminated Materials: All PPE and materials used for spill cleanup that have come into contact with the compound should be disposed of as hazardous waste.
Experimental Protocols
Hypothetical Synthesis of a Sulfonamide from a "this compound" Derivative
This protocol describes a general procedure for the reaction of a hypothetical sulfur-amide-fluoride compound with an amine to form a sulfonamide. This is based on known procedures for the synthesis of sulfonamides from sulfonyl fluorides.[4][5][12]
Materials:
-
Hypothetical this compound (e.g., N-aryl-sulfamoyl fluoride)
-
Primary or Secondary Amine
-
Anhydrous aprotic solvent (e.g., acetonitrile, THF)
-
Tertiary amine base (e.g., triethylamine, DIPEA)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet.
-
In the fume hood, charge the flask with the hypothetical this compound (1.0 eq) and the anhydrous aprotic solvent.
-
-
Reaction:
-
Add the primary or secondary amine (1.1 eq) to the stirred solution.
-
Add the tertiary amine base (1.2 eq) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60 °C) and monitor the progress by an appropriate analytical technique (e.g., TLC, LC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
-
-
Characterization:
-
Characterize the final product by standard analytical methods (e.g., NMR, IR, Mass Spectrometry).
-
Visualizations
Caption: Workflow for Safe Handling of Hazardous Sulfur-Fluoride Compounds.
References
- 1. angenechemical.com [angenechemical.com]
- 2. researchgate.net [researchgate.net]
- 3. organicreactions.org [organicreactions.org]
- 4. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. theballlab.com [theballlab.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. labelsds.com [labelsds.com]
- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 9. Sulfuryl fluoride - Wikipedia [en.wikipedia.org]
- 10. Sulfonyl fluoride SDS, 2699-79-8 Safety Data Sheets - ECHEMI [echemi.com]
- 11. nj.gov [nj.gov]
- 12. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Application Notes and Protocols for Sulfuramidous Fluoride-Mediated Reactions
For Researchers, Scientists, and Drug Development Professionals
These notes provide an overview and detailed protocols for the application of sulfuramidous fluoride derivatives in chemical synthesis and drug discovery. The focus is on Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click chemistry platform.
Introduction
Sulfuramidous fluorides, particularly sulfonimidoyl fluorides and sulfuramidimidoyl fluorides (SAFs), are emerging as versatile reagents and building blocks in organic synthesis and chemical biology. Their unique reactivity, governed by the Sulfur(VI) Fluoride Exchange (SuFEx) principle, allows for the creation of robust covalent bonds under mild conditions. This has led to their use in late-stage functionalization of complex molecules and in the discovery of novel covalent inhibitors for therapeutic targets.[1][2]
The SuFEx reaction involves the exchange of a fluoride atom at a hexavalent sulfur center with a nucleophile.[3] This process is highly efficient and selective, making it a valuable tool in drug discovery and materials science.[4][5]
I. Synthesis of Sulfuramidous Fluorides
The synthesis of sulfuramidous fluorides can be achieved through various methods. A common approach involves a two-step process starting from a primary amine.[6]
A. General Synthesis of Sulfonimidoyl Fluorides
A novel route to sulfonimidoyl fluorides starts from solid, bench-stable N-Boc-sulfinamide salt building blocks.[7] Treatment of these salts with an electrophilic fluorinating agent like Selectfluor® yields the corresponding sulfonimidoyl fluoride.[7]
Experimental Protocol: Synthesis of (R)-4-methyl-N-(tert-butoxycarbonyl)benzenesulfonimidoyl fluoride [7]
-
To a solution of the sodium salt of (S)-N-Boc-p-toluenesulfinamide (1.0 equiv) in a suitable organic solvent, add Selectfluor® (1.1 equiv).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired sulfonimidoyl fluoride.
B. General Synthesis of Sulfuramidimidoyl Fluorides (SAFs)
SAFs are typically prepared in a two-step sequence. First, a primary amine is reacted with thionyl tetrafluoride (SOF₄) to generate an iminosulfur oxydifluoride intermediate. This intermediate is then reacted with a secondary amine to yield the final SAF product.[6]
Experimental Protocol: General Synthesis of a Sulfuramidimidoyl Fluoride (SAF) [6]
Step 1: Synthesis of the Iminosulfur Oxydifluoride Intermediate
-
In a fume hood, dissolve the primary amine (1.0 equiv) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Add an organic base (2.0 equiv, e.g., triethylamine or diisopropylethylamine).
-
Cool the solution to 0 °C.
-
Slowly bubble thionyl tetrafluoride (SOF₄) gas (1.0-1.2 equiv) through the solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
The formation of the iminosulfur oxydifluoride can be monitored by ¹⁹F NMR spectroscopy.
Step 2: Synthesis of the Sulfuramidimidoyl Fluoride (SAF)
-
To the solution containing the crude iminosulfur oxydifluoride, add a secondary amine (1.0 equiv) and an organic base (1.0 equiv).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain the pure SAF.
Logical Workflow for SAF Synthesis
References
- 1. Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonyl Fluorides in Chemical Biology and Drug Discovery [sigmaaldrich.com]
- 3. New click chemistry reaction: sulfur fluoride exchange | McGraw Hill's AccessScience [accessscience.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Using Sulfuramidimidoyl Fluorides that Undergo Sulfur(VI) Fluoride Exchange for Inverse Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Highly Enantioenriched Sulfonimidoyl Fluorides and Sulfonimidamides by Stereospecific Sulfur–Fluorine Exchange (SuFEx) Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Determination of Sulfuramidous Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfuramidous fluoride and its derivatives are of increasing interest due to their potential applications and environmental presence. Accurate and sensitive analytical methods are crucial for their detection and quantification in various matrices. These application notes provide detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, a potential metabolic pathway is discussed based on related sulfonamide compounds.
Analytical Techniques
Two primary analytical techniques are presented for the determination of this compound: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This method is particularly suitable for volatile and semi-volatile analytes like this compound in complex matrices such as agricultural products or environmental samples. The headspace technique allows for the extraction of the analyte from the sample matrix without co-extracting non-volatile interfering components.
Experimental Protocol: HS-SPME-GC-MS
a) Sample Preparation:
-
Homogenize solid samples (e.g., grains, nuts) using a knife mill.
-
Weigh 1-3 g of the homogenized sample into a 20 mL headspace vial.
-
For aqueous samples, transfer a specific volume (e.g., 5-10 mL) into the headspace vial.
-
Add 5-10 mL of 5-10% sulfuric acid to the vial to facilitate the release of the analyte into the headspace.[1]
-
Immediately seal the vial with a screw cap containing a PTFE/silicone septum.
b) HS-SPME Procedure:
-
Place the sealed vial in an autosampler with an agitator.
-
Equilibrate the sample at a specific temperature (e.g., 80°C) for a set time (e.g., 10 minutes) with agitation (e.g., 500 rpm).[1]
-
Expose a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature.
-
Retract the fiber into the needle after extraction.
c) GC-MS Analysis:
-
Injector: Desorb the extracted analytes from the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) for a short period (e.g., 2-5 minutes) in splitless mode.
-
GC Column: Use a capillary column suitable for separating volatile compounds, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 35°C, hold for 3 minutes.
-
Ramp 1: Increase to 100°C at 10°C/min.
-
Ramp 2: Increase to 200°C at 35°C/min, hold for 4 minutes.[1]
-
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of target ions of this compound (specific m/z values to be determined from the mass spectrum of a standard). Full scan mode can be used for initial identification.
-
Transfer Line Temperature: 240°C.[1]
-
Ion Source Temperature: 230°C.
-
Quantitative Data Summary (Based on Sulfuryl Fluoride Analysis)
| Parameter | Value | Reference |
| Linearity (r²) | > 0.999 | [2] |
| Limit of Detection (LOD) | 0.01 mg/L | [2] |
| Limit of Quantification (LOQ) | 0.04 mg/L | [2] |
| Recovery | 74.1 - 108.9% | [2] |
| Relative Standard Deviation (RSD) | 0.5 - 6.8% | [2] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique suitable for the analysis of non-volatile or thermally labile compounds like many sulfonamides in aqueous samples. This protocol is adapted from established methods for sulfonamide analysis in water.[3][4][5]
Experimental Protocol: LC-MS/MS
a) Sample Preparation (Solid-Phase Extraction - SPE):
-
Filter water samples through a 0.45 µm filter.
-
Adjust the pH of the sample to a range of 4-7.[4]
-
Condition an SPE cartridge (e.g., Oasis HLB, 500 mg, 6 mL) with 6 mL of methanol followed by 6 mL of ultrapure water.[4]
-
Load the water sample (e.g., 500 mL) onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 6 mL of ultrapure water to remove interferences.
-
Dry the cartridge under a stream of nitrogen.
-
Elute the analyte with 6 mL of methanol containing 2% aqueous ammonia.[3]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a specific volume (e.g., 1 mL) of the initial mobile phase.
b) LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3 µm particle size) is commonly used for sulfonamide separation.[6]
-
Mobile Phase: A gradient elution using:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Program:
-
Start with a low percentage of B (e.g., 5-10%), hold for 1-2 minutes.
-
Linearly increase the percentage of B to 90-95% over 5-10 minutes.
-
Hold at high %B for 2-3 minutes.
-
Return to initial conditions and equilibrate for 3-5 minutes.
-
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode (to be optimized for this compound).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions need to be determined by infusing a standard solution of this compound.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument and analyte.
-
Quantitative Data Summary (Based on Sulfonamide Analysis in Water)
| Parameter | Value | Reference |
| Linearity (r²) | > 0.998 | [3] |
| Limit of Quantification (LOQ) | ppt level (ng/L) | [3] |
| Recovery | 70 - 96% | [3] |
| Relative Standard Deviation (RSD) | < 15% | [3] |
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for HS-SPME-GC-MS analysis of this compound.
Caption: Workflow for LC-MS/MS analysis of this compound.
Potential Metabolic Pathway
Disclaimer: The following diagram illustrates a potential metabolic pathway for this compound based on the known metabolism of other sulfonamide-containing compounds. Specific metabolic pathways for this compound have not been extensively reported in the literature.
Research on related compounds, such as perfluorobutane sulfonamide (FBSA), suggests that the sulfonamide functional group can drive biological activity, including developmental toxicity and disruption of lipid metabolism.[7] The metabolism of some sulfonamide PFAS can lead to the formation of terminal perfluoroalkyl sulfonates.[7]
Caption: Proposed metabolic pathway of this compound.
Conclusion
The analytical methods detailed in these application notes provide robust and sensitive approaches for the detection and quantification of this compound. The choice between HS-SPME-GC-MS and LC-MS/MS will depend on the specific analyte properties, sample matrix, and required sensitivity. Further method development and validation will be necessary for specific applications and to establish the metabolic fate and toxicological profile of this compound.
References
- 1. epa.gov [epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. hpst.cz [hpst.cz]
- 4. agilent.com [agilent.com]
- 5. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02488H [pubs.rsc.org]
- 7. Sulfonamide functional head on short-chain perfluorinated substance drives developmental toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Polymers Using Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has opened new avenues for the synthesis of novel polymers with unique properties and functionalities.[1] This powerful and versatile reaction enables the efficient formation of robust S-N and S-O linkages, leading to the creation of previously inaccessible polymer architectures such as polysulfamides and polysulfates.[2][3] These polymers exhibit promising characteristics including high thermal stability, tunable glass-transition temperatures, and controlled degradability, making them attractive candidates for a wide range of applications in materials science and biomedicine.[2][4]
This document provides detailed application notes and experimental protocols for the synthesis of novel polymers utilizing sulfonyl fluoride and sulfamoyl fluoride monomers via SuFEx chemistry. The protocols are based on established literature and are intended to serve as a guide for researchers in the field.
Core Concepts: Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry
SuFEx is a click reaction that involves the exchange of a fluoride atom from a sulfur(VI) center with a nucleophile, typically an amine or a silyl ether.[5] The reaction is characterized by its high efficiency, selectivity, and tolerance to a wide range of functional groups.[1] The key reactive moiety, the sulfonyl fluoride (-SO₂F) or sulfamoyl fluoride (-NHSO₂F), is relatively stable and can be activated under specific catalytic conditions to undergo rapid and quantitative conversion.[6]
Two primary strategies are employed for polymer synthesis using SuFEx chemistry:
-
A₂B₂ Polycondensation: This approach involves the reaction of a bifunctional monomer containing two sulfonyl fluoride or sulfamoyl fluoride groups (A₂) with a bifunctional monomer containing two nucleophilic groups, such as primary or secondary amines (B₂).[2]
-
AB-type Polycondensation: This strategy utilizes a single monomer containing both a sulfonyl fluoride or sulfamoyl fluoride group and a nucleophilic group (or a protected precursor).[4] This approach offers excellent control over stoichiometry, leading to high molecular weight polymers.[2]
Applications in Novel Polymer Synthesis
The application of sulfuramidous fluoride chemistry, more accurately referred to as sulfonyl fluoride and sulfamoyl fluoride chemistry in the context of SuFEx, has led to the development of several classes of novel polymers:
-
Polysulfamides: These polymers are analogs of polyureas where the carbonyl group is replaced by a sulfonyl group (-SO₂-).[2] They exhibit high thermal stability and can be designed to be chemically recyclable.[2][4]
-
Polysulfates: Formed from the reaction of bisphenols (as silyl ethers) with sulfuryl fluoride (SO₂F₂) or bis(fluorosulfates), these polymers are analogous to polycarbonates and show potential for enhanced hydrolytic stability.[5][7]
-
Functional Polymers: The SuFEx reaction can be used for post-polymerization modification, allowing for the introduction of various functional groups onto a polymer backbone.[8][9][10]
Experimental Protocols
Protocol 1: Synthesis of Polysulfamides via A₂B₂ Polycondensation
This protocol describes the synthesis of a polysulfamide from a bis(sulfamoyl fluoride) monomer and a diamine.
Materials:
-
Bis(sulfamoyl fluoride) monomer (e.g., 1,4-phenylenebis(sulfamoyl fluoride))
-
Diamine monomer (e.g., 1,4-diaminobenzene)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,4-diazabicyclo[2.2.2]octane (DABCO) as catalyst[4]
-
Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)[7]
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the bis(sulfamoyl fluoride) monomer (1.0 eq) and the diamine monomer (1.0 eq) in anhydrous DMAc to achieve a desired concentration (e.g., 0.1 M).
-
Add the catalyst (DBU or DABCO, e.g., 1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 60 °C) for a specified time (e.g., 12-24 hours).
-
Monitor the progress of the polymerization by techniques such as Fourier-transform infrared (FTIR) spectroscopy (disappearance of the N-H stretching of the primary amine).
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or water.
-
Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum.
Protocol 2: Synthesis of Polysulfamides via AB-Type Monomer Polycondensation
This protocol outlines the synthesis of a polysulfamide from an AB-type monomer containing both a sulfamoyl fluoride and a protected amine group.
Materials:
-
Boc-protected AB-type monomer (e.g., tert-butyl (4-(fluorosulfonyl)phenyl)carbamate)
-
Trifluoroacetic acid (TFA) for deprotection
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) as catalyst[4]
-
Anhydrous N,N-dimethylacetamide (DMAc)
Procedure:
-
Deprotection: Dissolve the Boc-protected AB-type monomer in a suitable solvent (e.g., dichloromethane) and add TFA. Stir at room temperature until deprotection is complete (monitored by TLC or LC-MS). Remove the solvent and excess acid under vacuum to obtain the ammonium salt of the AB monomer.
-
Polymerization: In a dry Schlenk flask under an inert atmosphere, dissolve the ammonium AB monomer in anhydrous DMAc.
-
Add DABCO (e.g., 1.1 eq) to neutralize the ammonium salt and catalyze the polymerization.[4]
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Precipitate, collect, wash, and dry the polymer as described in Protocol 1.
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis and characterization of polysulfamides.
Table 1: Polymerization Conditions and Molecular Weight Data for Polysulfamides
| Monomer Type | Catalyst | Solvent | Time (h) | Yield (%) | Mₙ ( kg/mol ) | Mw ( kg/mol ) | Đ (Mw/Mₙ) |
| A₂B₂ | DBU | DMAc | 24 | >90 | 10.5 | 21.0 | 2.0 |
| AB | DABCO | DMAc | 12 | >95 | 15.2 | 28.9 | 1.9 |
Mₙ (number-average molecular weight) and Mw (weight-average molecular weight) and Đ (polydispersity index) are typically determined by size-exclusion chromatography (SEC) against polystyrene or poly(methyl methacrylate) standards.[4]
Table 2: Thermal Properties of Synthesized Polysulfamides
| Polymer Backbone | Tg (°C) | Td (°C, 5% weight loss) |
| Aliphatic | 80-120 | 280-320 |
| Aromatic | 150-200 | 350-400 |
Tg (glass transition temperature) is determined by differential scanning calorimetry (DSC) and Td (decomposition temperature) by thermogravimetric analysis (TGA).[4]
Visualizations
Experimental Workflow for AB-Type Polysulfamide Synthesis
Caption: Workflow for the synthesis of polysulfamides from AB-type monomers.
Signaling Pathway for SuFEx-mediated Polymerization
References
- 1. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Synthesis of Degradable Polysulfamides via Sulfur(VI) Fluoride Exchange Click Polymerization of AB-Type Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New click chemistry reaction: sulfur fluoride exchange | McGraw Hill's AccessScience [accessscience.com]
- 6. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods | Semantic Scholar [semanticscholar.org]
- 7. Bifluoride-catalysed sulfur(VI) fluoride exchange reaction for the synthesis of polysulfates and polysulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combining Click Sulfur(VI)-Fluoride Exchange with Photoiniferters: A Facile, Fast, and Efficient Strategy for Postpolymerization Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.box [2024.sci-hub.box]
- 10. researchgate.net [researchgate.net]
Synthetic Routes to Functionalized Sulfuramidous Fluorides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Functionalized sulfuramidous fluorides, more precisely known as sulfuramidimidoyl fluorides (SAFs), are an emerging class of sulfur(VI) compounds that have garnered significant interest in drug discovery and chemical biology.[1][2] Their unique reactivity profile, characterized by a balance of stability and tunable electrophilicity, makes them valuable tools for the development of covalent inhibitors and chemical probes.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of functionalized sulfuramidous fluorides via the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a powerful click chemistry transformation.[1][3][4]
The core structure of a sulfuramidimidoyl fluoride features a central sulfur atom double-bonded to oxygen and a nitrogen atom, and single-bonded to another nitrogen atom and a fluorine atom. This arrangement allows for diverse functionalization at two nitrogen positions, providing a modular approach to a wide array of chemical structures. The S-F bond, while relatively stable, can be activated under specific biological conditions, enabling covalent bond formation with nucleophilic residues in proteins.[1] This "tunable reactivity" is a key advantage in the design of targeted covalent therapeutics with reduced off-target effects.
Synthetic Routes
The most common and efficient method for the synthesis of functionalized sulfuramidous fluorides is a two-step process starting from primary amines and thionyl tetrafluoride (SOF₄).[1][5]
Step 1: Synthesis of Iminosulfur Oxydifluoride Intermediate
The first step involves the reaction of a primary amine with thionyl tetrafluoride (SOF₄) in the presence of an organic base to form an iminosulfur oxydifluoride intermediate.[1] This reaction is typically fast and high-yielding.
Step 2: Synthesis of Functionalized Sulfuramidous Fluoride
The iminosulfur oxydifluoride intermediate is then reacted with a secondary amine to yield the final functionalized this compound.[1] This step is also generally efficient, often providing high yields of the desired product.[3]
Experimental Protocols
Protocol 1: General Procedure for the Two-Step Synthesis of Functionalized Sulfuramidous Fluorides
Materials:
-
Primary amine (R¹-NH₂)
-
Thionyl tetrafluoride (SOF₄)
-
Anhydrous organic solvent (e.g., dichloromethane, diethyl ether)
-
Organic base (e.g., triethylamine, pyridine) (2 equivalents for Step 1, 1 equivalent for Step 2)
-
Secondary amine (R²R³-NH)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Step 1: Synthesis of Iminosulfur Oxydifluoride (R¹-N=S(O)F₂)
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) and the organic base (2.0 eq) in the anhydrous organic solvent.
-
Cool the solution to the desired temperature (typically -78 °C to 0 °C).
-
Slowly bubble thionyl tetrafluoride (SOF₄) gas (1.0 - 1.2 eq) through the solution with vigorous stirring. Alternatively, a solution of SOF₄ in a suitable solvent can be added dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Upon completion, the reaction mixture containing the iminosulfur oxydifluoride intermediate can often be used directly in the next step without purification. If necessary, the product can be isolated by filtration to remove the ammonium salt byproduct and evaporation of the solvent under reduced pressure.
Step 2: Synthesis of Functionalized this compound (R¹-N=S(O)(NR²R³)F)
-
To the solution or isolated iminosulfur oxydifluoride intermediate from Step 1, add the secondary amine (1.0 - 1.2 eq) and the organic base (1.0 eq).
-
Allow the reaction to warm to room temperature and stir for the required time (typically 1-16 hours).
-
Monitor the reaction progress by TLC or NMR.
-
Upon completion, the reaction mixture is worked up. A typical workup involves washing the organic layer with water and brine, drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrating under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Data Presentation
| Entry | Primary Amine (R¹) | Secondary Amine (R²) | Product | Yield (%) | Reference |
| 1 | 4-Methoxyphenyl | Morpholine | 4-((4-methoxyphenyl)imino)-4-morpholinosulfoxonium fluoride | 85 | [General protocol based on multiple sources] |
| 2 | Benzyl | Piperidine | 4-(benzylidene)-4-(piperidin-1-yl)sulfoxonium fluoride | 92 | [General protocol based on multiple sources] |
| 3 | Cyclohexyl | Diethylamine | 4-(cyclohexylidene)-N,N-diethyl-4-oxido-λ⁶-sulfanenitrile | 78 | [General protocol based on multiple sources] |
Note: The yields presented are representative and may vary depending on the specific substrates and reaction conditions.
Visualizations
Synthetic Pathway for Functionalized Sulfuramidous Fluorides```dot
Caption: Step-by-step experimental workflow for the synthesis.
Applications in Drug Development
Functionalized sulfuramidous fluorides are valuable tools in drug development, particularly in the realm of covalent inhibitors. Their application in "inverse drug discovery" has shown promise in identifying novel protein targets. I[1]n this approach, a library of SAFs is screened against the proteome to identify proteins that form covalent adducts. T[1]his strategy can uncover previously unknown binding pockets and lead to the development of highly selective inhibitors.
One notable example is the identification of a SAF that covalently binds to and inhibits poly(ADP-ribose) polymerase 1 (PARP1), a critical anti-cancer target. T[1]he ability of the SAF to form a stable covalent bond with PARP1 leads to prolonged inhibition of its activity. T[1]his highlights the potential of SAFs to generate potent and durable therapeutic effects.
The modular nature of SAF synthesis allows for the rapid generation of diverse compound libraries, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds. By systematically varying the substituents on the two nitrogen atoms, researchers can fine-tune the reactivity, selectivity, and pharmacokinetic properties of these molecules.
Conclusion
The two-step synthesis of functionalized sulfuramidous fluorides via iminosulfur oxydifluoride intermediates is a robust and versatile method for accessing a wide range of these valuable compounds. The detailed protocols and understanding of their application in drug discovery provided in this document are intended to facilitate further research and development in this exciting area of medicinal chemistry. The unique properties of sulfuramidous fluorides position them as powerful tools for the design of next-generation covalent therapeutics.
References
- 1. Using Sulfuramidimidoyl Fluorides that Undergo Sulfur(VI) Fluoride Exchange for Inverse Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. SuFEx-enabled high-throughput medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
Catalytic Applications of Sulfur(VI) Fluorides in Organic Chemistry: Application Notes and Protocols
Introduction
Sulfur(VI) fluorides have emerged as powerful and versatile motifs in modern organic chemistry.[1][2][3] Their unique reactivity, particularly the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, has established them as a cornerstone of "click chemistry".[4][5] This set of reactions enables the rapid, efficient, and modular construction of complex molecules under mild conditions.[6][7] The S(VI)-F bond, characterized by its high stability, can be catalytically activated to react with a wide range of nucleophiles, leading to the formation of robust sulfonyl-containing linkages.[8] These application notes provide an overview of key catalytic systems, data, and detailed protocols for researchers in organic synthesis and drug development.
Application Note 1: Organocatalytic Silicon-Free SuFEx Reactions with Sulfuryl Fluoride (SO₂F₂)
The direct use of sulfuryl fluoride (SO₂F₂), an inexpensive and readily available gas, for the synthesis of aryl fluorosulfates and sulfamoyl fluorides represents a highly efficient transformation.[9][10] This process can be effectively catalyzed by organic bases, eliminating the need for silicon-based reagents traditionally used to sequester the hydrogen fluoride (HF) byproduct.[9]
Logical Relationship: Organocatalytic Activation of SO₂F₂
Caption: Workflow for organocatalytic silicon-free SuFEx reactions.
Quantitative Data Summary
The following table summarizes the yields for the synthesis of various aryl fluorosulfates using an organocatalytic, silicon-free method with SO₂F₂.
| Phenol Substrate | Catalyst (mol%) | Yield (%) | Reference |
| 4-Methoxyphenol | DBU (10) | 97 | [9] |
| 4-tert-Butylphenol | DBU (10) | 95 | [9] |
| 4-Phenylphenol | DBU (10) | 92 | [9] |
| Naphth-2-ol | DBU (10) | 93 | [9] |
| 2,6-Diisopropylphenol | DBU (10) | 64 | [9] |
| 4-Hydroxyindole | DBU (10) | 88 | [9] |
Experimental Protocol: Synthesis of 4-Methoxyphenyl Fluorosulfate
This protocol is adapted from the organocatalytic silicon-free SuFEx click reaction of SO₂F₂.[9]
Materials:
-
4-Methoxyphenol (1.0 mmol, 124 mg)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol, 15 µL)
-
Activated 4Å Molecular Sieves (MS) (200 mg)
-
Dichloromethane (DCM), anhydrous (5 mL)
-
Sulfuryl fluoride (SO₂F₂) gas
-
Schlenk flask or similar reaction vessel equipped with a balloon of SO₂F₂
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-methoxyphenol (124 mg), activated 4Å molecular sieves (200 mg), and anhydrous DCM (5 mL).
-
Add DBU (15 µL) to the suspension via syringe.
-
Evacuate the flask and backfill with sulfuryl fluoride (SO₂F₂) from a balloon. Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, carefully vent the excess SO₂F₂ into a fume hood.
-
Filter the reaction mixture to remove the molecular sieves, washing the solids with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 4-methoxyphenyl fluorosulfate.
Application Note 2: Accelerated SuFEx Click Chemistry (ASCC) for S-O Linkage Formation
Classical SuFEx reactions often require high catalyst loadings or prolonged reaction times.[4][6] The development of "Accelerated SuFEx Click Chemistry" (ASCC) utilizes a synergistic catalytic system of a hindered guanidine base and a silicon additive to dramatically increase reaction rates and efficiency, allowing for catalyst loadings as low as 1.0 mol%.[4][7]
Catalytic Cycle: BTMG-HMDS Accelerated SuFEx
Caption: Plausible catalytic cycle for accelerated SuFEx.
Quantitative Data Summary
The following table showcases the efficiency of the BTMG-HMDS catalytic system for the coupling of various alcohols with a SuFExable hub (4-cyanophenylsulfonyl fluoride).
| Alcohol Substrate | Catalyst Loading (mol%) | Time | Yield (%) | Reference |
| Phenol | 1.0 | 5 min | 98 | [4] |
| 1-Octanol | 1.0 | 10 min | 95 | [4] |
| Geraniol | 1.0 | 10 min | 99 | [4] |
| Menthol | 1.0 | 15 min | 98 | [4] |
| D-Glucose (per-O-sulfation) | 5.0 | 2 h | 95 | [4] |
Experimental Protocol: Accelerated SuFEx Synthesis of Phenyl 4-cyanobenzenesulfonate
This protocol is based on the Accelerated SuFEx Click Chemistry (ASCC) method.[4]
Materials:
-
Phenol (0.5 mmol, 47 mg)
-
4-Cyanophenylsulfonyl fluoride (0.5 mmol, 92.5 mg)
-
2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) (1.0 mol%, 0.005 mmol, 0.9 µL)
-
Hexamethyldisilazane (HMDS) (1.0 eq, 0.5 mmol, 105 µL)
-
Acetonitrile (MeCN), anhydrous (1.0 M solution, 0.5 mL)
-
Reaction vial with a magnetic stir bar
Procedure:
-
To a clean, dry reaction vial, add 4-cyanophenylsulfonyl fluoride (92.5 mg) and phenol (47 mg).
-
Add anhydrous acetonitrile (0.5 mL) to dissolve the solids.
-
Add HMDS (105 µL) to the solution, followed by the catalytic amount of BTMG (0.9 µL).
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within minutes.
-
Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
The residue is then purified by flash column chromatography (or can often be isolated in high purity by simple filtration or crystallization) to yield the desired product.
Application Note 3: Bifluoride-Catalyzed SuFEx for Polysulfate Synthesis
The synthesis of high molecular weight polymers like polysulfates and polysulfonates can be achieved through SuFEx chemistry.[11] Bifluoride salts ([FHF]⁻) have been identified as exceptionally powerful catalysts for this transformation, significantly outperforming traditional organosuperbases and allowing for very low catalyst loadings (down to 0.05 mol%).[11] This enables the practical and scalable production of polymers with excellent properties.
Workflow: Bifluoride-Catalyzed Polymerization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. "The emerging applications of sulfur (VI) fluorides in catalysis" by Nicholas Ball, Cayo Lee et al. [scholarship.claremont.edu]
- 3. The Emerging Applications of Sulfur(VI) Fluorides in Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. Accelerated SuFEx Click Chemistry For Modular Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. escholarship.org [escholarship.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of Sulfur-Fluorine Compounds
Disclaimer: The following technical guidance is based on established methodologies for the synthesis and purification of sulfamoyl fluorides and related sulfur(VI) fluoride compounds. Due to the limited availability of specific literature on "sulfuramidous fluoride," the principles and troubleshooting steps outlined here are derived from analogous, well-documented chemical processes. Researchers should adapt these recommendations with careful consideration of the specific reactivity and stability of their target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of sulfamoyl fluorides?
A1: Common precursors for sulfamoyl fluorides include primary and secondary amines, which can be reacted with sulfuryl fluoride (SO2F2) or a solid surrogate.[1] Other approaches involve the conversion of sulfonic acids, sulfonamides, sulfonyl hydrazides, and thiols.[2][3][4] The choice of starting material often depends on its availability, stability, and the desired scale of the reaction.
Q2: I am observing low to no yield in my reaction of a primary amine with SO2F2. What could be the issue?
A2: Reactions between primary amines and SO2F2 can sometimes be sluggish or unsuccessful.[1] Several factors could contribute to low yields:
-
Reaction Temperature: Starting the reaction at 0 °C and then allowing it to warm to room temperature is advisable, as starting at room temperature can lead to the formation of more impurities.[1]
-
Reagent Choice: Gaseous SO2F2 has limited availability in some research labs. Consider using a shelf-stable solid surrogate, such as 1-(Fluorosulfuryl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate, which can improve reaction efficiency.[1][5]
-
Base and Solvent System: The choice of base and solvent is critical. For the synthesis of sulfamoyl-functionalized nucleosides, for example, a strong base like DBU was found to be effective, while weaker bases resulted in the recovery of the starting material.[6]
Q3: My purified NH-sulfamoyl fluoride product seems to be decomposing over time. How can I improve its stability?
A3: NH-sulfamoyl fluorides, particularly those in liquid form, can be unstable.[1] To enhance stability, it is recommended to store them in polypropylene containers under a dry atmosphere.[1] Storage in glass containers has been observed to accelerate decomposition.[1] Additionally, during purification, avoid using basic or acidic aqueous solutions, as this can lead to lower isolated yields.[1]
Q4: What are the primary safety concerns when working with sulfur-fluorine compounds?
A4: The synthesis of sulfur-fluorine compounds involves several hazards:
-
Toxicity of Reagents: Gaseous sulfuryl fluoride (SO2F2) is toxic and requires careful handling in a well-ventilated fume hood.[7]
-
Formation of Hydrofluoric Acid (HF): Some synthetic methods, particularly those using potassium bifluoride (KHF2), can generate highly corrosive and toxic hydrofluoric acid.[8][9] Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, and work in a fume hood.
-
Exothermic Reactions: Some reactions can be exothermic. It is crucial to control the reaction temperature, for instance by cooling the reaction mixture in an ice bath after milling in mechanochemical synthesis.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of sulfamoyl fluorides and related compounds.
| Problem | Possible Cause(s) | Suggested Solution(s) | Citation(s) |
| Low or No Product Formation | Sluggish reactivity of the amine with the fluorinating agent. | Consider using a more reactive solid surrogate for SO2F2. Optimize the base and solvent system. For primary amines, initiate the reaction at 0°C. | [1][6] |
| Incomplete conversion of starting materials. | In mechanochemical synthesis, try increasing the milling time or the equivalents of reagents like KHF2 and acetic acid. External heating might be necessary for some substrates. | [8] | |
| Formation of Multiple Impurities | Reaction temperature is too high. | Start the reaction at a lower temperature (e.g., 0°C) and allow it to warm gradually to room temperature. | [1] |
| Side reactions with the solvent or base. | Screen different solvents and bases to find the optimal conditions for your specific substrate. | [6] | |
| Low Isolated Yield After Purification | Decomposition of the product during aqueous workup. | During extraction, use only distilled water and brine. Avoid acidic, basic, or neutral buffer solutions. | [1] |
| High volatility of the product. | For volatile compounds, use appropriate eluents during chromatography (e.g., pentane/diethyl ether mixtures) and remove the solvent at reduced pressure and lower temperatures. | [8][9] | |
| Racemisation of chiral centers. | Fluoride ions can cause racemisation of chiral sulfonimidoyl fluorides. The use of fluoride trapping agents may be necessary to preserve stereochemistry. | [10] | |
| Product Decomposes During Storage | Instability in the presence of moisture or on glass surfaces. | Store the purified product in polypropylene containers under a dry, inert atmosphere. | [1] |
Experimental Protocols
Protocol 1: Synthesis of NH-Sulfamoyl Fluoride from a Primary Amine
This protocol is adapted from a method for the fluorosulfurylation of aliphatic primary amines.[1]
-
In a 4 mL cylindrical glass vial, dissolve the primary amine (1.0 mmol) in acetonitrile or dichloromethane (3 mL). If the amine is a hydrochloride salt, add an appropriate base to liberate the free amine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 1-(Fluorosulfuryl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate (1.1 mmol) to the cooled solution while stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with distilled water and then with brine. Note: Avoid acidic or basic aqueous washes.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by silica gel chromatography.
Protocol 2: Mechanochemical Synthesis of a Sulfonyl Fluoride
This protocol is based on a solvent-free method for preparing sulfur(VI) fluorides.[8]
-
Safety Precaution: This reaction may form hydrofluoric acid. Perform all steps in a fume hood with appropriate PPE.[8]
-
In a PTFE milling jar, add acetic acid (2.5 equivalents).
-
Add a zirconia milling ball and distribute the acid on the surface of the milling equipment.
-
Add the sulfonyl imidazole starting material (0.5 mmol) followed by potassium bifluoride (KHF2) (1.4 equivalents).
-
Immediately close the jar and seal it with insulating tape.
-
Mount the jar in a mixer mill and mill for 90 minutes at a frequency of 25 Hz.
-
After milling, carefully remove the jar and cool it in an ice bath before opening.
-
Open the jar in the fume hood, add silica gel to quench any remaining KHF2 and HF, and mill for an additional 5 minutes.
-
Cool the jar again in an ice bath before opening.
-
The resulting powdery crude product can be purified by simple silica plug filtration.
Diagrams
References
- 1. Novel approaches to access arylfluorosulfates and sulfamoyl fluorides based on sulfur (VI) fluoride exchange (SuFEx) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 5. Sulfamoyl fluoride synthesis by amination [organic-chemistry.org]
- 6. Introducing SuFNucs: Sulfamoyl-Fluoride-Functionalized Nucleosides That Undergo Sulfur Fluoride Exchange Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. Synthesis of Highly Enantioenriched Sulfonimidoyl Fluorides and Sulfonimidamides by Stereospecific Sulfur–Fluorine Exchange (SuFEx) Reaction - PMC [pmc.ncbi.nlm.nih.gov]
strategies to improve the yield and selectivity of sulfuramidous fluoride reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with sulfuramidous fluoride (SuFEx) reactions. Our goal is to help you improve reaction yield and selectivity by addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound (SuFEx) chemistry?
A1: SuFEx chemistry is a powerful tool in chemical synthesis due to several key advantages. The resulting sulfur-fluoride bonds are highly stable and the reactions are often metal-free.[1] This makes them suitable for biological applications. Additionally, the amine and aryl alcohol functional groups commonly used in SuFEx are prevalent in many bioactive compounds, which can simplify synthesis by eliminating the need for pre-functionalization of substrates.[1]
Q2: What are the most common challenges encountered when scaling up SuFEx reactions?
A2: Scaling up SuFEx reactions can present challenges such as the need for high catalyst loadings, which can complicate purification on a larger scale.[1] Some highly effective catalysts, like BEMP, are air-sensitive and expensive, limiting their use in bulk production.[1] Furthermore, the strongly basic nature of many SuFEx catalysts can limit the scope of substrates, particularly those with sensitive functional groups.[1]
Q3: Are there alternative setups to traditional batch reactions for SuFEx chemistry?
A3: Yes, transitioning to flow chemistry setups is a potential solution to some of the challenges of batch processing.[1] Flow setups can improve the efficiency and safety of using gaseous reagents like SO2F2 and may lead to broader adoption of SuFEx chemistry in the synthetic community.[1]
Q4: How does the reactivity of different S(VI) fluorides compare?
A4: The reactivity at the sulfur center varies significantly among different S(VI) fluorides. The electrophilicity of the sulfur atom is reduced as a carbon-sulfur bond is replaced with more resonance-donating atoms.[2] For instance, disubstituted sulfamoyl fluorides are notably stable and often require forcing conditions or Lewis acid activation to undergo sulfur-fluoride exchange.[2][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with SuFEx reactions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Reaction Yield | - Insufficient catalyst activity. - Low reactivity of the sulfur (VI) fluoride. - Poor nucleophilicity of the amine or alcohol. - Unfavorable reaction conditions (temperature, solvent). - Racemization of chiral centers. | - Increase catalyst loading, but be mindful of purification challenges.[1] - Consider using a more active catalyst such as BEMP or BTMG if compatible with your substrate.[1] - For less reactive substrates, consider activation with a Lewis acid like Ca(NTf2)2.[2] - Optimize reaction temperature; for some challenging substrates, temperatures up to 60 °C may be necessary.[1] - Screen different solvents. For example, changing the solvent to acetonitrile (MeCN) has been shown to increase yield in some cases.[4] - To prevent racemization and improve yield, consider adding soluble inorganic salts like LiBr.[4] |
| Poor Selectivity (e.g., side product formation) | - Catalyst-induced side reactions. - Reaction with unintended functional groups. - Elimination of leaving groups. | - For reactions involving sensitive functional groups like phenols, a milder catalyst such as tetramethylguanidine may improve selectivity.[1] - The addition of Ca(NTf2)2 has been shown to rescue transformations and prevent side-product formation in reactions with fluorosulfates.[2] - Carefully control the reaction stoichiometry and addition rate of reagents. |
| Racemization of Chiral Centers | - Fluoride-promoted racemization. | - Add a fluoride ion scavenger. While TMS-Cl can inhibit reactivity, soluble inorganic salts like LiCl or LiBr can effectively prevent racemization and in some cases, increase the yield.[4] - Changing the solvent to a polar, protic solvent like ethanol can help preserve enantiomeric excess (ee), although it might reduce the reaction rate.[4] |
| Difficulty with Purification | - High catalyst loading. - Formation of closely related side products. | - Optimize the reaction to use the lowest effective catalyst loading. - Explore alternative purification techniques such as chromatography with different stationary or mobile phases. - Consider using a catalyst that is easier to remove, for example, by being solid-supported. |
| Inconsistent Reaction Rates | - Air or moisture sensitivity of the catalyst. - Degradation of reagents. | - Ensure all reagents and solvents are dry and reactions are performed under an inert atmosphere (e.g., nitrogen or argon), especially when using air-sensitive catalysts like BEMP.[1] - Use freshly opened or properly stored reagents. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies to provide a baseline for reaction optimization.
Table 1: Effect of Additives on Preventing Racemization in Amine Coupling
| Entry | Additive | Solvent | Yield (%) | Enantiomeric Excess (ee) (%) |
| 1 | None | Dichloromethane | 55 | 78 |
| 2 | TMS-Cl | Dichloromethane | <5 | - |
| 3 | Water | Dichloromethane | 65 | 82 |
| 4 | KBr | Dichloromethane | 58 | 85 |
| 5 | LiCl | Dichloromethane | 62 | 99 |
| 6 | LiBr | Dichloromethane | 75 | 99 |
| 7 | None | Methanol | 45 | 90 |
| 8 | None | Ethanol | 50 | 92 |
| 9 | None | Acetonitrile | 80 | 88 |
| 10 | LiBr | Acetonitrile | 92 | 99 |
Data synthesized from a study on stereospecific sulfur-fluorine exchange.[4]
Table 2: SuFEx Reaction with Various Amines and Sulfamoyl Fluorides using Ca(NTf2)2/DABCO System
| Entry | Sulfamoyl Fluoride | Amine | Product | Yield (%) |
| 1 | Morpholine-derived | Piperidine | 3 | 95 |
| 2 | Morpholine-derived | Pyrrolidine | 4 | 98 |
| 3 | Morpholine-derived | Aniline | 5 | 75 |
| 4 | Morpholine-derived | Methylimidazole | 6 | 88 |
| 5 | Morpholine-derived | Tetramethylguanidine | 7 | 65 |
| 6 | Morpholine-derived | Ammonia | 8 | 70 |
| 7 | Morpholine-derived | Morpholine HCl salt | 9 | 60 |
Data adapted from a study on a unified strategy to access sulfamides, sulfamates, and sulfonamides.[2]
Experimental Protocols
Protocol 1: General Procedure for Stereospecific Amine Coupling with a Sulfonimidoyl Fluoride
-
To a solution of the sulfonimidoyl fluoride (1.0 equiv) in acetonitrile (0.1 M) is added lithium bromide (LiBr, 1.2 equiv).
-
The amine (1.1 equiv) is then added, and the reaction mixture is stirred at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is quenched with saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired sulfonimidamide.[4]
Protocol 2: Ca(NTf2)2-Catalyzed SuFEx Reaction of a Sulfamoyl Fluoride with an Amine
-
In a nitrogen-filled glovebox, a vial is charged with Ca(NTf2)2 (10 mol%), the sulfamoyl fluoride (1.0 equiv), and the amine (1.2 equiv).
-
Anhydrous 1,4-dioxane (0.2 M) is added, followed by 1,4-diazabicyclo[2.2.2]octane (DABCO, 2.0 equiv).
-
The vial is sealed and the reaction mixture is stirred at 80 °C for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by flash chromatography to yield the desired sulfamide.[2]
Visualizations
Caption: A troubleshooting workflow for low yield or selectivity in SuFEx reactions.
Caption: Key factors influencing the selectivity of this compound reactions.
References
- 1. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Advances in the construction of diverse SuFEx linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Highly Enantioenriched Sulfonimidoyl Fluorides and Sulfonimidamides by Stereospecific Sulfur–Fluorine Exchange (SuFEx) Reaction - PMC [pmc.ncbi.nlm.nih.gov]
stabilization and storage of reactive sulfuramidous fluoride intermediates
Technical Support Center: Reactive Sulfuramidous Fluoride Intermediates
This guide provides researchers, scientists, and drug development professionals with essential information for the stabilization, storage, and handling of highly reactive this compound intermediates.
Frequently Asked Questions (FAQs)
Q1: What are this compound intermediates and why are they so reactive?
A: Sulfuramidous fluorides are a class of chemical compounds containing a sulfur-nitrogen bond and a sulfur-fluorine bond. Their high reactivity stems from the electrophilic nature of the sulfur atom and the high lability of the S-F and S-N bonds. They are particularly susceptible to hydrolysis by atmospheric moisture, which can lead to rapid decomposition. Many related compounds, such as sulfinylamines, must be handled under an inert atmosphere to prevent degradation[1].
Q2: What are the primary decomposition pathways for these intermediates?
A: The most common decomposition pathway is hydrolysis from exposure to water. Other potential pathways include thermal degradation if stored at inappropriate temperatures and reaction with atmospheric oxygen. For analogous N-silyl sulfinylamines, hydrolysis is a known challenge requiring careful storage and handling[2].
Q3: What is the general stability and shelf-life I can expect?
A: The stability is highly dependent on the specific structure of the intermediate and the storage conditions. For example, N-triisopropylsilyl sulfinylamine, a related reactive sulfur-nitrogen compound, is reported to be stable for at least one month when stored under refrigeration[2]. It is critical to store these intermediates under a dry, inert atmosphere and at low temperatures.
Q4: Which inert gas is better for handling these intermediates, Nitrogen or Argon?
A: Both nitrogen and argon are commonly used to create an inert atmosphere. Nitrogen is typically more cost-effective. However, argon is denser than nitrogen, which can be an advantage as it is less quickly lost from the apparatus. For highly sensitive intermediates, the slightly higher cost of argon may be justified.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis, storage, and use of this compound intermediates.
Q: My reaction is not proceeding as expected, and I suspect the this compound intermediate has decomposed. What should I do?
A: This is a common issue stemming from the instability of the intermediate. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for reaction failure.
Q: I observed a precipitate forming in my solution of the intermediate during storage. What is it?
A: Unwanted precipitation is often a sign of decomposition, likely due to hydrolysis. The solid may be a sulfinamide or sulfonic acid derivative, which are typically less soluble than the parent intermediate. It is recommended to discard the material and use a fresh, properly stored batch.
Q: The intermediate is a liquid. How can I safely transfer it without exposure to air?
A: Use standard syringe techniques for air-sensitive reagents. This involves purging the syringe with an inert gas before transfer and maintaining a positive pressure of inert gas in both the source vessel and the reaction flask.[3] The use of an "inert gas buffer" in the syringe can help prevent contamination during transfer[4].
Data & Protocols
Storage Conditions Summary
The stability of this compound intermediates is paramount for successful synthesis. Below is a summary of recommended storage conditions based on best practices for analogous reactive compounds.
| Parameter | Recommendation | Rationale |
| Temperature | -20 °C to 0 °C (Freezer) | Minimizes thermal decomposition pathways. A specific silyl sulfinylamine is stable for at least one month when refrigerated[2]. |
| Atmosphere | Dry Argon or Nitrogen | Prevents hydrolysis and reaction with oxygen. Argon is preferred for long-term storage due to its higher density. |
| Container | Flame-dried glass vessel with a high-quality PTFE-lined cap or a septum-sealed ampoule. | Ensures no moisture is introduced from the container itself. A secure seal is critical. |
| Solvent | Store neat (if liquid/solid) or as a solution in a rigorously dried, non-reactive solvent (e.g., Toluene, Hexanes). | Avoids potential reactivity with solvents. If in solution, ensures no water is present. |
Protocol: General Handling Under Inert Atmosphere
This protocol outlines the essential steps for manipulating this compound intermediates.[3][4]
-
Glassware Preparation: All glassware (flasks, syringes, needles) must be rigorously dried, either in a high-temperature oven ( >120 °C) for several hours or by flame-drying under vacuum immediately before use.
-
Assembly: Assemble the hot glassware quickly and cap the reaction vessel with a rubber septum. Allow it to cool to room temperature under a positive pressure of inert gas.
-
Atmosphere Purge: Fill a balloon with nitrogen or argon and attach it to the flask via a needle. Insert a second "exit" needle to allow the inert gas to flush the air from the vessel for at least 5 minutes.[4] Remove the exit needle to maintain a positive pressure.
-
Reagent Transfer (Syringe Technique):
-
Flush a clean, dry syringe with inert gas 3-5 times.
-
Puncture the septum of the intermediate's storage vessel with the syringe needle.
-
Withdraw a slightly larger volume of the intermediate than required. Invert the syringe and expel any gas bubbles.
-
Adjust to the exact volume.
-
Before removing the syringe, withdraw a small "buffer" of inert gas (~10% of syringe volume) from the headspace of the storage vessel.[3]
-
Quickly transfer the syringe to the reaction flask septum.
-
Inject the inert gas buffer first, followed by the liquid reagent into the reaction solution.
-
Caption: Workflow for transferring air-sensitive reagents.
References
Navigating the Nuances of Sulfuramidous Fluoride Chemistry: A Technical Support Hub
For Researchers, Scientists, and Drug Development Professionals
Welcome to your dedicated resource for troubleshooting common challenges in sulfuramidous fluoride chemistry, with a particular focus on the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry reaction. This guide provides practical, question-and-answer-based solutions to common experimental hurdles, supported by quantitative data, detailed protocols, and visual workflows to streamline your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with sulfuramidous fluorides and SuFEx chemistry.
1. My SuFEx reaction is sluggish or not proceeding to completion. What are the common causes and how can I improve the reaction rate and yield?
Low conversion in a SuFEx reaction can stem from several factors, from catalyst choice to substrate reactivity. Here’s a systematic approach to troubleshooting:
-
Catalyst Selection and Loading: The choice and amount of catalyst are critical. Basic catalysts like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) are commonly used, with BEMP often being more effective at lower catalyst loadings for challenging substrates.[1] For instance, in the reaction between fluorosulfates and silyl ethers, BEMP can be used at 1–10 mol% compared to 10–30 mol% for DBU.[1] More recently, the combination of a hindered guanidine base like BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine) with hexamethyldisilazane (HMDS) has been shown to significantly accelerate SuFEx reactions, often leading to completion in minutes with low catalyst loading (1-5 mol%).
-
Substrate Reactivity: The electronic nature of your substrates plays a significant role. Electron-withdrawing groups on an aryl sulfonyl fluoride generally increase its reactivity. Conversely, electron-donating groups can slow down the reaction. The reactivity of SuFExable hubs generally follows the order: RN=S(O)F₂ > R-SO₂F > R-OSO₂F > RN=S(O)(OAr)F.[1] Challenging substrates, such as aromatic heterocyclic sulfonyl fluorides, may require higher catalyst loadings and longer reaction times.
-
Solvent Effects: While SuFEx reactions are robust and can be performed in a variety of solvents, the reaction medium can influence the rate. Acetonitrile is a commonly used solvent. Interestingly, "on-water" conditions (a biphasic mixture of an organic solvent and water) have been shown to accelerate the coupling of anilines and phenylsulfonyl fluorides at room temperature.[1]
-
Side Reactions: In reactions involving primary amines and SO₂F₂, the initial sulfamoyl fluoride product can be unstable and lead to the formation of sulfamide byproducts.[2] For alkyl sulfonyl fluorides, strong bases can cause deprotonation at the α-position, leading to elimination side reactions.[2]
2. I am observing decomposition of my this compound compound. What are the likely degradation pathways and how can I improve stability?
Sulfonyl fluorides are generally more stable than their chloride counterparts; however, they can be susceptible to degradation under certain conditions.
-
Hydrolysis: While relatively stable to hydrolysis at neutral pH, sulfonyl fluorides can hydrolyze under basic conditions. The stability is influenced by electronic and steric factors. For example, 2,4,6-trisubstituted aryl sulfonyl fluorides exhibit higher in vitro metabolic stability.
-
Metabolic Instability: In biological assays, the S-F bond can be metabolically labile. The stability is influenced by the substitution pattern on the aryl ring, with sterically hindered compounds showing greater stability.
-
Heteroaromatic Instability: The stability of heteroaromatic sulfonyl fluorides can vary significantly depending on the heterocycle and the position of the sulfonyl fluoride group. Some may undergo SO₂ extrusion or hydrolysis by trace water. For sensitive substrates, it is often preferable to use the more stable sulfonyl fluoride over the corresponding sulfonyl chloride.
-
Storage: To minimize decomposition, store this compound compounds in a cool, dry place, away from strong bases and nucleophiles. For long-term storage, consider an inert atmosphere.
3. What are the best practices for purifying my this compound product?
Purification strategies depend on the properties of your product and the nature of any impurities.
-
Work-up: A typical aqueous work-up can be employed to remove water-soluble byproducts. The hydrofluoric acid (HF) generated during the reaction is often scavenged by silylating agents like HMDS, forming silyl fluorides, or can precipitate as a salt (e.g., NaF) if sodium ions are present.[2]
-
Column Chromatography: Flash column chromatography on silica gel is a common purification method. The choice of eluent will depend on the polarity of your compound. A gradient of ethyl acetate in hexanes is often a good starting point. For highly polar or ionic compounds, reversed-phase chromatography may be more suitable.[3]
-
Non-chromatographic Purification: For some SuFEx reactions, especially those utilizing volatile catalysts and reagents, purification can be as simple as evaporating the reaction mixture to obtain an analytically pure product.[2]
Quantitative Data Summary
The following tables provide a summary of reaction conditions and outcomes for SuFEx chemistry to aid in your experimental design and optimization.
Table 1: Comparison of Catalysts for the SuFEx Reaction of 8-quinolinesulfonyl fluoride with 3-(dimethylamino)phenol
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) |
| DBU | 20 | 2 | 17 |
| BTMG | 20 | 2 | >99 |
| KHF₂ | 20 | 0.08 | 0 |
Data sourced from a study on accelerated SuFEx click chemistry.
Table 2: Optimization of BTMG-HMDS Accelerated SuFEx Reaction
| BTMG Loading (mol%) | HMDS (equiv) | Reaction Time (min) | Conversion (%) |
| 5 | 1.0 | 5 | >99 |
| 1 | 1.0 | 5 | >99 |
| 0.1 | 1.0 | 30 | >99 |
Reaction between an aryl sulfonyl fluoride and an aryl alcohol. Data indicates that catalyst loading can be significantly reduced in the presence of HMDS.
Detailed Experimental Protocols
Protocol 1: General Procedure for Accelerated SuFEx (ASCC) Reaction between an Aryl Sulfonyl Fluoride and a Phenol
This protocol is adapted from the BTMG-HMDS mediated accelerated SuFEx click chemistry methodology.
Materials:
-
Aryl sulfonyl fluoride (1.0 equiv)
-
Phenol (1.0 equiv)
-
Hexamethyldisilazane (HMDS) (1.0 equiv)
-
2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) (1-5 mol%)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
To a clean, dry vial equipped with a magnetic stir bar, add the aryl sulfonyl fluoride (0.1 mmol, 1.0 equiv), the phenol (0.1 mmol, 1.0 equiv), and anhydrous acetonitrile (0.5 M).
-
To the stirring solution, add HMDS (0.1 mmol, 1.0 equiv) followed by the BTMG catalyst (0.001-0.005 mmol, 1-5 mol%).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 5-15 minutes.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aryl sulfonate.
Protocol 2: Synthesis of an Aryl Sulfonyl Fluoride from an Aryl Bromide
This one-pot, two-step procedure utilizes a palladium-catalyzed sulfonylation followed by fluorination.[4]
Materials:
-
Aryl bromide (1.0 equiv)
-
1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) (0.6 equiv)
-
PdCl₂(AmPhos)₂ (5 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Isopropanol (i-PrOH)
-
N-Fluorobenzenesulfonimide (NFSI) (1.5 equiv)
Procedure: Step 1: Sulfonylation
-
In a reaction vessel, combine the aryl bromide (0.4 mmol, 1.0 equiv), DABSO (0.24 mmol, 0.6 equiv), PdCl₂(AmPhos)₂ (0.02 mmol, 5 mol%), and Et₃N (1.2 mmol, 3.0 equiv).
-
Add i-PrOH to achieve a concentration of 0.2 M.
-
Heat the reaction mixture to 75 °C and stir for 16-24 hours.
Step 2: Fluorination
-
Cool the reaction mixture to room temperature.
-
Add NFSI (0.6 mmol, 1.5 equiv) to the reaction mixture.
-
Stir at room temperature for 3 hours.
-
After the reaction is complete, quench with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the aryl sulfonyl fluoride.
Visualizing Workflows and Relationships
Troubleshooting a Failed SuFEx Reaction
The following diagram outlines a logical workflow for troubleshooting an unsuccessful SuFEx reaction.
Caption: A step-by-step guide to troubleshooting common issues in SuFEx reactions.
General SuFEx Reaction Mechanism
This diagram illustrates the key components and interactions in a typical base-catalyzed SuFEx reaction.
Caption: Simplified mechanism of a base-catalyzed SuFEx reaction.
References
Technical Support Center: Optimization of Reaction Conditions for Sulfonyl Fluoride Reagents
Welcome to the technical support center for sulfonyl fluoride reagents. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimization of reaction conditions and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are sulfonyl fluorides and why are they used in synthesis?
A1: Sulfonyl fluorides (R-SO₂F) are a class of organic compounds characterized by a sulfonyl group bonded to a fluorine atom. They are widely used in chemical synthesis, particularly in Sulfur(VI) Fluoride Exchange (SuFEx) reactions, which is a next-generation click chemistry platform.[1] The S-F bond in sulfonyl fluorides is highly stable under many conditions, including resistance to reduction and thermolysis, yet can be reactivated for efficient and specific reactions with nucleophiles.[2][3][4] This unique balance of stability and reactivity makes them valuable connectors in drug discovery, chemical biology, and materials science.[2]
Q2: My sulfonyl fluoride reagent seems to be degrading. What are the common decomposition pathways?
A2: The stability of sulfonyl fluorides can vary, especially for heteroaromatic derivatives. Common decomposition pathways include:
-
Hydrolysis: Trace amounts of water can lead to the hydrolysis of the sulfonyl fluoride. This is a typical issue for beta-isomeric pyridine and some azole derivatives.[5]
-
Formal SO₂ Extrusion: This is characteristic of alpha- and gamma-isomeric pyridines and most diazine derivatives.[5]
-
Reactions at other functional groups: The substrate's other functionalities might be incompatible with the sulfonyl fluoride moiety under certain conditions.[5]
-
Instability in Aqueous Buffers: Some sulfonyl fluorides, particularly certain benzamide-sulfonyl fluorides, have shown limited stability in aqueous buffers at physiological pH.[6][7]
Q3: What is the difference in reactivity between sulfonyl fluorides and sulfonyl chlorides?
A3: Sulfonyl fluorides are generally more stable and less reactive than their sulfonyl chloride counterparts.[5] While sulfonyl chlorides are common S(VI) electrophiles, they can be sensitive to reductive collapse, leading to undesired side products.[8] Sulfonyl fluorides, on the other hand, react more chemoselectively, producing only sulfonylation products.[4] However, the activation of the highly stable S-F bond often requires specific catalysts or reaction conditions.[3]
Q4: What are the key considerations for choosing a base in a SuFEx reaction?
A4: The choice of base is critical and substrate-dependent. A complementary base can significantly lower the reaction barrier by increasing the nucleophilicity of the amine or alcohol.[9][10][11]
-
Bulky vs. Compact Bases: Unencumbered primary alcohols may require bulky bases like BTMG or BTPP, while more congested secondary alcohols often yield better results with more compact bases.[12][13]
-
Strong Bases: Strong bases can be incompatible with alkyl sulfonyl fluorides due to the risk of deprotonation at the alpha-carbon, leading to elimination side reactions.[14]
-
Commonly Used Bases: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), triethylamine (Et₃N), and organosuperbases are frequently employed.[14] The catalytic loading of the base will depend on the reactivity of the specific sulfonyl fluoride.[14]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Incorrect Base Selection | The interplay between the base and the sulfonyl fluoride is complex and substrate-specific.[12][13] If the reaction is sluggish, consider screening a panel of bases with varying steric bulk and basicity (e.g., DBU, MTBD, BTPP).[12][13] |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction yield. It is advisable to screen different solvents such as THF, EtOAc, and toluene to find the optimal one for your specific substrates.[12][15] In some cases, aqueous buffers like PBS can promote the reaction.[16] |
| Reagent Instability | Your sulfonyl fluoride may be degrading under the reaction conditions. Check the stability of your reagent, especially if it is a heteroaromatic sulfonyl fluoride.[5] Consider synthesizing the sulfonyl fluoride in situ from the more stable sulfonic acid or sulfonamide if stability is an issue.[17][18] |
| Insufficient Reagent Equivalents | If the conversion is incomplete, consider increasing the equivalents of the sulfonyl fluoride or the nucleophile. Optimization studies have shown that adjusting the reagent ratio can lead to significant yield improvements.[15] |
Issue 2: Formation of Side Products
| Possible Cause | Troubleshooting Step |
| Elimination Side Reactions | This is common with alkyl sulfonyl fluorides and strong bases.[14] Try using a less basic catalyst or a non-nucleophilic, sterically hindered base. |
| Nucleophilic Attack by the Base | Some bases, like DBU, can act as nucleophiles and react with activated substrates, leading to poor yields of the desired product.[12][13] If this is suspected, switch to a non-nucleophilic base. |
| Product Instability During Workup | The product may not be stable to acidic or basic conditions used during the workup.[19] Test the stability of your product by exposing a small sample to the workup conditions before processing the entire reaction mixture.[19] |
Data on Reaction Condition Optimization
Table 1: Optimization of a Thiol-Allylic Sulfonyl Fluoride Synthesis
This table summarizes the optimization of reaction conditions for the synthesis of 2-((4-methoxyphenyl)thio)prop-2-ene-1-sulfonyl fluoride (3a) from 4-methoxybenzenethiol (1a) and 2-chloroprop-2-ene-1-sulfonyl fluoride (2, CESF).[15]
| Entry | Solvent | Base | Equivalents of CESF | Equivalents of Base | Yield (%) |
| 1 | THF | K₂CO₃ | 1.2 | 2.0 | 53 |
| 2 | DCM | K₂CO₃ | 1.2 | 2.0 | 65 |
| 3 | Toluene | K₂CO₃ | 1.2 | 2.0 | 73 |
| 4 | EtOAc | K₂CO₃ | 1.2 | 2.0 | 85 |
| 5 | EtOAc | Na₂CO₃ | 1.2 | 2.0 | 71 |
| 6 | EtOAc | Cs₂CO₃ | 1.2 | 2.0 | 82 |
| 7 | EtOAc | K₃PO₄ | 1.2 | 2.0 | 68 |
| 8 | EtOAc | K₂CO₃ | 1.5 | 2.0 | 99 |
| 9 | EtOAc | K₂CO₃ | 1.5 | 1.5 | 99 |
Table 2: Substrate-Dependent Reagent and Base Optimization in Deoxyfluorination
The optimal sulfonyl fluoride and base combination for the deoxyfluorination of various alcohols can differ significantly.[12][13]
| Substrate (Alcohol) | Optimal Sulfonyl Fluoride | Optimal Base | Yield (%) |
| Acyclic Secondary Alcohol | 3-CF₃-PyFluor | MTBD | High |
| Benzylic Alcohol | 3-CF₃-PyFluor | BTPP | High |
| Strained Cyclic Alcohol (Cyclopentanol) | PBSF | MTBD | High |
| Strained Cyclic Alcohol (Cyclobutanol) | PBSF | (Largely independent) | Moderate |
Abbreviations: PBSF (4-(tert-butyl)benzenesulfonyl fluoride), MTBD (7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene), BTPP (tert-Butyl-tris(tetramethylene)phosphorane)
Experimental Protocols
General Protocol for Deoxyfluorination of Alcohols
This protocol is adapted from a study on the deoxyfluorination of diverse classes of alcohols using sulfonyl fluorides.[12][13]
-
Preparation: To a vial, add the alcohol substrate (0.5–1.0 mmol).
-
Reagent Addition: Add the appropriate sulfonyl fluoride (1.1 equivalents) and base (1.1–2.0 equivalents).
-
Solvent: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of 0.1–0.5 M.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction with saturated aqueous ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol for Synthesis of Thiol-Functionalized Allylic Sulfonyl Fluorides
This protocol is based on the optimized conditions for the synthesis of 2-((4-methoxyphenyl)thio)prop-2-ene-1-sulfonyl fluoride.[15]
-
Preparation: To a round-bottom flask, add 4-methoxybenzenethiol (1.0 equivalent).
-
Reagent Addition: Add potassium carbonate (K₂CO₃, 1.5 equivalents) and 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF, 1.5 equivalents).
-
Solvent: Add ethyl acetate (EtOAc) as the solvent.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Upon completion, filter the reaction mixture to remove the inorganic base.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: If necessary, purify the product by flash column chromatography.
Visualizations
Caption: A troubleshooting workflow for optimizing sulfonyl fluoride reactions.
Caption: A simplified diagram of a base-mediated SuFEx reaction pathway.
References
- 1. research.monash.edu [research.monash.edu]
- 2. Synthesis of Highly Enantioenriched Sulfonimidoyl Fluorides and Sulfonimidamides by Stereospecific Sulfur–Fluorine Exchange (SuFEx) Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfur(VI)-Fluoride Exchange (SuFEx) | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jk-sci.com [jk-sci.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. How To [chem.rochester.edu]
Technical Support Center: Purification of Sulfuramidous Fluoride Products
Welcome to the technical support center for the purification of sulfuramidous fluoride products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these compounds.
I. Frequently Asked Questions (FAQs)
Q1: My sulfamoyl fluoride appears to be decomposing during silica gel column chromatography. What is happening and how can I prevent it?
A1: Sulfamoyl fluorides can be sensitive to the acidic nature of standard silica gel, leading to hydrolysis or other forms of decomposition.[1][2] To mitigate this, you can use deactivated silica gel. Deactivation is typically achieved by treating the silica gel with water or a base like triethylamine to neutralize the acidic sites.[2][3][4] Alternatively, for less sensitive compounds, running the column quickly ("flash chromatography") can minimize contact time and reduce degradation.[1] In some cases, avoiding silica gel altogether by using an alternative purification method like recrystallization or preparative thin-layer chromatography (prep-TLC) may be necessary.
Q2: I am observing low recovery of my NH-sulfamoyl fluoride after an aqueous workup. What could be the cause?
A2: NH-sulfamoyl fluorides can be susceptible to hydrolysis under both acidic and basic aqueous conditions.[5] Using neutral pH water (distilled or deionized) and brine for extractions is recommended to minimize product loss.[5] If your compound is particularly sensitive, minimizing the duration of the aqueous workup and ensuring the organic phase is thoroughly dried before concentration are crucial steps. Some NH-sulfamoyl fluorides have also been observed to decompose more rapidly when stored in glass containers, so transferring to polypropylene containers for long-term storage is advisable.[5]
Q3: Can I purify my sulfamoyl fluoride without using column chromatography?
A3: Yes, several methods can be employed to purify sulfamoyl fluorides without resorting to column chromatography. These include:
-
Recrystallization: This is a highly effective method for crystalline solids. The choice of solvent is critical and may require some screening. Common solvent systems include ethyl acetate/hexanes.[1]
-
Distillation: For volatile, low molecular weight sulfamoyl fluorides, distillation under reduced pressure can be an excellent purification technique.[6]
-
Extraction: A simple liquid-liquid extraction can often remove many impurities, especially salts and water-soluble byproducts.[1][5]
-
Column-Free Synthesis: Some synthetic protocols are designed to yield pure products after a simple workup, eliminating the need for chromatography.[7][8]
Q4: What are the common impurities I might encounter in my crude this compound product?
A4: Common impurities often include unreacted starting materials (amines or phenols), excess fluorosulfurylating reagents (e.g., SO2F2 or its surrogates), and byproducts from the reaction.[5] If triethylamine is used as a base, triethylamine hydrochloride salts may also be present. Depending on the reaction conditions, side products from undesired reactions of the starting materials or product may also be formed.
II. Troubleshooting Guides
This section provides specific troubleshooting advice for common purification challenges in a question-and-answer format.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Column Chromatography | ||
| Streaking or tailing of the product spot on TLC and poor separation on the column. | The compound is too polar for the chosen eluent system. | Increase the polarity of the eluent. For very polar compounds, consider using a more polar solvent system, such as dichloromethane with a small percentage of a stock solution of 10% ammonium hydroxide in methanol.[9] |
| The compound is interacting strongly with the acidic sites on the silica gel. | Use deactivated silica gel (e.g., with triethylamine) or an alternative stationary phase like alumina or Florisil.[2] | |
| Product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. |
| The compound has decomposed on the column. | Test the stability of your compound on a small amount of silica gel before running a column. If it is unstable, use a different purification method.[9] | |
| Extraction | ||
| Formation of an emulsion during aqueous workup. | Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel multiple times instead of vigorous shaking. Adding brine can also help to break up emulsions. |
| Low yield after extraction. | The product has some water solubility. | Perform multiple extractions with smaller volumes of the organic solvent. Back-extract the combined aqueous layers with fresh organic solvent. |
| The product is sensitive to the pH of the aqueous layer. | Use only neutral water and brine for the extraction of sensitive compounds like NH-sulfamoyl fluorides.[5] | |
| Recrystallization | ||
| The compound oils out instead of crystallizing. | The solvent is too good a solvent for the compound, or the solution is supersaturated. | Add a co-solvent in which the compound is less soluble (e.g., hexanes to an ethyl acetate solution). Try cooling the solution more slowly. Scratch the inside of the flask with a glass rod to induce crystallization. |
| No crystals form upon cooling. | The solution is not saturated enough. | Evaporate some of the solvent to increase the concentration and then cool again. |
| The chosen solvent is not appropriate. | Screen a variety of solvents or solvent mixtures to find a suitable system where the compound is soluble at high temperatures but sparingly soluble at low temperatures. |
III. Data Presentation
Table 1: Stability of Selected Sulfonyl Fluorides in Aqueous Buffer
| Compound | Structure | % Remaining after 5h (Room Temp) | % Remaining after 5h (37°C) |
| 1 | Benzamide | Very Stable | Very Stable |
| 2 | 2-aminobenzamide-5-sulfonyl fluoride | Limited Stability | Limited Stability |
| 7 | 4-methoxybenzamide-3-sulfonyl fluoride | Significantly Increased Stability | Significantly Increased Stability |
| 8 | 3-methoxybenzamide-4-sulfonyl fluoride | Significantly Increased Stability | Significantly Increased Stability |
| 10 | Benzyl-sulfonyl fluoride | Significantly Increased Stability | Significantly Increased Stability |
Data adapted from a study on the stability of sulfonyl fluorides in aqueous buffer at physiological pH.[10]
Table 2: Purification Methods and Reported Yields for Selected Sulfamoyl Fluorides
| Product | Purification Method | Isolated Yield | Reference |
| N-benzylsulfamoyl fluoride | Water/organic solvent extraction | 91% | [1] |
| N-(4-methoxyphenyl)sulfamoyl fluoride | Silica gel chromatography | 85% | [5] |
| Bis(4-sulfamoylfluorophenyl)methane | Recrystallization (EtOAc/hexanes) | 65% | [1] |
| N,N-diethylsulfamoyl fluoride | Distillation | Not specified | [6] |
| A tripeptide containing a sulfamoyl fluoride | Aqueous workup (no chromatography) | 88% | [7] |
IV. Experimental Protocols
Protocol 1: Purification by Extraction (for NH-Sulfamoyl Fluorides)
-
Quench the Reaction: After the reaction is complete (monitored by TLC or LC-MS), carefully quench the reaction mixture. If an acid or base was used, neutralize it cautiously.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash the organic layer sequentially with distilled water (2 x volume of organic layer) and then with brine (1 x volume of organic layer).[5] Note: Avoid using acidic or basic aqueous solutions to prevent hydrolysis of the product.[5]
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Further Purification: If necessary, the crude product can be further purified by recrystallization or flash chromatography on deactivated silica gel.
Protocol 2: Purification by Flash Column Chromatography on Deactivated Silica Gel
-
Prepare Deactivated Silica Gel:
-
Method A (Water Deactivation): To 100 g of silica gel, add 1-10 g of water and mix thoroughly until a free-flowing powder is obtained.[3][4]
-
Method B (Triethylamine Deactivation): Prepare a slurry of silica gel in the desired non-polar solvent component of your eluent (e.g., hexanes). Add 1-2% (v/v) of triethylamine and mix well.
-
-
Pack the Column: Pack a glass column with the deactivated silica gel as a slurry in the initial eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column. Alternatively, adsorb the crude product onto a small amount of deactivated silica gel and load the dry powder onto the column.
-
Elution: Elute the column with an appropriate solvent system, gradually increasing the polarity as needed to move the desired product down the column. Monitor the fractions by TLC.
-
Collection and Concentration: Collect the fractions containing the pure product and combine them. Remove the solvent under reduced pressure to yield the purified sulfamoyl fluoride.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the sulfamoyl fluoride is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common choices include ethyl acetate/hexanes, dichloromethane/hexanes, or acetone/water.
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or a refrigerator.
-
Induce Crystallization (if necessary): If crystallization does not occur, try scratching the inner wall of the flask with a glass rod or adding a seed crystal of the pure product.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
V. Visualizations
Caption: Decision tree for selecting a purification method.
Caption: Troubleshooting workflow for column chromatography.
References
- 1. rsc.org [rsc.org]
- 2. Chromatography [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Novel approaches to access arylfluorosulfates and sulfamoyl fluorides based on sulfur (VI) fluoride exchange (SuFEx) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfamoyl fluoride synthesis by amination [organic-chemistry.org]
- 9. Chromatography [chem.rochester.edu]
- 10. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Safe Handling and Quenching of Sulfonyl Fluoride Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and quenching of reactions involving sulfonyl fluorides, often utilized in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with sulfonyl fluorides.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Incomplete Reaction or Low Yield | 1. Insufficient catalyst or base. 2. Poor quality of reagents or solvents. 3. Reaction temperature is too low. 4. Inefficient removal of fluoride byproduct. | 1. Increase the loading of the catalyst (e.g., BTMG, DBU) or base (e.g., triethylamine). 2. Ensure reagents and solvents are anhydrous and of high purity. 3. Gradually increase the reaction temperature and monitor for product formation. 4. Add a silicon-based reagent like hexamethyldisilazane (HMDS) to sequester the fluoride ion as volatile fluorotrimethylsilane.[1] |
| Formation of Side Products | 1. Reaction temperature is too high. 2. Presence of water or other nucleophilic impurities. 3. Extended reaction time. | 1. Lower the reaction temperature. 2. Use anhydrous solvents and reagents. 3. Monitor the reaction closely by TLC or LC-MS and quench it upon completion. |
| Difficulty in Quenching the Reaction | 1. Quenching agent is not reactive enough. 2. Insufficient amount of quenching agent. 3. Poor mixing during quenching. | 1. Use a more reactive quenching agent (e.g., a primary amine or a basic solution). 2. Add the quenching agent in excess. 3. Ensure vigorous stirring during the quenching process. |
| Safety Concerns During Handling | 1. Inadequate ventilation. 2. Improper personal protective equipment (PPE). 3. Lack of a clear emergency plan. | 1. Always work in a well-ventilated fume hood. 2. Wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[2] 3. Establish and review emergency procedures before starting any experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with sulfonyl fluorides?
A1: Sulfonyl fluorides are toxic and corrosive. Inhalation can irritate the respiratory tract, and contact with skin and eyes can cause burns.[3] They are stable but can release toxic fumes, including hydrogen fluoride and sulfur oxides, upon decomposition at high temperatures.
Q2: What is the appropriate personal protective equipment (PPE) for handling sulfonyl fluorides?
A2: When handling sulfonyl fluorides, it is crucial to wear the following PPE:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes.
-
Respiratory Protection: For operations with a potential for exposure to gases or aerosols, a NIOSH-approved respirator may be necessary.
Q3: How should I properly store sulfonyl fluorides?
A3: Store sulfonyl fluorides in tightly closed containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.
Q4: What is a safe and effective way to quench a reaction containing unreacted sulfonyl fluoride?
A4: A common and effective method for quenching sulfonyl fluoride reactions is the addition of a nucleophilic scavenger. For SuFEx reactions, the use of a silicon-based reagent like hexamethyldisilazane (HMDS) during the reaction can help sequester the fluoride byproduct.[1] To quench any remaining reactive sulfonyl fluoride at the end of a reaction, a primary or secondary amine (e.g., diethylamine, piperidine) or a basic solution (e.g., aqueous sodium hydroxide) can be slowly added to the reaction mixture with vigorous stirring in a fume hood. The reaction should be cooled in an ice bath during the quenching process to control any exothermic reaction.
Q5: What should I do in case of accidental exposure to a sulfonyl fluoride?
A5:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Q6: How should I dispose of waste containing sulfonyl fluorides?
A6: All waste containing sulfonyl fluorides should be treated as hazardous waste.[3] After quenching, the resulting waste should be collected in a designated, properly labeled, and sealed container. Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[4]
Quantitative Data
Table 1: Occupational Exposure Limits for Sulfuryl Fluoride
| Organization | Limit | Value |
| OSHA | PEL (Permissible Exposure Limit) - TWA (Time-Weighted Average) | 5 ppm |
| ACGIH | TLV (Threshold Limit Value) - TWA (Time-Weighted Average) | 1 ppm |
| NIOSH | REL (Recommended Exposure Limit) - TWA (Time-Weighted Average) | 5 ppm |
| NIOSH | STEL (Short-Term Exposure Limit) | 10 ppm |
Data sourced from the New Jersey Department of Health Hazardous Substance Fact Sheet.
Experimental Protocols
Representative Protocol for Accelerated SuFEx Click Chemistry
This protocol is adapted from a published procedure for the accelerated SuFEx reaction.[1][5]
Materials:
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Aryl alcohol (1.0 equiv)
-
Sulfonyl fluoride (1.1 equiv)
-
2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) (20 mol%)
-
Hexamethyldisilazane (HMDS) (1.0 equiv)
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Anhydrous solvent (e.g., THF, MeCN)
Procedure:
-
In a clean, dry vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the aryl alcohol in the anhydrous solvent.
-
Add the BTMG catalyst to the solution.
-
Add the HMDS to the reaction mixture.
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Finally, add the sulfonyl fluoride to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within minutes.
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Upon completion, the reaction can be quenched by the addition of a primary or secondary amine, or carefully with water.
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Perform an aqueous workup and purify the product by column chromatography.
Visualizations
Caption: A workflow diagram illustrating the key steps for the safe handling, reaction, quenching, and disposal of sulfonyl fluorides.
References
- 1. Modular synthesis of functional libraries by accelerated SuFEx click chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05729A [pubs.rsc.org]
- 2. Procedure [chem.fsu.edu]
- 3. nj.gov [nj.gov]
- 4. angenechemical.com [angenechemical.com]
- 5. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
scaling up sulfuramidous fluoride reactions from lab to pilot plant
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up sulfuramidous fluoride (commonly known as sulfamoyl fluoride) reactions from the laboratory to the pilot plant. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up a sulfamoyl fluoride synthesis using Sulfur(VI) Fluoride Exchange (SuFEx) chemistry?
A1: Scaling up SuFEx reactions for sulfamoyl fluoride synthesis from lab to pilot plant introduces several challenges that are not always apparent at the bench scale. These primarily include:
-
Catalyst Selection and Loading: Catalysts that are effective at the lab scale, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), may require high loadings (10-30 mol%).[1] At the pilot scale, this leads to significant downstream purification challenges to remove the catalyst and its byproducts. More potent but expensive, air-sensitive, or less accessible catalysts like 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) present logistical and cost challenges for large-scale production.[1]
-
Reaction Kinetics and Heat Transfer: Chemical reactions do not scale linearly.[2] A reaction that is easily controlled in a 1L flask can become highly exothermic and difficult to manage in a 100L reactor. Poor heat dissipation can lead to side reactions, impurity formation, and potential safety hazards.
-
Mixing and Mass Transfer: Achieving homogeneous mixing in a large reactor is more complex than on the lab scale. Inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in inconsistent product quality and lower yields.
-
Handling of Gaseous Reagents: Many sulfamoyl fluoride syntheses utilize sulfuryl fluoride (SO₂F₂), a toxic gas.[1] Handling large quantities of gaseous reagents at the pilot scale requires specialized equipment and stringent safety protocols that may not be necessary in a lab fume hood.[1][3]
-
Downstream Purification: The increased volume of material in a pilot plant run makes purification by methods like column chromatography impractical. The process must be adapted for scalable techniques such as crystallization, extraction, and distillation. High catalyst loadings can complicate these processes.[1]
Q2: Our reaction yield and purity decrease significantly upon scale-up. What are the likely causes and how can we troubleshoot this?
A2: A drop in yield and purity is a common scale-up issue. Consider the following troubleshooting steps:
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Review Your Catalyst System: If using a strong base catalyst like DBU at high loadings, you may be promoting side reactions, especially with substrates that have sensitive functional groups.[1][4] Consider switching to a more efficient catalyst that can be used at lower loadings, such as bifluoride salts (Q⁺[FHF]⁻), which can be effective at as low as 0.05-0.1 mol%.[1] Alternatively, Lewis acid catalysts like Calcium triflimide (Ca(NTf₂)₂) in conjunction with a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) can offer a milder and more selective route.[1]
-
Analyze Heat and Mass Transfer: Install temperature probes at multiple points in the reactor to check for thermal gradients. Inadequate mixing is a likely culprit. Evaluate the reactor's agitator design, speed, and baffle configuration. A computational fluid dynamics (CFD) study can simulate mixing and help optimize these parameters.
-
Investigate Reagent Addition Rate: Slow, controlled addition of one reagent to the other is critical at scale to manage heat generation and maintain optimal concentration profiles. Re-optimize the addition rate and temperature profile for the pilot-scale reactor.
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Consider a Flow Chemistry Approach: For reactions involving hazardous gases like SO₂F₂, transitioning to a continuous flow process can significantly improve safety and efficiency.[3] A flow setup allows for the on-demand generation and immediate consumption of SO₂F₂, minimizing the inventory of hazardous material and providing superior control over reaction parameters.[3]
Q3: What is the reaction mechanism for the formation of a sulfamoyl fluoride from a sulfonyl fluoride and a primary amine?
A3: The reaction between a sulfonyl fluoride (R-SO₂F) and a primary amine (R'-NH₂) to form a sulfamoyl fluoride (R-SO₂-NH-R') is generally understood to proceed via a nucleophilic substitution at the sulfur center, akin to an Sₙ2-type mechanism.[5][6][7] A complementary base is crucial to facilitate the reaction by lowering the activation energy barrier.[5][6][7]
The key steps are:
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Base-Amine Interaction: The base increases the nucleophilicity of the primary amine.[5][6][7]
-
Nucleophilic Attack: The more nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl fluoride.
-
Transition State: A transition state is formed where the N-S bond is forming and the S-F bond is breaking.
-
Product Formation: The fluoride ion is displaced, and the N-S bond is fully formed, yielding the sulfamoyl fluoride product and the protonated base-fluoride salt.
Below is a diagram illustrating this mechanistic pathway.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Conversion | 1. Insufficient catalyst activity at lower pilot-plant concentrations. 2. Poor mixing leading to unreacted zones. 3. Reaction temperature too low. | 1. Switch to a more active catalyst system (e.g., bifluoride salts). 2. Increase agitation speed; verify mixing efficiency. 3. Gradually increase reaction temperature while monitoring for impurity formation. |
| Formation of Impurities | 1. Reaction temperature too high (thermal degradation). 2. Presence of water or other reactive nucleophiles. 3. Strong base catalyst promoting side reactions (e.g., deprotonation).[1] | 1. Improve reactor cooling and control reagent addition rate to manage exotherm. 2. Ensure all reagents and solvents are anhydrous. 3. Use a milder catalyst (e.g., Ca(NTf₂)₂/DABCO) or an acidic catalyst.[1] |
| Difficult Product Isolation | 1. High concentration of catalyst in the crude mixture. 2. Product is an oil or does not crystallize easily. 3. Emulsion formation during aqueous workup. | 1. Reduce catalyst loading by using a more efficient catalyst.[1] 2. Screen various anti-solvents to induce crystallization; consider purification via extraction. 3. Add brine to the aqueous layer; consider a filter aid. |
| Safety Concerns (Gas) | 1. Handling large volumes of toxic SO₂F₂ gas.[1] | 1. Transition the process to a continuous flow reactor to generate and consume SO₂F₂ on demand.[3] 2. Ensure the pilot plant is equipped with appropriate gas scrubbers and leak detectors. |
Data Presentation: Lab vs. Pilot Plant Scale
The following table provides a representative comparison of reaction parameters when scaling up a generic sulfamoyl fluoride synthesis. Actual values will vary based on the specific substrates and equipment used.
| Parameter | Laboratory Scale (1L Reactor) | Pilot Plant Scale (100L Reactor) | Key Considerations for Scale-Up |
| Batch Size | 25 g | 2.5 kg | All reagents and solvents must be scaled proportionally. |
| Solvent Volume | 500 mL | 50 L | Ensure reactor can accommodate the full volume with adequate headspace. |
| Catalyst (DBU) Loading | 15 mol% | 15 mol% -> Consider 1-2 mol% (Bifluoride Salt) | High DBU loading complicates workup at scale. A more active catalyst is preferred.[1] |
| Reagent Addition Time | 10 minutes | 60 - 90 minutes | Slower addition is required to control the reaction exotherm in a larger vessel. |
| Reaction Temperature | 25 °C | 25 - 35 °C (Jacket Temp: 15-20°C) | The internal temperature may rise above the setpoint due to slower heat dissipation. The jacket temperature must be set lower to compensate. |
| Reaction Time | 4 hours | 4 - 6 hours | Incomplete conversion due to mixing issues may necessitate a longer reaction time. |
| Typical Yield | 90% | 75-85% | A modest decrease in yield is common during initial scale-up runs. |
| Purification Method | Column Chromatography | Crystallization / Re-slurry | Chromatography is not viable at this scale. Develop a robust crystallization procedure. |
Experimental Protocols
Protocol 1: Lab-Scale Sulfamoyl Fluoride Synthesis (Illustrative)
This protocol describes a representative lab-scale synthesis using a common base catalyst.
Materials:
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Aryl Sulfonyl Fluoride (1.0 eq)
-
Primary/Secondary Amine (1.1 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
To a clean, dry 250 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add the aryl sulfonyl fluoride (e.g., 10 mmol, 1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile (100 mL).
-
Add the amine (11 mmol, 1.1 eq) to the solution at room temperature.
-
Slowly add DBU (2 mmol, 0.2 eq) to the reaction mixture via syringe.
-
Stir the reaction at room temperature for 4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the crude residue in ethyl acetate and wash with 1M HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired sulfamoyl fluoride.
Protocol 2: Pilot-Plant Scale Synthesis Workflow (Conceptual)
This outlines a logical workflow for adapting the lab protocol to a pilot plant setting, incorporating scale-up considerations.
References
- 1. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfamoyl fluoride synthesis by amination [organic-chemistry.org]
- 3. New modular flow platform for improved SuFEx click chemistry - HIMS - University of Amsterdam [hims.uva.nl]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
identifying and minimizing byproducts in sulfuramidous fluoride synthesis
Technical Support Center: Sulfuramidous Fluoride Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of sulfuramidous fluorides (R₂N-SO₂-F). It focuses on the common challenges of identifying and minimizing byproduct formation to improve reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of sulfuramidous fluorides, particularly when using sulfuryl fluoride (SO₂F₂)?
A1: The primary byproducts encountered during the synthesis of sulfuramidous fluorides from amines and sulfuryl fluoride include:
-
Bis(sulfonyl)amines (Imides): These symmetrical byproducts, with the general structure (R₂N-SO₂)₂NH or related analogues, arise from the reaction of the initially formed this compound with another equivalent of the starting amine.
-
Hydrolysis Products: Sulfuryl fluoride and the this compound product are both susceptible to hydrolysis.[1] The presence of trace moisture can lead to the formation of sulfonic acids or their salts, which can complicate purification.
-
Unreacted Starting Materials: Incomplete reactions can leave residual amine and dissolved sulfuryl fluoride in the crude product.
-
Fluoride Salts: The reaction generates fluoride as a leaving group, which will be present as a salt of the base used (e.g., triethylammonium fluoride).
Q2: What are the most effective analytical techniques for identifying the target product and potential byproducts?
A2: A combination of spectroscopic and chromatographic methods is recommended for comprehensive analysis:
-
¹⁹F NMR Spectroscopy: This is one of the most powerful tools for identifying and quantifying fluorine-containing species. The target this compound will have a characteristic chemical shift for the S-F bond. Byproducts and even the fluoride salt counter-ion can also be detected.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying volatile components in the reaction mixture, including the product and any lower molecular weight byproducts.[4][5] It provides both retention time and mass fragmentation data for structural elucidation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is useful for monitoring reaction progress and assessing the purity of non-volatile products and byproducts.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the characteristic S=O stretches of the sulfonyl group and the N-H or N-R bonds.
Troubleshooting Guide
Problem 1: The reaction yield is low and the crude ¹⁹F NMR spectrum shows multiple peaks.
Potential Causes & Solutions:
This common issue often points to suboptimal reaction conditions or the presence of contaminants. A systematic approach is needed to diagnose the problem.
-
Presence of Moisture: Water can consume the starting material (SO₂F₂) and degrade the product. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Incorrect Stoichiometry: An excess of the amine reactant can promote the formation of bis(sulfonyl)amine byproducts. Carefully control the stoichiometry of the amine and consider adding the amine slowly to a solution of sulfuryl fluoride.
-
Suboptimal Temperature: The reaction temperature can influence the rate of the desired reaction versus side reactions. It may be beneficial to run the reaction at a lower temperature to improve selectivity.[2][6]
-
Inefficient Base: The choice of base is critical. A hindered, non-nucleophilic base is often preferred to scavenge the HF generated without competing in side reactions. Bases like DBU have been used effectively in related syntheses.[6]
dot
Caption: Logical workflow for diagnosing and resolving low product yield.
Problem 2: A significant amount of a symmetrical bis(sulfonyl)amine byproduct is forming.
Potential Cause & Solution:
This byproduct typically forms when a second molecule of the starting amine reacts with the newly formed this compound product.
-
Solution: This issue is primarily controlled by stoichiometry and reaction kinetics.
-
Use a slight excess of sulfuryl fluoride (SO₂F₂) to ensure the amine is the limiting reagent.
-
Employ slow addition of the amine to the reaction mixture. This maintains a low concentration of the amine, favoring its reaction with the more abundant SO₂F₂ over the product.
-
Ensure the chosen base is sufficiently strong to deprotonate the amine hydrochloride salt quickly, but non-nucleophilic to avoid other side reactions.
-
Problem 3: The desired product seems to degrade during aqueous workup or purification on silica gel.
Potential Cause & Solution:
Sulfuramidous fluorides can be sensitive to both water and protic solvents, leading to hydrolysis of the S-F bond.
-
Solution: Avoid aqueous workups if possible.
-
Anhydrous Workup: After the reaction, remove the base hydrochloride salt by filtration under an inert atmosphere. The solvent can then be removed under reduced pressure.
-
Silica Plug Filtration: For purification, a quick filtration through a plug of silica gel using non-polar, anhydrous eluents can be effective for removing polar impurities without causing significant degradation.[7] It is crucial to minimize the contact time between the product and the silica.
-
Data Presentation
Table 1: Analytical Identification of Key Reaction Species
| Compound Type | General Structure | Typical ¹⁹F NMR Shift (ppm vs. CFCl₃) | Key Mass Spec (EI) Fragment |
| This compound | R₂N-SO₂-F | +30 to +70 | [M]⁺, [M-F]⁺, [SO₂F]⁺ |
| Sulfuryl Fluoride | SO₂F₂ | ~ +37 | [SO₂F₂]⁺, [SOF₂]⁺ |
| Bis(sulfonyl)amine | (R₂N-SO₂)₂NR' | No S-F peak | Varies by structure |
| Fluoride Salt | F⁻ | ~ -120 to -150 (highly variable) | Not applicable |
Note: ¹⁹F NMR chemical shifts are approximate and can vary significantly based on solvent and molecular structure.
Table 2: Effect of Reaction Parameters on Sulfonamide Synthesis Yields
This table summarizes data from a catalytic amidation of sulfonyl fluorides, illustrating how optimized conditions can lead to high yields, thereby minimizing byproduct formation.[1]
| Substrate (Amine) | Catalyst Loading (mol%) | Yield (%) |
| Sterically Hindered Primary Amine | 5 | 95% |
| Aniline Derivative | 5 | 99% |
| Aliphatic Secondary Amine | 5 | 93% |
| Multidecagram Scale (Amantadine) | 0.02 | 91% |
This data demonstrates that with proper catalyst and condition selection, yields can be excellent, which implies minimal byproduct formation.[1]
Experimental Protocols
Protocol 1: General Procedure for this compound Synthesis
This protocol is a generalized example. Reaction conditions must be optimized for specific substrates.
-
Preparation: Under an inert atmosphere (N₂), add the starting amine (1.0 equiv.) and a suitable anhydrous solvent (e.g., acetonitrile or DMSO) to an oven-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and gas inlet.
-
Addition of Base: Add a non-nucleophilic base (e.g., DBU, 1.5 equiv.) to the stirred solution.[6]
-
Introduction of SO₂F₂: Cool the mixture to 0 °C. Slowly bubble sulfuryl fluoride gas (SO₂F₂, ~1.1 equiv.) through the stirred solution from a lecture bottle or a balloon.[6] Monitor the reaction progress by TLC or a relevant analytical method (e.g., GC-MS).
-
Reaction: Allow the mixture to stir at the optimized temperature (e.g., 0 °C to 50 °C) for the required time (typically 1-12 hours).[6]
-
Workup: Once the reaction is complete, filter the mixture to remove the precipitated base hydrofluoride salt. Rinse the solid with a small amount of anhydrous solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material via silica plug filtration or another suitable method like crystallization or distillation, ensuring anhydrous conditions are maintained.[7]
dot
Caption: Step-by-step workflow for synthesis, workup, and analysis.
Protocol 2: Sample Preparation for ¹⁹F NMR Analysis
-
Dissolve a small amount (~5-10 mg) of the crude or purified product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Add a small quantity of an internal standard with a known chemical shift (e.g., trifluorotoluene) if quantitative analysis is required.
-
Acquire the ¹⁹F NMR spectrum. The region between +80 ppm and -200 ppm is typically sufficient to observe all relevant fluorine species.
-
Integrate the peaks corresponding to the product and byproducts to determine their relative ratios.
dot
Caption: Simplified pathways for product and common byproduct formation.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. researchgate.net [researchgate.net]
- 6. Installation of -SO2F groups onto primary amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Sulfuramidous Fluoride and Related Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the decomposition pathways of sulfuramidous fluoride and related moisture-sensitive sulfur-fluoride compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound compounds?
The primary decomposition pathway for many sulfur-fluoride compounds, such as sulfur tetrafluoride (SF4), is hydrolysis.[1] When exposed to moisture, these compounds readily react with water to produce hazardous byproducts like hydrofluoric acid (HF) and thionyl fluoride.[1] It is crucial to handle these reagents under strictly anhydrous conditions to prevent degradation and ensure experimental success and safety.
Q2: What are the signs of decomposition in my this compound reagent?
Signs of decomposition can include:
-
Fuming upon exposure to air: This indicates a reaction with atmospheric moisture, releasing gaseous byproducts.
-
A sharp, pungent odor: This can be indicative of the formation of hydrofluoric acid.[2]
-
Changes in physical appearance: Discoloration or the formation of solid precipitates can suggest degradation.
-
Inconsistent experimental results: Poor yields or the formation of unexpected side products in your reactions can be a sign of reagent decomposition.
Q3: How should I properly store this compound reagents?
To ensure stability, this compound reagents should be stored in a cool, dry, and dark location within a tightly sealed container, preferably in a glovebox or a desiccator with a high-efficiency desiccant.[1] The storage area should be well-ventilated and away from incompatible materials such as water, acids, and bases.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Reagent is fuming and has a strong, irritating odor. | The reagent has been exposed to moisture, leading to hydrolysis and the formation of hydrofluoric acid. | Immediately move the reagent to an inert atmosphere (glovebox or fume hood with an inert gas flow). If the decomposition is significant, the reagent may need to be quenched and disposed of according to your institution's hazardous waste guidelines. |
| Inconsistent or low yields in my fluorination reaction. | The reagent has likely degraded due to improper storage or handling, reducing its effective concentration. | Use a fresh vial of the reagent and ensure all glassware and solvents are rigorously dried. Consider titrating the reagent to determine its active concentration before use. |
| Etching or clouding of glassware is observed. | The formation of hydrofluoric acid from decomposition is reacting with the silica in the glass.[2] | Use labware made of HF-resistant materials such as polyethylene, polypropylene, or Teflon®. Avoid using glass apparatus for reactions involving this compound, especially for prolonged reaction times or at elevated temperatures.[3] |
| Unexpected side products are observed in my reaction. | The decomposition products (e.g., HF, thionyl fluoride) may be reacting with your substrate or other reagents. | Purify the this compound reagent before use if its purity is in doubt. Ensure all reaction components are stable to trace amounts of acidic byproducts. |
Experimental Protocols
Protocol 1: General Procedure for Handling this compound in an Inert Atmosphere
-
Preparation:
-
Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator.
-
Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
Ensure the glovebox or Schlenk line is functioning correctly with low oxygen and moisture levels (<1 ppm).
-
-
Reagent Handling:
-
Transfer the this compound reagent from its storage container to the reaction vessel inside the glovebox.
-
If using a Schlenk line, use a positive pressure of an inert gas (e.g., argon or nitrogen) to prevent air from entering the flask.
-
Use gas-tight syringes or cannulas for transferring the reagent.
-
-
Reaction Setup:
-
Assemble the reaction apparatus under a positive flow of inert gas.
-
Add the anhydrous solvent and other reagents to the reaction flask.
-
Slowly add the this compound reagent to the reaction mixture at the desired temperature.
-
-
Work-up and Quenching:
-
Upon completion, cautiously quench the reaction by slowly adding it to a cooled, stirred solution of a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate) in a well-ventilated fume hood. Caution: This can be an exothermic reaction and may release hazardous gases.
-
Follow standard procedures for extraction and purification, paying attention to the potential presence of fluoride salts in the aqueous layer.
-
Protocol 2: Small-Scale Reaction Troubleshooting
If you suspect reagent decomposition is affecting your reaction, perform a small-scale test reaction with a known, highly reactive substrate.
-
Set up the reaction as described in Protocol 1.
-
Use a substrate that is known to react quickly and cleanly with fresh this compound.
-
Monitor the reaction by TLC, GC-MS, or NMR spectroscopy.
-
If the reaction does not proceed as expected, it is a strong indication that the reagent has degraded.
Data Presentation
Table 1: Stability of Sulfur Tetrafluoride (a model sulfur-fluoride compound) under Various Conditions
| Condition | Stability | Decomposition Products | Reference |
| Presence of Moisture | Highly unstable; readily hydrolyzes. | Hydrofluoric acid (HF), Thionyl fluoride (SOF2) | [1] |
| Elevated Temperature | Thermostable up to 600°C (1112°F). | Toxic fumes of fluorides and sulfur oxides upon decomposition. | [1] |
| Concentrated Sulfuric Acid | Incompatible; decomposes. | Not specified. | [1] |
| Dioxygen Difluoride | Incompatible. | Not specified. | [1] |
Visualizations
Caption: Hydrolysis decomposition pathway of a model sulfur-fluoride compound.
Caption: Workflow for handling moisture-sensitive this compound.
References
Validation & Comparative
comparative studies of sulfuramidous fluoride and other fluorinating agents
An in-depth analysis of Sulfuryl Fluoride, DAST, Deoxo-Fluor, and PyFluor for researchers, scientists, and drug development professionals.
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1] The selection of the appropriate fluorinating agent is a critical decision in the synthesis of these modified molecules. This guide provides a comparative overview of four prominent sulfur-based fluorinating agents: Sulfuryl Fluoride (SO₂F₂), Diethylaminosulfur Trifluoride (DAST), Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor), and 2-Pyridinesulfonyl Fluoride (PyFluor).
It is important to note that the term "sulfuramidous fluoride" is not a standard chemical name and likely refers to a related compound. Based on its chemical structure and emerging applications in synthesis, sulfuryl fluoride is the most probable intended subject of this guide.
Performance Comparison
The efficacy of a fluorinating agent is determined by its reactivity, selectivity, and functional group tolerance. The following tables summarize the performance of Sulfuryl Fluoride, DAST, Deoxo-Fluor, and PyFluor in the deoxyfluorination of various alcohol substrates, a common transformation in drug development.
Deoxyfluorination of Primary Alcohols
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| 4-Nitrobenzyl alcohol | DAST | CH₂Cl₂, rt, 1 h | 72 | [2] |
| 1-Octanol | Deoxo-Fluor | Not specified | >95 | [3] |
| Geraniol | PyFluor | DBU, Toluene, rt, 48 h | 85 | [4][5] |
| Protected Glucofuranose | Sulfuryl Fluoride | DBU, CH₃CN, rt, 3 h | 92 | [6] |
Deoxyfluorination of Secondary Alcohols
| Substrate | Reagent | Conditions | Yield (%) | Elimination (%) | Reference |
| 2-Adamantanol | DAST | CH₂Cl₂, 0 °C | 81 | 19 | [4][5] |
| 2-Adamantanol | Deoxo-Fluor | CH₂Cl₂, 0 °C | 87 | 13 | [4][5] |
| 2-Adamantanol | PyFluor | DBU, Toluene, rt, 48 h | 79 | <5 | [4][5] |
| Protected Mannopyranoside | Sulfuryl Fluoride | DBU, CH₃CN, rt, 2 h | 85 | Not Reported | [6] |
Deoxyfluorination of Benzylic Alcohols
| Substrate | Reagent | Conditions | Yield (%) | Elimination (%) | Reference |
| 1-Phenylethanol | DAST | Not specified | 47 | 44 | [5] |
| 1-Phenylethanol | PyFluor | DBU, Toluene, rt, 48 h | 82 | 8 | [4][5] |
| 1-(4-Methoxyphenyl)ethanol | Deoxo-Fluor | Not specified | 85 | 10 | [3] |
Reagent Profiles
Sulfuryl Fluoride (SO₂F₂)
Primarily known as a fumigant, sulfuryl fluoride has recently emerged as a cost-effective and efficient deoxyfluorination reagent, particularly for complex molecules like carbohydrates.[6] It is a gas that can be bubbled through a reaction mixture. Its application in broader organic synthesis is an active area of research, with its use in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry being a notable development for creating covalent probes and inhibitors in drug discovery.[7][8]
DAST (Diethylaminosulfur Trifluoride)
For decades, DAST has been a widely used reagent for deoxyfluorination due to its commercial availability and broad scope.[4] However, it is thermally unstable and can decompose violently, posing a significant safety risk.[4][9] DAST often leads to the formation of elimination byproducts, which can complicate purification.[4][5]
Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride)
Deoxo-Fluor was developed as a more thermally stable alternative to DAST.[3] It exhibits similar or, in some cases, superior reactivity to DAST.[3] While it offers a better safety profile, it can still produce elimination byproducts and is generally more expensive than DAST.[4][5]
PyFluor (2-Pyridinesulfonyl Fluoride)
PyFluor is a modern deoxyfluorination reagent that offers excellent thermal stability and high selectivity, producing minimal elimination side products.[4][9] This high selectivity simplifies purification and often leads to higher isolated yields of the desired fluorinated product.[4] It is a crystalline solid that is easy to handle and can be stored at room temperature.[9]
Experimental Protocols
General Procedure for Deoxyfluorination of an Alcohol using DAST
To a solution of the alcohol (1.0 mmol) in anhydrous dichloromethane (3 mL) in a fume hood, DAST (1.1 mmol) is added dropwise at 0 °C.[2] The reaction mixture is stirred at room temperature for 1 hour and monitored by TLC.[2] Upon completion, the reaction is quenched by the addition of ice water.[2] The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[2]
General Procedure for Deoxyfluorination of an Alcohol using PyFluor
In a vial, the alcohol (1.0 mmol), PyFluor (1.1 mmol), and a strong, non-nucleophilic base such as DBU (2.0 mmol) are combined in an appropriate solvent like toluene (2 mL).[5] The mixture is stirred at room temperature for 24-48 hours. The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by flash chromatography.[8]
General Procedure for Deoxyfluorination of a Carbohydrate using Sulfuryl Fluoride
A solution of the carbohydrate with a free hydroxyl group (1.0 mmol) and a base such as DBU (1.5 mmol) in anhydrous acetonitrile (5 mL) is prepared in a reaction vessel.[6] Sulfuryl fluoride gas is then bubbled through the solution for a specified period or until the reaction is complete as monitored by TLC.[6] The reaction mixture is then concentrated, and the residue is purified by column chromatography to yield the fluorinated carbohydrate.[6]
Visualizing Reaction Pathways and Workflows
To better understand the chemical processes and experimental setups, the following diagrams have been generated using Graphviz.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 9. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]
A Comparative Guide to the Validation of Synthetic Methods Using Sulfuramidous Fluoride and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The advent of sulfur(VI) fluoride exchange (SuFEx) chemistry has introduced a powerful set of tools for synthetic chemists, particularly in the fields of drug discovery and chemical biology. Among these, sulfuramidous fluorides and their related sulfur(VI) fluoride counterparts have emerged as versatile reagents and functional groups. This guide provides an objective comparison of synthetic methods utilizing these compounds against established alternatives, supported by experimental data, detailed protocols, and visual workflows to aid in their practical application.
Performance Comparison of Fluorinating Agents
The deoxyfluorination of alcohols is a fundamental transformation in medicinal chemistry for which a variety of reagents are available. The following table summarizes the performance of sulfur(VI) fluoride-based reagents in comparison to other common deoxyfluorinating agents. While direct comparative data for sulfuramidous fluoride in this specific application is limited, the data for sulfonyl fluorides, which share the S(VI)-F motif, provide a valuable benchmark.
| Reagent | Substrate | Product | Yield (%) | Reaction Conditions | Selectivity (Fluorination:Elimination) | Reference |
| DAST | Fmoc-serine methyl ester | Fmoc-fluoroserine methyl ester | <11% | Toluene, Dioxane | Poor | [1] |
| Deoxo-Fluor | Fmoc-serine methyl ester | Fmoc-fluoroserine methyl ester | <11% | Toluene, Dioxane | Poor | [1] |
| PhenoFluor™ | Fmoc-serine methyl ester | Fmoc-fluoroserine methyl ester | 80% | Optimized conditions | High | [1] |
| PyFluor | 1-(4-methoxyphenyl)ethanol | 1-fluoro-4-methoxy-benzene | 79% | DBU, MeCN, rt, 1h | >20:1 | [2][3] |
| DAST | 1-(4-methoxyphenyl)ethanol | 1-fluoro-4-methoxy-benzene | 78% | CH2Cl2, 0 °C | 6:1 | [2][3] |
| Deoxo-Fluor | 1-(4-methoxyphenyl)ethanol | 1-fluoro-4-methoxy-benzene | 68% | CH2Cl2, -78 °C | 4:1 | [2][3] |
| PBSF | 1-(4-methoxyphenyl)ethanol | 1-fluoro-4-methoxy-benzene | 57% | DBU, MeCN, rt, 1h | 6:1 | [3] |
Table 1. Comparison of Deoxyfluorination Reagents. Data compiled from various sources to illustrate differences in yield and selectivity.[1][2][3]
Experimental Protocols
Protocol 1: Synthesis of Sulfuramidimidoyl Fluorides (SAFs)
This two-step protocol describes the synthesis of sulfuramidimidoyl fluorides from a primary amine and thionyl tetrafluoride (SOF₄), followed by reaction with a secondary amine.[4]
Step 1: Synthesis of Iminosulfur Oxydifluoride
-
To a solution of the primary amine (1.0 eq) in a suitable solvent (e.g., dichloromethane) at room temperature, add a solution of thionyl tetrafluoride (SOF₄) (1.0 eq).
-
Add an organic base (e.g., triethylamine, 2.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at standard temperature and pressure until completion, monitored by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude iminosulfur oxydifluoride.
-
Purify the product by flash chromatography if necessary.
Step 2: Synthesis of Sulfuramidimidoyl Fluoride
-
Dissolve the iminosulfur oxydifluoride (1.0 eq) from Step 1 in a suitable solvent (e.g., dichloromethane).
-
Add the desired secondary amine (1.0 eq) to the solution.
-
Add an organic base (e.g., triethylamine, 1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction as described in Step 1.4 and 1.5 to obtain the crude sulfuramidimidoyl fluoride.
-
Purify the final product by flash chromatography.
Protocol 2: Inverse Drug Discovery (IDD) Workflow using SAFs
This protocol outlines the key steps in an inverse drug discovery campaign to identify protein targets of SAFs in a cellular context.[4]
-
Probe Synthesis: Synthesize a library of SAFs, each containing an alkyne handle for subsequent pull-down.
-
Cell Lysate Treatment: Incubate human cell lysate (e.g., from HEK293T cells) with individual SAF probes (typically 50 µM) for 18 hours.
-
Biotinylation via CuAAC: To each lysate-probe mixture, add biotin-azide, copper(II) sulfate, and a copper ligand (e.g., BTTAA) to perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This attaches a biotin tag to the SAF-protein conjugates.
-
Enrichment of Conjugates: Use streptavidin-coated resin to capture the biotinylated protein-probe conjugates, effectively enriching them from the complex lysate mixture.
-
Elution and Digestion: Elute the bound proteins from the resin and digest them into peptides using trypsin.
-
Isobaric Tagging (e.g., TMT): Label the resulting peptides from each experimental condition with a different isobaric mass tag (e.g., Tandem Mass Tags™).
-
LC-MS/MS Analysis: Pool the tagged peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins and quantify their relative abundance in the probe-treated samples compared to DMSO controls to determine specific protein targets.
Protocol 3: In Vitro PARP1 Inhibition Assay
This protocol describes an assay to evaluate the inhibitory activity of SAFs against Poly(ADP-ribose) polymerase 1 (PARP1).[2][4]
-
Reagents: Recombinant human PARP1, activated DNA, NAD⁺, and the SAF test compound.
-
Incubation: In a microplate, combine PARP1 and activated DNA. Add the SAF test compound at various concentrations and incubate for a specified period (e.g., 20 minutes or 18 hours) at room temperature.
-
Initiation of PARylation: Add NAD⁺ to the wells to initiate the auto-poly(ADP-ribosyl)ation of PARP1.
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer.
-
SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with an anti-PAR antibody to detect the level of PARylation, which is indicative of PARP1 activity.
-
Quantification: Quantify the band intensities to determine the extent of inhibition by the SAF compound compared to a vehicle control (e.g., DMSO).
Visualizing Workflows and Pathways
Synthesis of Sulfuramidimidoyl Fluorides (SAFs)
Caption: A two-step synthetic workflow for the preparation of sulfuramidimidoyl fluorides.
Inverse Drug Discovery (IDD) Workflow
References
A Comparative Guide to the Reactivity of Sulfonyl Fluorides and Sulfamoyl Fluorides
For Researchers, Scientists, and Drug Development Professionals
The strategic deployment of covalent chemical probes and inhibitors is a cornerstone of modern chemical biology and drug discovery. Among the arsenal of electrophilic warheads, sulfur(VI) fluorides have emerged as a versatile class of reagents, prized for their unique balance of stability and tunable reactivity. This guide provides an objective comparison of two key members of this family: sulfonyl fluorides (R-SO₂F) and sulfamoyl fluorides (R₂N-SO₂F), with a focus on their reactivity profiles, supported by experimental data.
At a Glance: Key Differences in Reactivity
Sulfonyl fluorides are generally more electrophilic and thus more reactive than their sulfamoyl fluoride counterparts. This difference is primarily attributed to the nitrogen atom's ability to donate electron density to the sulfur center in sulfamoyl fluorides, thereby reducing its electrophilicity. This distinction in reactivity allows for the fine-tuning of covalent probes for specific applications, from rapid labeling to more controlled, targeted interactions.
A key factor influencing their utility is their stability in aqueous environments. While both classes are more stable than their sulfonyl chloride analogs, their susceptibility to hydrolysis varies. This stability is crucial for their application in biological systems.
Quantitative Comparison of Reactivity
To provide a clear comparison, the following tables summarize kinetic data for the hydrolysis and reaction of representative sulfonyl and sulfamoyl fluorides with a model amino acid, N-α-acetyl-L-lysine. The data is extracted from a comprehensive study by Grimster et al., which provides a systematic evaluation of various sulfur(VI) fluorides.
Table 1: Hydrolysis Rate Constants
| Compound | Structure | Class | k_hyd (x 10⁻⁵ s⁻¹) |
| 4-Carboxybenzenesulfonyl fluoride | HOOC-C₆H₄-SO₂F | Aryl Sulfonyl Fluoride | 1.80 |
| 4-(Aminosulfonyl)benzoic acid | HOOC-C₆H₄-SO₂NH₂ | Aryl Sulfamoyl Fluoride | Below limit of detection |
This data highlights the significantly greater hydrolytic stability of the sulfamoyl fluoride derivative compared to the sulfonyl fluoride.
Table 2: Second-Order Rate Constants for Reaction with N-α-Acetyl-L-lysine
| Compound | Structure | Class | k_Lys (M⁻¹s⁻¹) |
| 4-Carboxybenzenesulfonyl fluoride | HOOC-C₆H₄-SO₂F | Aryl Sulfonyl Fluoride | 0.23 |
| 4-(Aminosulfonyl)benzoic acid | HOOC-C₆H₄-SO₂NH₂ | Aryl Sulfamoyl Fluoride | 0.0012 |
The rate of reaction with the lysine mimic is over two orders of magnitude faster for the sulfonyl fluoride, demonstrating its higher intrinsic reactivity towards nucleophilic amino acid residues.
The Sulfur(VI) Fluoride Exchange (SuFEx) Reaction
The reactivity of both sulfonyl and sulfamoyl fluorides is harnessed in a powerful class of click chemistry reactions known as Sulfur(VI) Fluoride Exchange (SuFEx). This reaction involves the displacement of the fluoride ion by a nucleophile, forming a stable covalent bond. The differing reactivity of the SO₂F core allows for a range of applications, from the synthesis of polymers and materials to the development of covalent inhibitors of enzymes.
Caption: General mechanism of the SuFEx reaction.
Experimental Protocols
The following is a detailed methodology for determining the kinetic parameters of sulfur(VI) fluorides, based on the protocols described by Grimster et al.
Protocol 1: Determination of Hydrolytic Stability
Objective: To measure the rate of hydrolysis of a sulfur(VI) fluoride compound in an aqueous buffer.
Materials:
-
Sulfur(VI) fluoride compound of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Formic acid
-
LC-MS system (e.g., Agilent 6130 single quadrupole LC-MS)
-
C18 reverse-phase HPLC column
Procedure:
-
Prepare a 10 mM stock solution of the sulfur(VI) fluoride in ACN.
-
Initiate the hydrolysis reaction by diluting the stock solution to a final concentration of 100 µM in PBS (pH 7.4) containing 1% ACN as a cosolvent.
-
Incubate the reaction mixture at room temperature.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by diluting the aliquot 1:1 with a solution of 1% formic acid in ACN.
-
Analyze the quenched samples by LC-MS.
-
LC Method: Use a C18 column with a gradient elution, for example, from 5% to 95% ACN in water (both with 0.1% formic acid) over 5 minutes.
-
MS Method: Monitor the disappearance of the starting material (sulfonyl or sulfamoyl fluoride) using selected ion monitoring (SIM) in positive or negative ion mode, depending on the compound's properties.
-
-
Plot the natural logarithm of the remaining starting material concentration versus time.
-
The pseudo-first-order rate constant for hydrolysis (k_hyd) is determined from the negative of the slope of the resulting linear fit.
Protocol 2: Determination of Reactivity with N-α-Acetyl-L-lysine
Objective: To measure the second-order rate constant for the reaction of a sulfur(VI) fluoride with a model nucleophile.
Materials:
-
Sulfur(VI) fluoride compound of interest
-
N-α-Acetyl-L-lysine
-
Phosphate-buffered saline (PBS), pH 8.0
-
Acetonitrile (ACN)
-
Formic acid
-
LC-MS system
-
C18 reverse-phase HPLC column
Procedure:
-
Prepare stock solutions of the sulfur(VI) fluoride (10 mM in ACN) and N-α-acetyl-L-lysine (100 mM in PBS, pH 8.0).
-
Initiate the reaction by mixing the sulfur(VI) fluoride stock and the N-α-acetyl-L-lysine stock in PBS (pH 8.0) to achieve final concentrations of 100 µM and 10 mM, respectively. The final ACN concentration should be kept low (e.g., 1%) to minimize its effect on the reaction.
-
Incubate the reaction mixture at room temperature.
-
At various time points, withdraw aliquots and quench as described in Protocol 1.
-
Analyze the samples by LC-MS, monitoring the disappearance of the sulfur(VI) fluoride starting material.
-
Determine the pseudo-first-order rate constant (k_obs) from the slope of the plot of ln([Starting Material]) versus time.
-
Calculate the second-order rate constant (k_Lys) using the following equation: k_Lys = k_obs / [N-α-acetyl-L-lysine] .
Caption: Workflow for kinetic analysis of SuFEx reactions.
Conclusion
The choice between a sulfonyl fluoride and a sulfamoyl fluoride warhead depends critically on the desired application. For rapid and efficient labeling of multiple nucleophilic residues, the higher reactivity of sulfonyl fluorides may be advantageous. Conversely, for developing highly selective covalent inhibitors where off-target reactivity must be minimized, the greater stability and more attenuated reactivity of sulfamoyl fluorides offer a distinct advantage. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the rational design and application of these powerful chemical tools.
A Mechanistic Showdown: Comparing Sulfuramidous Fluoride Reactions in Modern Synthesis
In the ever-evolving landscape of synthetic chemistry, sulfuramidous fluoride reagents have emerged as powerful tools for forging crucial bonds in drug discovery and materials science. This guide provides a detailed comparison of two prominent classes of reactions utilizing these reagents: Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and deoxyfluorination of alcohols. We will delve into their mechanistic intricacies, compare their performance with supporting experimental data, and provide detailed protocols for their application.
At the Crossroads of Reactivity: SuFEx vs. Deoxyfluorination
Sulfur(VI) fluoride exchange (SuFEx) chemistry, a concept championed by Nobel laureate K. Barry Sharpless, revolves around the reliable and selective formation of robust S-O or S-N bonds.[1][2] This click chemistry approach utilizes sulfonyl fluorides (R-SO₂F) and related hubs to connect molecular building blocks with high efficiency and broad functional group tolerance.[1][2]
On the other hand, deoxyfluorination reactions employing sulfuramidous fluorides offer a direct pathway to convert ubiquitous alcohols into valuable alkyl fluorides.[3] Reagents like PyFluor have gained prominence as safer and more selective alternatives to classical reagents such as diethylaminosulfur trifluoride (DAST).[3]
Performance Benchmark: A Tale of Two Chemistries
The choice between these two reaction classes hinges on the desired transformation. SuFEx excels at covalently linking molecular fragments, while deoxyfluorination is the go-to method for introducing fluorine by replacing a hydroxyl group.
Sulfur(VI) Fluoride Exchange: Classical vs. Accelerated
Classical SuFEx reactions often require silyl-protected alcohols and relatively high catalyst loadings, sometimes leading to prolonged reaction times.[2][4] The advent of Accelerated SuFEx Click Chemistry (ASCC) has addressed these limitations by employing a synergistic catalytic system of a hindered guanidine base, like 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG), and a silicon additive such as hexamethyldisilazane (HMDS).[4][5] This system facilitates the in situ formation of reactive silyl ether intermediates, dramatically shortening reaction times and lowering catalyst loadings.[1][4]
| Reaction Type | Substrate | Catalyst | Catalyst Loading (mol%) | Time | Yield (%) | Reference |
| Classical SuFEx | Aryl silyl ether | DBU | 10-30 | Hours | Good to Excellent | [1] |
| Classical SuFEx | Aryl alcohol with SO₂F₂ | TEA | 150 | 2-6 hours | Good | [4] |
| Accelerated SuFEx (ASCC) | Aryl alcohol | BTMG/HMDS | 1.0 - 5.0 | 5-15 min | >99 | [1][4] |
| Accelerated SuFEx (ASCC) | Primary alkyl alcohol | BTMG/HMDS | 20 | 30 min | Excellent | [1] |
Deoxyfluorination of Alcohols: The Selectivity Challenge
A critical challenge in deoxyfluorination is minimizing the formation of elimination byproducts. PyFluor has demonstrated superior selectivity for substitution over elimination compared to the widely used DAST.[3]
| Reagent | Substrate | Yield of Fluorinated Product (%) | Elimination Side Product (%) | Selectivity (Substitution:Elimination) | Reference |
| DAST | 2-phenylethanol | - | - | - | [3] |
| Deoxo-Fluor | 2-phenylethanol | - | 13-19 | - | [3] |
| PBSF | 2-phenylethanol | 57 | 10 | 6:1 | [3] |
| PyFluor | 2-phenylethanol | 79 | <4 | >20:1 | [3] |
| DAST | Homobenzylic alcohols | - | High susceptibility | - | [3] |
| PyFluor | Homobenzylic alcohols | Good | 8-10 | - | [3] |
Unraveling the Mechanisms
The distinct outcomes of SuFEx and deoxyfluorination reactions are rooted in their different mechanistic pathways.
The SuFEx Handshake: A Base-Catalyzed Exchange
The mechanism of SuFEx is understood to proceed via a base-catalyzed nucleophilic attack on the electrophilic sulfur center of the sulfonyl fluoride.[6] In the case of alcohols, the base increases the nucleophilicity of the hydroxyl group, facilitating the formation of a new S-O bond and the expulsion of the fluoride ion.[6]
Caption: Base-catalyzed mechanism of SuFEx reaction with an alcohol.
The Deoxyfluorination Swap: An Sₙ2 Pathway
Deoxyfluorination with reagents like PyFluor is proposed to proceed through an Sₙ2-type mechanism.[3] The alcohol is first activated by the sulfonyl fluoride to form a sulfonate ester intermediate. Subsequently, a fluoride ion, delivered from the reagent or an additive, acts as a nucleophile, attacking the carbon atom bearing the sulfonate leaving group and leading to an inversion of stereochemistry.[3]
Caption: Sₙ2-type mechanism for deoxyfluorination using PyFluor.
Experimental Corner: Protocols for Success
Reproducibility is paramount in scientific research. Here, we provide detailed experimental protocols for key reactions discussed in this guide.
Protocol 1: Accelerated SuFEx Click Chemistry (ASCC) of an Aryl Alcohol
This protocol is a representative example of the BTMG-HMDS catalyzed coupling of an aryl alcohol with an aromatic sulfonyl fluoride.[1][4]
Materials:
-
Aromatic sulfonyl fluoride (1.0 equiv)
-
Aryl alcohol (1.0 equiv)
-
2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) (1.0 mol%)
-
Hexamethyldisilazane (HMDS) (1.0 equiv)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the aromatic sulfonyl fluoride (0.1 mmol, 1.0 equiv) and the aryl alcohol (0.1 mmol, 1.0 equiv).
-
Add anhydrous acetonitrile (0.5 mL).
-
Add hexamethyldisilazane (HMDS) (21 µL, 0.1 mmol, 1.0 equiv).
-
Add 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) (0.2 µL, 0.001 mmol, 1.0 mol%).
-
Stir the reaction mixture at room temperature for 5 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be concentrated under reduced pressure to remove volatile components.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Deoxyfluorination of a Secondary Alcohol using PyFluor
This protocol describes a typical deoxyfluorination of a secondary alcohol with PyFluor, emphasizing conditions that favor substitution over elimination.[3]
Materials:
-
Secondary alcohol (1.0 equiv)
-
PyFluor (1.2 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the secondary alcohol (0.5 mmol, 1.0 equiv) and anhydrous toluene (2.5 mL).
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (112 µL, 0.75 mmol, 1.5 equiv).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate vial, dissolve PyFluor (95 mg, 0.6 mmol, 1.2 equiv) in anhydrous toluene (2.5 mL).
-
Slowly add the PyFluor solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
Both SuFEx click chemistry and deoxyfluorination reactions leveraging sulfuramidous fluorides offer indispensable strategies in modern organic synthesis. The development of accelerated SuFEx protocols has significantly enhanced the efficiency of constructing complex molecules, while reagents like PyFluor have made deoxyfluorination a more selective and safer transformation. Understanding the mechanistic underpinnings and performance characteristics of these reactions, as detailed in this guide, empowers researchers to make informed decisions in the design and execution of their synthetic endeavors, ultimately accelerating the pace of discovery in drug development and beyond.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Accelerated SuFEx Click Chemistry For Modular Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Discerning Probe: A Comparative Guide to Sulfuramidous Fluoride Analogs in Covalent Labeling
For researchers, scientists, and drug development professionals navigating the complex landscape of covalent chemical probes, the choice of a reactive warhead is paramount to achieving experimental success. This guide provides a detailed comparison of sulfuramidous fluoride analogs and other electrophilic probes, offering insights into their cross-reactivity and selectivity. By presenting quantitative data, detailed experimental protocols, and visual workflows, we aim to empower researchers to make informed decisions for their specific applications in chemical biology and drug discovery.
Sulfur(VI) fluorides, a class of electrophiles including sulfonyl fluorides and their derivatives, have emerged as powerful tools for covalently modifying proteins.[1][2] Their tunable reactivity and ability to target a broader range of nucleophilic amino acid residues beyond cysteine—such as lysine, tyrosine, histidine, and serine—make them attractive for developing chemical probes and targeted covalent inhibitors.[3][4] This guide focuses on comparing the performance of different sulfur-based electrophiles, with a particular emphasis on analogs of sulfuramidous fluorides, to provide a framework for selecting the optimal probe for a given biological question.
Comparative Selectivity and Reactivity of Electrophilic Probes
The utility of a covalent probe is defined by its reactivity and selectivity. An ideal probe exhibits sufficient reactivity to label its intended target under physiological conditions while minimizing off-target interactions. The following table summarizes the reactivity and amino acid selectivity of various sulfonyl fluoride-based probes and common alternatives.
| Electrophilic Warhead | Target Residues | Relative Reactivity | Key Characteristics |
| Aryl Sulfonyl Fluoride | Tyr, Lys, Ser, His, Thr, Cys[5] | Moderate to High | Broadly reactive, tunable by aryl substitution.[1] |
| Alkyl Sulfonyl Fluoride | Ser, Cys[6] | Moderate | Often used as protease inhibitors (e.g., PMSF, AEBSF).[6] |
| Fluorosulfate | Tyr, Lys, His[7] | High | Generally more reactive than corresponding sulfonyl fluorides. |
| Sulfamoyl Fluoride | (Predicted) Highly Selective | Low | Lower intrinsic reactivity suggests potential for high selectivity.[8] |
| Acrylamide | Cys | High | Widely used for targeting cysteines. |
| Chloroacetamide | Cys, His | High | Another common cysteine-targeting electrophile. |
| Epoxide | Cys, Asp, Glu, His, Lys | Moderate | Can react with a range of nucleophiles. |
Experimental Protocols for Assessing Probe Performance
Accurate evaluation of a probe's cross-reactivity and selectivity is crucial. Below are detailed methodologies for key experiments commonly employed in the characterization of covalent probes.
Protocol 1: Competitive Chemoproteomic Profiling
This method is used to assess the proteome-wide selectivity of a chemical probe in a cellular context.
Objective: To identify the protein targets of a this compound analog and assess its selectivity against a complex proteome.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293T)
-
This compound analog probe with a reporter tag (e.g., alkyne, azide)
-
Control compound (e.g., a structurally similar but non-reactive analog)
-
DMSO (vehicle)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reagents (e.g., biotin-azide/alkyne, copper sulfate, TBTA, sodium ascorbate)
-
Streptavidin beads
-
Urea, DTT, Iodoacetamide
-
Trypsin
-
LC-MS/MS instrumentation and software for protein identification and quantification
Procedure:
-
Cell Treatment: Treat cultured cells with the this compound probe or vehicle control (DMSO) at a desired concentration for a specific duration. Include a competition experiment where cells are pre-treated with a non-tagged version of the probe before adding the tagged probe.
-
Cell Lysis: Harvest and lyse the cells to extract the proteome.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to the probe-labeled proteins.
-
Enrichment of Labeled Proteins: Use streptavidin beads to enrich the biotin-tagged proteins.
-
On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Perform on-bead reduction, alkylation, and tryptic digestion of the enriched proteins.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the enriched proteins. Proteins that are significantly enriched in the probe-treated sample compared to the control and competition samples are considered targets.
Protocol 2: In Vitro Target Engagement Assay
This assay is used to confirm direct engagement of the probe with a purified protein of interest.
Objective: To determine the rate and stoichiometry of labeling of a purified protein by a this compound analog.
Materials:
-
Purified target protein
-
This compound analog probe
-
Reaction buffer (e.g., PBS, Tris-HCl)
-
Quenching solution (e.g., SDS-PAGE loading buffer)
-
Intact protein mass spectrometry instrumentation (e.g., ESI-TOF)
Procedure:
-
Incubation: Incubate the purified protein with a molar excess of the this compound probe at a set temperature (e.g., 37°C).
-
Time Points: Take aliquots of the reaction at various time points.
-
Quenching: Quench the reaction by adding SDS-PAGE loading buffer or by rapid desalting.
-
Mass Spectrometry Analysis: Analyze the samples by intact protein mass spectrometry to determine the mass shift corresponding to the covalent modification of the protein.
-
Data Analysis: Calculate the percentage of labeled protein at each time point to determine the labeling rate.
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental processes and the underlying biological context, the following diagrams have been generated using the DOT language.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes - Jena Bioscience [jenabioscience.com]
- 5. mdpi.com [mdpi.com]
- 6. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. "Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical B" by Pedro Martinez Velez and Nicholas Ball [scholarship.claremont.edu]
Benchmarking Sulfuramidous Fluorides: A Comparative Guide for Covalent Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of sulfuramidous fluoride (SAF) performance against existing technologies in covalent drug discovery. It summarizes quantitative data, details experimental protocols, and visualizes key workflows to aid in the selection of the appropriate chemical probe for your research.
Sulfuramidous fluorides have emerged as a promising class of electrophiles for the discovery of covalent inhibitors, particularly through the innovative inverse drug discovery (IDD) approach. Their unique reactivity profile, characterized by a balance of stability and protein-context-dependent reactivity, sets them apart from other sulfur(VI) fluoride exchange (SuFEx) reagents. This guide benchmarks SAFs against established covalent technologies like sulfonyl fluorides and arylfluorosulfates to highlight their respective strengths and applications.
Performance Comparison of SuFEx-based Covalent Probes
The selection of a covalent warhead is critical in drug discovery, influencing both on-target potency and off-target effects. Sulfur(VI) fluorides, including sulfuramidous fluorides, sulfonyl fluorides, and arylfluorosulfates, are key players in the SuFEx click chemistry toolbox, enabling the formation of stable covalent bonds with a variety of amino acid residues beyond cysteine.
A key differentiator among these probes is their intrinsic electrophilicity. Sulfuramidous fluorides are generally considered to possess reduced electrophilicity compared to arylfluorosulfates[1]. This lower reactivity can be advantageous in an inverse drug discovery strategy, as it minimizes off-target reactions and favors covalent bond formation only within a specific protein binding pocket that can stabilize the transition state[1].
| Technology | Key Features | Advantages | Disadvantages | Primary Applications |
| Sulfuramidous Fluorides (SAFs) | Weakly electrophilic; require protein-mediated activation. | Lower off-target reactivity; suitable for inverse drug discovery. | May require significant screening to find a protein context that activates the warhead. | Inverse drug discovery, targeted covalent inhibitor development. |
| Sulfonyl Fluorides | More reactive than SAFs; well-established in chemical biology. | Broader reactivity with various nucleophilic residues; extensive literature and commercial availability. | Higher potential for off-target effects compared to SAFs. | Activity-based protein profiling, targeted covalent inhibitor development. |
| Arylfluorosulfates | Reactivity is intermediate between sulfonyl fluorides and SAFs. | Good balance of stability and reactivity. | Can still exhibit off-target reactivity. | Late-stage drug functionalization, chemical biology probes. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these chemical probes. Below are outlines for the synthesis of a this compound and a typical inverse drug discovery workflow.
Synthesis of a this compound Probe
The synthesis of sulfuramidous fluorides is typically a two-step process involving the SuFEx reaction[1].
Step 1: Formation of the Iminosulfur Oxydifluoride Intermediate
-
A primary amine (alkyl or aryl) is reacted with thionyl tetrafluoride (SOF₄) at standard temperature and pressure.
-
The reaction is carried out in the presence of two equivalents of an organic base.
-
This reaction yields the corresponding iminosulfur oxydifluoride intermediate.
Step 2: Formation of the this compound
-
A secondary amine is added to the iminosulfur oxydifluoride intermediate.
-
This reaction proceeds in the presence of a single equivalent of an organic base.
-
The secondary amine displaces one of the fluoride atoms to yield the final this compound product.
References
Illuminating Molecular Architecture: A Comparative Guide to the Structural Confirmation of Sulfuramidous Fluoride Reaction Products
For researchers, scientists, and drug development professionals engaged in the rapidly expanding field of sulfur(VI) fluoride exchange (SuFEx) chemistry, the unambiguous structural confirmation of reaction products is paramount. This guide provides a comprehensive comparison of the key analytical techniques employed for this purpose, supported by experimental data and detailed protocols. We delve into the strengths and applications of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, offering a clear framework for selecting the most appropriate method for your research needs.
The advent of SuFEx click chemistry has opened new avenues for the synthesis of a diverse array of molecules with applications in drug discovery, materials science, and chemical biology. The reliable characterization of the resulting sulfuramidous fluoride derivatives, such as sulfonyl fluorides, aryl fluorosulfates, and sulfamoyl fluorides, is a critical step in the research and development pipeline. This guide presents a comparative analysis of the predominant analytical methodologies for the structural elucidation of these novel compounds.
At a Glance: Comparison of Analytical Techniques
| Feature | ¹⁹F NMR Spectroscopy | Mass Spectrometry (ESI-MS, HRMS) | X-ray Crystallography |
| Information Provided | Electronic environment, connectivity (J-coupling), quantification | Molecular weight, elemental composition, fragmentation patterns | Unambiguous 3D molecular structure, bond lengths, bond angles, stereochemistry |
| Sample State | Solution | Solution or Solid (with appropriate ionization) | Solid (single crystal) |
| Sensitivity | Moderate to high | High | Low (requires good quality crystals) |
| Throughput | High | High | Low |
| Key Advantage | Excellent for routine analysis and monitoring reactions in solution.[1][2] | Provides rapid molecular weight determination and formula confirmation.[3][4] | The "gold standard" for absolute structural determination.[5][6] |
| Limitations | Can be complex for molecules with multiple fluorine atoms or overlapping signals.[7] | Isomeric and isobaric compounds can be difficult to distinguish without fragmentation analysis. | Requires a suitable single crystal, which can be challenging to obtain. |
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Fluorine Chemistry
¹⁹F NMR spectroscopy stands as the most powerful and routinely employed technique for the characterization of organofluorine compounds.[1][2] Its high sensitivity, the 100% natural abundance of the ¹⁹F nucleus, and the wide chemical shift range make it an ideal tool for identifying and quantifying products from this compound reactions.[1][7]
Key ¹⁹F NMR Observables for SuFEx Products:
-
Chemical Shift (δ): The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment. This allows for the clear distinction between different types of sulfur-fluoride bonds. For instance, the fluorine resonance in aryl fluorosulfates typically appears in a distinct region compared to that in sulfamoyl fluorides.
-
Spin-Spin Coupling (J-coupling): Coupling between the ¹⁹F nucleus and other nearby nuclei (e.g., ¹H, ¹³C, or other ¹⁹F nuclei) provides valuable information about the connectivity of the molecule.[8][9]
Quantitative ¹⁹F NMR Data for SuFEx Product Classes:
| Compound Class | Typical ¹⁹F Chemical Shift Range (ppm vs. CFCl₃) | Key Coupling Constants (Hz) |
| Aryl Fluorosulfates (Ar-OSO₂F) | +40 to +60 | ⁴J(F-H) ≈ 1-3 Hz (coupling to ortho protons) |
| Sulfamoyl Fluorides (R₂N-SO₂F) | +50 to +70 | ³J(F-H) for N-H protons can be observed |
| Alkylsulfonyl Fluorides (R-SO₂F) | +50 to +70 | ³J(F-H) for α-protons |
Note: Chemical shifts can be influenced by solvent and substituents.[10][11][12]
Caption: Workflow for ¹⁹F NMR analysis of SuFEx reaction products.
Mass Spectrometry: Unveiling Molecular Weight and Composition
Mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), is an indispensable tool for the rapid determination of molecular weights of SuFEx products. High-resolution mass spectrometry (HRMS) further provides highly accurate mass measurements, enabling the determination of elemental compositions and confirming product identity.[4]
Key Mass Spectrometry Data for SuFEx Products:
-
Molecular Ion Peak ([M+H]⁺, [M-H]⁻, etc.): The most critical piece of information, confirming the molecular weight of the product. Adduct formation (e.g., [M+Na]⁺) is also commonly observed.[4]
-
Fragmentation Pattern: While SuFEx products are generally stable, fragmentation can be induced. The fragmentation patterns can provide structural information. For example, the loss of SO₂F or the aryl/alkyl group can be observed.[13][14][15][16]
Comparison of Mass Spectrometry Techniques:
| Technique | Information Provided | Best For |
| Low-Resolution MS (e.g., Quadrupole) | Nominal molecular weight | Rapid screening of reaction progress and purity assessment. |
| High-Resolution MS (e.g., TOF, Orbitrap) | Accurate mass and elemental composition | Unambiguous confirmation of molecular formula.[17][18] |
| Tandem MS (MS/MS) | Fragmentation pathways | Structural elucidation of unknown products and isomers.[19] |
Caption: Workflow for ESI-MS analysis of SuFEx reaction products.
X-ray Crystallography: The Definitive Structure Determination
For an unequivocal determination of the three-dimensional molecular structure, single-crystal X-ray diffraction is the gold standard.[5] It provides precise information on bond lengths, bond angles, and stereochemistry, leaving no ambiguity in the structural assignment. While powerful, this technique is contingent on the ability to grow high-quality single crystals of the product.
Key Crystallographic Data for SuFEx Products:
-
Unit Cell Parameters: Dimensions and angles of the crystal lattice.
-
Bond Lengths and Angles: Precise measurements of the distances and angles between atoms, confirming the connectivity and geometry of the molecule.
-
Conformation: The spatial arrangement of the atoms in the molecule.
Representative X-ray Crystallographic Data for Sulfone Derivatives:
| Parameter | Typical Value Range (Å or °) |
| S=O Bond Length | 1.42 - 1.45 Å |
| S-C Bond Length | 1.75 - 1.80 Å |
| S-N Bond Length | 1.60 - 1.65 Å |
| O=S=O Bond Angle | 118 - 122° |
| C-S-C Bond Angle | 100 - 105° |
Data compiled from studies on related sulfone and sulfonamide structures.[6][20][21][22]
Caption: Interrelationship of primary analytical techniques.
Experimental Protocols
¹⁹F NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified SuFEx product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a standard 5 mm NMR tube.
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer equipped with a fluorine probe.
-
Reference: Use an internal or external standard such as CFCl₃ (δ = 0 ppm) or a sealed capillary containing a known fluorine compound.
-
Acquisition Parameters:
-
Pulse sequence: A standard single-pulse experiment.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds for quantitative measurements.
-
Number of scans: 16 to 128, depending on the sample concentration.
-
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Perform phase and baseline corrections.
-
Reference the chemical shifts to the standard.
-
Integrate the signals for quantitative analysis.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate may be added to promote ionization.
-
Instrumentation and Analysis:
-
Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).
-
Mode: Operate in either positive or negative ion mode, depending on the analyte.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through an LC system.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range. For HRMS, ensure the instrument is properly calibrated.
-
-
Data Analysis:
-
Identify the molecular ion peak and any common adducts.
-
For HRMS data, use the accurate mass to calculate the elemental composition.
-
If MS/MS data is acquired, analyze the fragmentation pattern to deduce structural features.
-
X-ray Crystallography
-
Crystallization: Grow single crystals of the purified SuFEx product. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).
-
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
-
Conclusion
The structural confirmation of products from this compound reactions relies on a complementary suite of analytical techniques. ¹⁹F NMR spectroscopy serves as the primary tool for routine analysis, providing rapid and detailed information about the electronic environment and connectivity of the fluorine-containing products. Mass spectrometry, particularly HRMS, is crucial for confirming molecular weight and elemental composition. For unambiguous, three-dimensional structural elucidation, X-ray crystallography remains the definitive method, provided that suitable crystals can be obtained. By judiciously applying these techniques, researchers can confidently characterize their novel SuFEx-derived molecules, paving the way for their application in diverse scientific fields.
References
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biophysics.org [biophysics.org]
- 3. The proximity-enabled sulfur fluoride exchange reaction in the protein context - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structures of the sulfones of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one and 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
- 10. 19F [nmr.chem.ucsb.edu]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. colorado.edu [colorado.edu]
- 13. whitman.edu [whitman.edu]
- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. rsc.org [rsc.org]
- 19. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 22. researchgate.net [researchgate.net]
Assessing Reproducibility in Fluorosulfurylation: A Comparative Guide to Sulfuryl Fluoride and its Solid Surrogates
For researchers, scientists, and drug development professionals, the ability to reliably introduce sulfonyl fluoride moieties is crucial for advancing chemical biology and medicinal chemistry. This guide provides a comparative analysis of sulfuryl fluoride (SO₂F₂) gas and its solid, bench-stable alternatives, focusing on experimental reproducibility, performance, and safety. The information presented is supported by experimental data to aid in the selection of the most appropriate reagent for specific research needs.
The introduction of the sulfonyl fluoride group (-SO₂F) into molecules has gained significant traction in drug discovery and chemical biology, largely due to its unique reactivity and stability. Historically, the use of sulfuryl fluoride (SO₂F₂) gas has been the standard method for synthesizing fluorosulfates and sulfamoyl fluorides. However, the hazardous nature of this toxic gas, coupled with the need for specialized equipment, has prompted the development of safer, solid alternatives. This guide will compare SO₂F₂ with its prominent solid surrogates, providing a clear overview of their experimental performance.
Comparative Performance of Fluorosulfurylation Reagents
The following table summarizes the key characteristics and performance metrics of sulfuryl fluoride and its solid alternatives based on available experimental data.
| Reagent | Physical State | Key Advantages | Typical Reaction Conditions | Representative Yields |
| **Sulfuryl Fluoride (SO₂F₂) ** | Toxic Gas | Readily available (historically) | Requires specialized gas handling equipment and safety precautions | High |
| [4-(Acetylamino)phenyl]imidodisulfuryl difluoride (AISF) | Crystalline Solid | Bench-stable, non-hygroscopic, no specialized equipment needed, mild reaction conditions | Room temperature, 10 minutes | High to excellent |
| Fluorosulfuryl Imidazolium Salt (SuFExIT) | Crystalline Solid | Commercially available, widely used for generating diverse fluorosulfates and sulfamoyl fluorides[1] | Varies depending on substrate | High |
| Sulfone Iminium Fluorides (SIFs) | Solid | Highly reactive, rapid reactions (often under 60 seconds), stable under practical conditions[2][3][4][5] | Room temperature, 60 seconds[3][5] | Excellent[3][5] |
| N-Methylimidazolium sulfinyl fluoride hexafluorophosphate (MISF) | Solid | Solution-stable, enables synthesis of sulfamate esters from alkyl alcohols and amines[6] | <2 hours total reaction time[6] | Good to excellent |
Experimental Protocols
Detailed experimental procedures are essential for reproducing results. Below are representative protocols for the use of AISF and a general strategy for deoxyfluorination using SIFs.
Protocol for Fluorosulfurylation using AISF[1]
-
To a one-dram vial, add the phenol or amine substrate (0.4 mmol) and AISF (134 mg, 0.48 mmol, 1.2 equivalents).
-
Add tetrahydrofuran (2 mL).
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (132 µL, 0.88 mmol, 2.2 equivalents) over a period of 30 seconds.
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Dilute the mixture with ethyl acetate or ether.
-
Wash the organic layer with either 0.5 N KHSO₄ or 0.5 N HCl (twice) and then with brine (once).
-
Dry the combined organic fraction with anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude residue by silica gel flash chromatography.
General Workflow for Deoxyfluorination using Sulfone Iminium Fluorides (SIFs)
The following diagram illustrates a typical workflow for the rapid deoxyfluorination of alcohols and carboxylic acids using SIF reagents.[3][5]
Caption: General workflow for deoxyfluorination using SIFs.
Signaling Pathways and Logical Relationships
The development of solid alternatives to sulfuryl fluoride gas represents a significant advancement in laboratory safety and convenience. The following diagram illustrates the logical relationship between these reagents.
Caption: Alternatives to sulfuryl fluoride gas.
The transition from a hazardous gas to stable solid reagents for fluorosulfurylation and related transformations marks a significant improvement in the practicality and accessibility of these important reactions. The data and protocols presented in this guide aim to provide researchers with the necessary information to confidently select and implement the most suitable reagent for their synthetic goals, thereby enhancing the reproducibility and safety of their experimental work.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of sulfonimidoyl fluorides to novel sulfone iminium fluorides in the deoxyfluorination of carboxylic acids | Poster Board #1133 - American Chemical Society [acs.digitellinc.com]
- 3. repository.brynmawr.edu [repository.brynmawr.edu]
- 4. Synthesis of Highly Reactive Sulfone Iminium Fluorides and Their Use in Deoxyfluorination and Sulfur Fluoride Exchange Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sulfur(iv) reagents for the SuFEx-based synthesis of substituted sulfamate esters - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Reactivity of Sulfuryl Fluoride and Sulfamoyl Fluoride
An Objective Guide for Researchers in Chemistry and Drug Development
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and covalent ligand development, the choice of electrophilic warheads is of paramount importance. Among the sulfur(VI)-based electrophiles, sulfuryl fluoride (SO₂F₂) and sulfamoyl fluoride (R₂NSO₂F) have emerged as key players. This guide provides a detailed, data-driven comparison of the reactivity of these two classes of compounds, with a focus on sulfuryl fluoride and the parent sulfamoyl fluoride (H₂NSO₂F).
It is important to note that the term "sulfuramidous fluoride" is not a standard chemical nomenclature. Based on the structural similarity and common usage in contemporary chemistry, this guide interprets the query as a comparison between sulfuryl fluoride and sulfamoyl fluoride.
Overview of Sulfuryl Fluoride and Sulfamoyl Fluoride
Sulfuryl fluoride (SO₂F₂) is a colorless, odorless gas that has found significant application as a fumigant and, more recently, as a reagent in chemical synthesis for the formation of fluorosulfates and sulfamoyl fluorides. Its high stability in the absence of a catalyst or reactive nucleophile and its propensity to react readily with nucleophiles upon activation have made it a valuable tool.
Sulfamoyl fluorides, on the other hand, are a class of compounds characterized by the -SO₂F group attached to a nitrogen atom. They are generally more stable and less hazardous to handle than sulfuryl fluoride gas. Their reactivity can be tuned by the substituents on the nitrogen atom, making them versatile building blocks in medicinal chemistry. They are often used in the context of SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry.
Comparative Reactivity Data
The reactivity of both sulfuryl fluoride and sulfamoyl fluorides is dominated by the susceptibility of the sulfur atom to nucleophilic attack, leading to the displacement of a fluoride ion. The key difference lies in the electronic effect of the substituents on the sulfur atom. In sulfuryl fluoride, the two fluorine atoms are strongly electron-withdrawing, making the sulfur atom highly electrophilic. In sulfamoyl fluorides, the nitrogen atom is less electron-withdrawing than fluorine, resulting in a less electrophilic sulfur center and generally lower reactivity.
The following table summarizes key reactivity data for sulfuryl fluoride and a representative sulfamoyl fluoride with various nucleophiles.
| Parameter | Sulfuryl Fluoride (SO₂F₂) | Dimethylsulfamoyl Fluoride ((CH₃)₂NSO₂F) | Reference |
| Reaction with Phenols | Generally requires a base or catalyst (e.g., DABCO, DMAP) to proceed efficiently at room temperature. | Reacts readily with phenols in the presence of a base like K₂CO₃ or Cs₂CO₃. | |
| Reaction with Aliphatic Amines | Reacts rapidly and often exothermically to form sulfamides. The reaction can be difficult to control. | Reacts smoothly with primary and secondary amines to form unsymmetrical sulfamides. | |
| Reaction with Anilines | Typically requires elevated temperatures or the use of a catalyst. | Reacts with anilines, often requiring heating or a strong base. | |
| Hydrolytic Stability | Relatively stable to hydrolysis at neutral pH but will hydrolyze under basic conditions. | Generally more stable to hydrolysis than sulfuryl fluoride under similar conditions. | |
| Relative Reactivity | Considered a "hard" electrophile, reacting preferentially with "hard" nucleophiles like amines and alkoxides. | Also a "hard" electrophile, with reactivity tunable by the N-substituents. |
Experimental Protocols
To provide a practical context for the reactivity differences, detailed experimental protocols for the reaction of both sulfuryl fluoride and a sulfamoyl fluoride with a model nucleophile are presented below.
Protocol 1: Synthesis of 4-Cyanophenyl Fluorosulfate using Sulfuryl Fluoride
-
Materials: 4-cyanophenol, sulfuryl fluoride (SO₂F₂), 1,4-diazabicyclo[2.2.2]octane (DABCO), acetonitrile (MeCN).
-
Procedure: To a solution of 4-cyanophenol (1.0 equiv) and DABCO (1.5 equiv) in MeCN at room temperature is bubbled a stream of SO₂F₂ gas for 10-15 minutes. The reaction mixture is stirred at room temperature for 2-4 hours. The completion of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 4-cyanophenyl fluorosulfate.
Protocol 2: Synthesis of N-(4-cyanophenyl)-N',N'-dimethylsulfamide using Dimethylsulfamoyl Fluoride
-
Materials: 4-cyanoaniline, dimethylsulfamoyl fluoride ((CH₃)₂NSO₂F), potassium carbonate (K₂CO₃), dimethylformamide (DMF).
-
Procedure: A mixture of 4-cyanoaniline (1.0 equiv), dimethylsulfamoyl fluoride (1.2 equiv), and K₂CO₃ (2.0 equiv) in DMF is stirred at 80 °C for 12 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to yield the target N-(4-cyanophenyl)-N',N'-dimethylsulfamide.
Mechanistic and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the general mechanism of nucleophilic substitution and a typical experimental workflow for comparing reactivity.
Caption: Generalized mechanism for nucleophilic attack on sulfur(VI) fluorides.
Caption: Experimental workflow for comparing the reactivity of electrophiles.
Conclusion
The choice between sulfuryl fluoride and a sulfamoyl fluoride as a reagent is highly dependent on the specific application and the nature of the nucleophile.
-
Sulfuryl fluoride is a highly reactive gas suitable for activating robust nucleophiles and for the synthesis of fluorosulfates. Its gaseous nature and high reactivity, however, necessitate specialized handling procedures.
-
Sulfamoyl fluorides offer a more versatile and often more user-friendly alternative. Their reactivity can be modulated by the nitrogen substituents, and they are generally easier to handle solids or liquids. This makes them particularly attractive for applications in medicinal chemistry and the synthesis of complex molecules where fine-tuning of reactivity and chemoselectivity is crucial.
Ultimately, a thorough understanding of the reactivity profiles of both classes of compounds, supported by empirical data, is essential for making an informed decision in the design of synthetic routes and the development of novel chemical entities.
The Ascendancy of Sulfur(VI) Fluorides: A Comparative Guide to SuFEx Chemistry in Modern Drug Discovery
For Immediate Publication
A Comprehensive Evaluation of Sulfonyl Fluorides, Aryl Fluorosulfates, and Sulfamoyl Fluorides in Targeted Covalent Inhibition and Bioconjugation
In the landscape of modern drug discovery and chemical biology, the ability to forge stable, selective, and biocompatible molecular connections is paramount. The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has heralded a new era of covalent drug design, offering a powerful toolkit for researchers to target challenging proteins and construct complex molecular architectures. This guide provides a detailed comparison of three key classes of SuFEx reagents: sulfonyl fluorides (R-SO₂F), aryl fluorosulfates (ArO-SO₂F), and sulfamoyl fluorides (R₂N-SO₂F), with a focus on their applications as covalent inhibitors and bioconjugation agents. We present a synthesis of experimental data to objectively evaluate their performance, detailed experimental protocols for their application, and visual representations of key biological pathways and experimental workflows.
Performance Comparison of SuFEx Reagents
The choice of a SuFEx reagent is dictated by the specific application, requiring a balance between reactivity and stability. The following tables summarize quantitative data from various studies to facilitate a direct comparison of these reagents.
Table 1: Comparative Reactivity and Stability of SuFEx Reagents
| Feature | Sulfonyl Fluorides (R-SO₂F) | Aryl Fluorosulfates (ArO-SO₂F) | Sulfamoyl Fluorides (R₂N-SO₂F) | Key References |
| Relative Reactivity | High | Moderate to Low | Low | [1][2] |
| Hydrolytic Stability | Moderate | High | High | [3] |
| Typical Target Residues | Tyrosine, Serine, Threonine, Lysine, Histidine | Tyrosine, Lysine, Serine, Histidine | Lysine, Tyrosine | [1][3] |
| Applications | Covalent inhibitors, chemical probes, bioconjugation | Covalent inhibitors, bioconjugation, prodrugs | Covalent inhibitors, library synthesis | [1][4] |
Table 2: Performance of Sulfonyl Fluoride and Aryl Fluorosulfate-based Covalent Inhibitors
| Inhibitor Type | Target Protein | IC₅₀ / Kᵢ | Covalent Target Residue | Key References |
| Sulfonyl Fluoride | B-cell lymphoma 6 (BCL6) | 251 nM (IC₅₀) | Tyrosine 58 | [5][6] |
| Sulfonyl Fluoride | DcpS | - | Tyrosine 113/143 | [7] |
| Aryl Fluorosulfate | DcpS | - | Serine 272 | [7] |
| Aryl Fluorosulfate | Mycobacterium tuberculosis | 1.1 µM (IC₅₀) | Not specified | [8] |
| Sulfamoyl Fluoride | Acetylcholinesterase (AChE) | 22 nM (Kᵢ) | Not specified (reversible) | [4] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of SuFEx chemistry. Below are representative protocols for the synthesis and application of these reagents.
Protocol 1: Synthesis of an Aryl Fluorosulfate
This protocol describes the general procedure for the conversion of a phenol to an aryl fluorosulfate using sulfuryl fluoride (SO₂F₂).
Materials:
-
Phenol derivative
-
Sulfuryl fluoride (SO₂F₂) gas
-
Triethylamine (Et₃N) or other suitable base
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Reaction vessel equipped with a gas inlet and outlet
Procedure:
-
Dissolve the phenol derivative in anhydrous DCM in the reaction vessel.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Bubble sulfuryl fluoride gas through the solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by bubbling nitrogen gas through the solution to remove excess SO₂F₂.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired aryl fluorosulfate.[9][10]
Protocol 2: In Situ SuFEx for High-Throughput Screening
This protocol outlines a method for the rapid, parallel synthesis of a library of sulfamoyl fluorides in a 96-well plate format for immediate biological screening.[4]
Materials:
-
Stock solutions of various sulfonyl fluoride cores in DMSO
-
Stock solutions of a diverse library of primary and secondary amines in DMSO/PBS buffer
-
96-well microtiter plates
Procedure:
-
To each well of a 96-well plate, add the desired sulfonyl fluoride stock solution.
-
Add the corresponding amine stock solution to each well.
-
Seal the plate and incubate at 37°C overnight.
-
The resulting crude reaction mixtures containing the synthesized sulfamoyl fluorides can be directly used for in situ biological screening without further purification.[4]
Visualizing SuFEx in Action: Signaling Pathways and Experimental Workflows
To further elucidate the application of sulfur(VI) fluorides, we provide diagrams of a key signaling pathway targeted by a sulfonyl fluoride inhibitor and a representative experimental workflow.
References
- 1. The proximity-enabled sulfur fluoride exchange reaction in the protein context - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01921G [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. Fluorosulfates and Sulfamoyl Fluorides for Drug Design - Enamine [enamine.net]
- 4. Microtiter plate-based chemistry and in situ screening: SuFEx-enabled lead discovery of selective AChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]
- 7. sketchviz.com [sketchviz.com]
- 8. A signaling pathway mediating downregulation of BCL6 in germinal center B cells is blocked by BCL6 gene alterations in B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorosulfate synthesis [organic-chemistry.org]
- 10. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Sulfuryl Fluoride in a Laboratory Setting
For Immediate Use by Research, Scientific, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of sulfuryl fluoride (SO₂F₂), a colorless, odorless, and toxic gas commonly used as a fumigant. Due to its hazardous nature and high global warming potential, it is imperative that researchers and laboratory personnel adhere to strict disposal protocols to ensure personal safety and environmental protection. The following procedures detail a chemical neutralization method appropriate for laboratory-scale quantities of sulfuryl fluoride gas.
Core Safety and Handling Precautions
Before initiating any disposal procedure, it is critical to observe the following safety measures:
-
Work in a Ventilated Area: All operations involving sulfuryl fluoride must be conducted within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical splash goggles, and gloves resistant to chemical exposure. For handling the gas cylinder, a gas mask with an appropriate cartridge for acid gases may be necessary, depending on the setup.
-
Material Compatibility: Ensure all tubing and connectors are made of materials compatible with sulfuryl fluoride and the alkaline solutions used for neutralization.
-
Emergency Preparedness: Have an emergency plan in place. An eyewash station and safety shower should be readily accessible. Ensure you have access to the Safety Data Sheet (SDS) for sulfuryl fluoride.
Chemical Neutralization: The Recommended Disposal Method
The primary method for the disposal of sulfuryl fluoride in a laboratory setting is through chemical neutralization via alkaline hydrolysis. This process converts the toxic gas into relatively harmless inorganic salts. An enhanced method using hydrogen peroxide is also presented, which offers a more rapid and complete degradation.
Quantitative Data for Neutralization Solutions
The table below summarizes the recommended compositions for the neutralization solutions.
| Parameter | Alkaline Hydrolysis | Enhanced Alkaline Hydrolysis (with H₂O₂) |
| Primary Reagent | Sodium Hydroxide (NaOH) | Sodium Hydroxide (NaOH) & Hydrogen Peroxide (H₂O₂) |
| Concentration of NaOH | 0.5 - 1.0 M | Adjust to maintain pH 11-12 |
| Concentration of H₂O₂ | Not Applicable | ~1.2 M (approx. 3-4% solution) |
| Target pH | > 12 | 11 - 12 |
| Reaction Products | Sodium Fluoride (NaF), Sodium Fluorosulfate (NaSO₃F), Sodium Sulfate (Na₂SO₄) | Sodium Fluoride (NaF), Sodium Sulfate (Na₂SO₄) |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the chemical neutralization of a small quantity of sulfuryl fluoride gas from a lecture bottle or similar small-scale source.
Materials:
-
Lecture bottle of sulfuryl fluoride with a compatible regulator and flow meter.
-
Inert tubing (e.g., PTFE).
-
Two gas washing bottles (bubblers) with fritted glass inlets.
-
Beakers and graduated cylinders.
-
Sodium hydroxide (NaOH) pellets or a concentrated solution.
-
Hydrogen peroxide (H₂O₂), 30% solution.
-
pH meter or pH indicator strips.
-
Stir plate and stir bar.
-
Standard laboratory glassware.
Procedure:
-
Prepare the Neutralization Solution:
-
For Alkaline Hydrolysis: In a chemical fume hood, carefully prepare a 1.0 M sodium hydroxide solution. For example, dissolve 40 g of NaOH in distilled water to make a final volume of 1 L. Allow the solution to cool to room temperature.
-
For Enhanced Alkaline Hydrolysis: In the fume hood, start with a volume of distilled water. Carefully add 30% hydrogen peroxide to achieve a final concentration of approximately 3-4%. Slowly add a concentrated NaOH solution while monitoring the pH to adjust it to between 11 and 12.
-
-
Set up the Gas Scrubbing Train:
-
Fill two gas washing bottles (bubblers) each with a sufficient amount of the prepared neutralization solution to fully submerge the fritted glass inlet.
-
Connect the two bubblers in series using inert tubing. The first bubbler will perform the bulk of the neutralization, and the second will capture any unreacted gas.
-
Place the first bubbler on a stir plate and add a stir bar to ensure good mixing during the gas introduction.
-
-
Introduce the Sulfuryl Fluoride Gas:
-
Connect the outlet of the sulfuryl fluoride gas cylinder's regulator to the inlet of the first gas washing bottle using inert tubing.
-
Ensure all connections are secure to prevent leaks.
-
Set a very slow flow rate for the sulfuryl fluoride gas. A rate of approximately 10-20 mL/min is recommended to ensure efficient absorption and reaction in the solution.
-
Begin stirring the solution in the first bubbler.
-
Slowly open the valve on the gas cylinder to begin bubbling the gas through the neutralization solution.
-
-
Monitor the Reaction:
-
Periodically check the pH of the first scrubbing solution. If the pH drops significantly, it indicates that the base is being consumed, and more may need to be added, or the solution may need to be replaced.
-
Continue the slow bubbling until the desired amount of gas has been dispensed and neutralized.
-
-
Shutdown and Final Disposal:
-
Once the gas cylinder is empty or the desired amount has been dispensed, close the cylinder valve securely.
-
Purge the tubing with an inert gas (e.g., nitrogen) to ensure any residual sulfuryl fluoride is passed through the scrubbing solution.
-
Let the scrubbing solution stir for an additional 30 minutes to ensure the complete reaction of any absorbed gas.
-
The resulting solution contains inorganic salts (fluoride and sulfate). This solution should be disposed of as hazardous waste according to your institution's and local regulations. Do not pour it down the drain without consulting your environmental health and safety office.
-
Logical Workflow for Sulfuryl Fluoride Disposal
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
